molecular formula C10H11NO4 B1210288 4-Nitrophenyl butyrate CAS No. 2635-84-9

4-Nitrophenyl butyrate

Cat. No.: B1210288
CAS No.: 2635-84-9
M. Wt: 209.20 g/mol
InChI Key: DVDUMIQZEUTAGK-UHFFFAOYSA-N
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Description

P-nitrophenyl butyrate is a butyrate ester resulting from the formal condensation of the hydroxy group of 4-nitrophenol with the carboxy group of butyric acid. It is a butyrate ester and a C-nitro compound. It is functionally related to a 4-nitrophenol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) butanoate
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InChI

InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3
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InChI Key

DVDUMIQZEUTAGK-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C10H11NO4
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DSSTOX Substance ID

DTXSID80180955
Record name 4-Nitrophenyl butyrate
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Molecular Weight

209.20 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 4-Nitrophenyl butyrate
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CAS No.

2635-84-9
Record name p-Nitrophenyl butyrate
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Foundational & Exploratory

The Mechanism of Lipase Action on 4-Nitrophenyl Butyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of lipases on the chromogenic substrate 4-nitrophenyl butyrate (B1204436) (4-NPB). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who utilize this assay for screening and characterizing lipases. This document details the enzymatic reaction, presents quantitative kinetic data, provides a detailed experimental protocol, and includes visualizations of the core concepts.

Core Mechanism of Action

The enzymatic hydrolysis of 4-nitrophenyl butyrate by lipase (B570770) is a widely used method for determining lipase activity due to its simplicity and sensitivity. The reaction relies on the release of a colored product, 4-nitrophenol (B140041) (or its anionic form, 4-nitrophenolate), which can be quantified spectrophotometrically.

The catalytic mechanism of most lipases involves a catalytic triad of amino acid residues in the enzyme's active site, typically consisting of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu) residue. The hydrolysis of 4-NPB proceeds via a two-step acylation-deacylation process:

  • Acylation: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester bond in this compound. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing 4-nitrophenol and forming a covalent acyl-enzyme intermediate, where the butyryl group is attached to the serine residue.

  • Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing butyric acid and regenerating the free, active enzyme.

The product that is measured, 4-nitrophenol, has a pKa of approximately 7.15. In a reaction buffer with a pH above this value (typically pH 7.0-8.0), the hydroxyl group of 4-nitrophenol will be deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance at around 400-415 nm. The rate of formation of this yellow product is directly proportional to the lipase activity.

Quantitative Data Presentation

The kinetic parameters of a lipase, Michaelis constant (Km) and maximum reaction velocity (Vmax), are crucial for its characterization. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat (the turnover number) is equivalent to Vmax divided by the enzyme concentration.

The following table summarizes the kinetic parameters of various lipases with this compound as the substrate. It is important to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.

Lipase SourceKm (mM)Vmax (U/mg or µmol/min/mg)Catalytic Efficiency (Vmax/Km)Reference
Thermomyces lanuginosus (wild type)1.10.950.83[1]
Candida rugosa (soluble)0.206Not specifiedNot specified[2][3]
Pseudomonas sp. (cold-adapted)0.108 (mg/mL)542.59Not specified[2]
Acinetobacter sp. AU070.51 (for 4-NPP)16.98 (for 4-NPP)33.29 (for 4-NPP)[4]
Porcine Pancreatic Lipase0.037 (mmol/L/min/mg)Not specifiedNot specified[5]
Candida antarctica Lipase B (CALB)305 ± 10 min-1 (kcat)Not specifiedNot specified[6]

Note: "U" typically refers to one unit of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions. 4-NPP refers to 4-nitrophenyl palmitate, a longer-chain substrate.

Experimental Protocols

This section provides a detailed methodology for a standard lipase activity assay using this compound in a 96-well microplate format, which is suitable for high-throughput screening.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0.

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.0 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution: 100 mM this compound (4-NPB) in acetonitrile (B52724) or isopropanol.

    • Dissolve 209.2 mg of 4-NPB in 10 mL of acetonitrile or isopropanol.

    • Store in a dark, airtight container at -20°C. Caution: 4-NPB is sensitive to light and moisture.

  • Working Substrate Solution: 10 mM 4-NPB.

    • Dilute the 100 mM stock solution 1:10 with the Assay Buffer immediately before use. Prepare this solution fresh for each experiment.

  • Enzyme Solution:

    • Prepare a stock solution of the lipase in the Assay Buffer at a suitable concentration.

    • Perform serial dilutions of the enzyme stock solution in the Assay Buffer to obtain a range of concentrations for testing. The optimal enzyme concentration should result in a linear increase in absorbance over the measurement period.

Assay Procedure
  • Plate Setup:

    • Pipette 180 µL of the working substrate solution into the wells of a 96-well microplate.

    • Include blank wells containing 180 µL of the working substrate solution and 20 µL of the Assay Buffer (without enzyme).

  • Pre-incubation:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the diluted enzyme solutions to the corresponding wells.

    • Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement:

    • Immediately place the microplate in a microplate reader capable of kinetic measurements.

    • Measure the absorbance at 405 nm (or a wavelength between 400-415 nm) at regular intervals (e.g., every 30 seconds) for a total of 5 to 10 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min):

    • For each enzyme concentration, plot the absorbance values against time.

    • Determine the initial linear rate of the reaction by calculating the slope of the initial portion of the curve (ΔAbs/min).

  • Calculate Lipase Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of 4-nitrophenol production.

    • The molar extinction coefficient (ε) for 4-nitrophenolate at pH 8.0 and 405 nm is approximately 18,000 M-1cm-1.

    • The path length (l) in a standard 96-well plate is typically around 0.5 cm, but it is recommended to determine this value for the specific microplate and reader used.

    • Activity (U/mL) = (ΔAbs/min) / (ε * l) * 106 * (Vtotal / Venzyme)

      • Where:

        • ΔAbs/min is the rate of absorbance change.

        • ε is the molar extinction coefficient.

        • l is the path length in cm.

        • 106 is the conversion factor from M to µM.

        • Vtotal is the total reaction volume in the well (e.g., 200 µL).

        • Venzyme is the volume of the enzyme solution added (e.g., 20 µL).

  • Determine Km and Vmax:

    • Perform the assay with a fixed enzyme concentration and varying concentrations of the 4-NPB substrate.

    • Plot the initial reaction rates against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts described in this guide.

Enzymatic_Reaction_Mechanism cluster_acylation Acylation Step cluster_deacylation Deacylation Step E_S Lipase + 4-NPB TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack (Serine) Acyl_E Acyl-Enzyme Intermediate TI1->Acyl_E Intermediate Collapse PNP 4-Nitrophenol TI1->PNP Acyl_E2 Acyl-Enzyme Intermediate TI2 Tetrahedral Intermediate 2 Acyl_E2->TI2 Nucleophilic Attack (Water) H2O Water H2O->TI2 E_P Lipase + Butyric Acid TI2->E_P Intermediate Collapse & Enzyme Regeneration

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Plate Setup (180 µL Substrate Solution) prep->plate_setup pre_incubation Pre-incubation (37°C for 5 min) plate_setup->pre_incubation reaction_start Reaction Initiation (Add 20 µL Enzyme) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement data_analysis Data Analysis (Calculate ΔAbs/min) measurement->data_analysis kinetics Determine Kinetic Parameters (Km and Vmax) data_analysis->kinetics

Caption: A typical experimental workflow for a lipase assay.

References

A Technical Guide to the Principle of Lipase Assay Using p-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the widely used lipase (B570770) assay based on the chromogenic substrate p-nitrophenyl butyrate (B1204436) (p-NPB). It covers the core biochemical principles, detailed experimental protocols, kinetic data, and applications in research and drug development, particularly in the screening of lipase inhibitors.

Core Principle: The Enzymatic Hydrolysis of p-NPB

The p-nitrophenyl butyrate (p-NPB) assay is a simple and sensitive spectrophotometric method for determining lipase (EC 3.1.1.3) and esterase (EC 3.1.1.1) activity. The fundamental principle lies in the enzymatic hydrolysis of the ester bond in p-NPB by lipase.[1]

The reaction proceeds as follows: In an aqueous environment, lipase catalyzes the cleavage of the colorless substrate, p-nitrophenyl butyrate, into two products: butyric acid and p-nitrophenol.[1] Under neutral to alkaline pH conditions (typically pH > 7), the liberated p-nitrophenol equilibrates to its anionic form, p-nitrophenolate. This phenolate (B1203915) ion imparts a distinct yellow color to the solution, which exhibits a maximum absorbance at a wavelength between 400 and 415 nm.[1][2][3]

The rate of the formation of p-nitrophenolate is directly proportional to the lipase activity. By continuously monitoring the increase in absorbance at this wavelength over time using a spectrophotometer or microplate reader, one can determine the enzymatic reaction rate.[3][4]

G sub p-Nitrophenyl Butyrate (p-NPB, Colorless) enz Lipase sub->enz wat H₂O wat->enz prod1 p-Nitrophenolate (Yellow, Absorbs at 400-415 nm) prod2 Butyric Acid enz->prod1 enz->prod2

Enzymatic Hydrolysis of p-NPB by Lipase.

Experimental Protocols

While specific conditions may vary depending on the lipase source and experimental goals, a generalized protocol is provided below, followed by a specific example.

General Experimental Workflow

The workflow involves preparing the necessary reagents, initiating the enzymatic reaction, and measuring the product formation over time. The use of a detergent like Triton X-100 is common to emulsify the hydrophobic substrate in the aqueous buffer, while an organic solvent is often used to prepare a concentrated stock of p-NPB.[4]

G prep 1. Reagent Preparation - Buffer (e.g., pH 7-9) - p-NPB Stock (in Acetonitrile/DMSO) - Enzyme Solution mix 2. Assay Mix Preparation - Pipette Buffer into cuvette/well - Add Enzyme Solution prep->mix equil 3. Equilibration - Incubate mixture to assay temperature (e.g., 25°C, 37°C) mix->equil start 4. Reaction Initiation - Add p-NPB substrate to start reaction - Mix immediately equil->start measure 5. Kinetic Measurement - Read absorbance at 400-415 nm - Record data at intervals for 5-15 min start->measure calc 6. Data Analysis - Calculate ΔAbs/min from linear slope - Determine Enzyme Activity measure->calc

Generalized Workflow for the p-NPB Lipase Assay.
Detailed Protocol Example (Adapted from Sigma-Aldrich)

This protocol is for lipoprotein lipase but can be adapted for other lipases.[4]

I. Reagents:

  • Assay Buffer (Reagent A): 100 mM Sodium Phosphate buffer containing 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100. Adjust pH to 7.2 at 37°C.

  • Substrate Solvent (Reagent B): Acetonitrile.

  • Substrate Stock (Reagent C): 50 mM p-Nitrophenyl Butyrate (p-NPB) prepared in Acetonitrile.

  • Enzyme Solution (Reagent D): Prepare a solution of lipase in cold Assay Buffer immediately before use.

II. Procedure (per 1.01 mL reaction):

  • Pipette 0.90 mL of Assay Buffer (Reagent A) and 0.10 mL of Enzyme Solution (Reagent D) into a cuvette.

  • Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer. Monitor absorbance at 400 nm until constant (to establish a baseline).

  • To initiate the reaction, add 0.010 mL of Substrate Stock (Reagent C). For a blank control, add 0.010 mL of deionized water instead.

  • Immediately mix by inversion and begin recording the increase in absorbance at 400 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA400nm/minute) from the maximum linear portion of the curve for both the test sample and the blank.

III. Calculation of Enzyme Activity:

One unit of lipase is typically defined as the amount of enzyme that releases 1.0 µmol (or nmol) of p-nitrophenol per minute under the specified conditions. The activity is calculated using the Beer-Lambert law:

Activity (Units/mL) = [(ΔA/min_Test - ΔA/min_Blank) * V_total] / (ε * V_enzyme * l)

Where:

  • ΔA/min: Rate of absorbance change per minute.

  • V_total: Total volume of the assay (e.g., 1.01 mL).

  • V_enzyme: Volume of the enzyme solution used (e.g., 0.1 mL).

  • ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 14,800 M⁻¹cm⁻¹ at 400 nm and pH 7.2).[4]

  • l: Light path length of the cuvette (typically 1 cm).

Quantitative Data Presentation

The optimal conditions and kinetic parameters for the p-NPB assay vary significantly depending on the source of the lipase.

Table 1: Optimal Conditions for Various Lipases Using p-NPB Assay
Lipase SourceOptimal pHOptimal Temperature (°C)Reference(s)
Candida rugosa5.6 - 7.037[5]
Porcine Pancreatic8.0 - 9.025 - 37[6]
Streptomyces scabies (Sub1)~7.0Not Specified[7]
Pyrococcus furiosus7.060 - 65[8]
Kocuria flava Y48.035[9]
Insect (various)7.0 - 10.030 - 40[10]
Table 2: Kinetic Parameters of Various Lipases with p-NPB
Lipase SourceKm (mM)Vmax (U/mg or other)Catalytic Efficiency (Vmax/Km)Reference(s)
Wild Type (unspecified)1.140.95 U/mg0.83[11][12]
Streptomyces scabies (Sub1)0.572361 U/mg4142[7]
Human Lipoprotein Lipase (hLPL)0.7714.84 nmol/min/mg19.27[13]
Metagenomic Esterase (EstU1)0.041.05 s⁻¹ (kcat)26.25 s⁻¹mM⁻¹[14]

Note: Units and assay conditions vary between studies, so direct comparison should be made with caution.

Application in Drug Development: Inhibitor Screening

The p-NPB assay is a valuable high-throughput tool for screening potential lipase inhibitors, which is a key strategy in the development of anti-obesity drugs like Orlistat.[6][15]

Key Considerations for Inhibitor Screening:

  • Solvent Effects: Many potential inhibitors are hydrophobic and must be dissolved in organic solvents like DMSO or ethanol. It is crucial to evaluate the effect of these solvents on enzyme activity, as high concentrations can be inhibitory.[6][15] Porcine pancreatic lipase has been shown to tolerate co-solvents like DMSO, ethanol, and methanol (B129727) up to 30% (v/v).[6]

  • Assay Homogeneity: The addition of inhibitors or solvents can affect the solubility and emulsification of the p-NPB substrate. Emulsifiers such as sodium deoxycholate may be required to maintain assay homogeneity and can also enhance lipase activity.[6][15]

  • Controls: Proper controls are essential, including a positive control (a known inhibitor like Orlistat), a negative control (no inhibitor), and a solvent control (assay with the maximum concentration of the organic solvent used to dissolve the test compounds).[16] The assay involves measuring the residual lipase activity in the presence of the test compound compared to the activity in its absence.

References

p-Nitrophenyl Butyrate as a Substrate for Esterase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Nitrophenyl butyrate (B1204436) (pNPB) as a versatile substrate for the measurement of esterase activity. It covers the core principles of the enzymatic assay, detailed experimental protocols, kinetic data for various esterases, and the application of this substrate in drug development and the study of cellular signaling pathways.

Introduction to p-Nitrophenyl Butyrate (pNPB)

p-Nitrophenyl butyrate (pNPB) is a chromogenic substrate widely used for the continuous monitoring of esterase activity. It is an ester of butyric acid and p-nitrophenol. The utility of pNPB in enzymatic assays stems from the properties of its hydrolysis product, p-nitrophenol. In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (pH > 7), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at wavelengths between 400 and 420 nm.[1][2] This color change allows for a simple and direct spectrophotometric measurement of enzyme activity.[2]

The enzymatic hydrolysis of pNPB by an esterase yields butyric acid and p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the esterase activity under defined conditions. This assay is favored for its simplicity, sensitivity, and adaptability to high-throughput screening formats.[1]

Chemical Properties of p-Nitrophenyl Butyrate:

PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and acetonitrile. Sparingly soluble in aqueous solutions.

The Enzymatic Reaction

Esterases (EC 3.1.1.x) are a class of hydrolases that catalyze the cleavage of ester bonds. The reaction with pNPB proceeds as follows:

The production of the yellow p-nitrophenolate ion is monitored over time using a spectrophotometer, typically at or near its absorbance maximum of 405-410 nm.

Experimental Protocols

General Esterase Activity Assay using pNPB

This protocol provides a general framework for determining esterase activity in a sample.

Materials:

  • p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 100 mM in DMSO or acetonitrile)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Esterase-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well microplate, add the assay buffer.

  • Add the Substrate: Add an appropriate volume of the pNPB stock solution to each well to achieve the desired final concentration (typically in the range of 0.1 to 1 mM). Mix gently.

  • Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add the esterase-containing sample to each well to start the reaction. The final volume in each well should be consistent.

  • Monitor Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol describes how to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of an esterase for pNPB.

Procedure:

  • Set up a Range of Substrate Concentrations: Prepare a series of dilutions of the pNPB stock solution in the assay buffer to cover a range of final concentrations (e.g., from 0.1 to 10 times the expected Kₘ).

  • Follow the General Assay Protocol: For each substrate concentration, perform the esterase activity assay as described in section 3.1.

  • Determine Initial Velocities: Calculate the initial reaction velocity (v₀) for each substrate concentration from the initial linear phase of the reaction. Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v₀ = (ΔAbs/min) / (ε × l)), where ε is the molar extinction coefficient of p-nitrophenol and l is the path length of the cuvette or well. The molar extinction coefficient for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at 405 nm in a basic buffer.

  • Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

Quantitative Data

The kinetic parameters for the hydrolysis of pNPB can vary significantly depending on the source of the esterase and the experimental conditions. The following table summarizes some reported kinetic values.

EnzymeSourceKₘ (mM)Vₘₐₓ (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Carboxylesterase 1 (CES1)Human Liver0.05 - 0.5Variable7.0 - 8.037[3]
AcetylcholinesteraseElectric Eel~0.3Variable7.0 - 8.025-37
LipaseCandida rugosa0.4 - 1.5Variable7.030-40
PETaseIdeonella sakaiensis~0.1Variable7.0 - 9.030[4]
Sub1 (a cutinase-like enzyme)Streptomyces scabies0.5723617.5Room Temp[5]

Visualization of Workflows and Pathways

Enzymatic Reaction of pNPB

Enzymatic_Reaction pNPB p-Nitrophenyl butyrate (Colorless Substrate) Products p-Nitrophenol (Colorless Product) + Butyric Acid pNPB->Products Enzymatic Hydrolysis pNitrophenolate p-Nitrophenolate (Yellow Product) Products->pNitrophenolate Deprotonation Esterase Esterase Esterase->pNPB H2O H₂O H2O->pNPB OH OH⁻ (Alkaline pH) OH->Products Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer and pNPB Stock Mix Mix Buffer and pNPB in Microplate Reagents->Mix Enzyme Prepare Enzyme Sample Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate PreIncubate Pre-incubate at Assay Temperature Mix->PreIncubate PreIncubate->Initiate Measure Measure Absorbance at 405 nm (Kinetic Read) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Velocity (ΔAbs/min) Plot->Calculate Kinetics Determine Kinetic Parameters (Kₘ, Vₘₐₓ) Calculate->Kinetics Lipid_Metabolism_Signaling cluster_receptor Nuclear Receptor Activation cluster_ces1 Esterase Regulation and Activity cluster_metabolism Metabolic Effects FXR Farnesoid X Receptor (FXR) CES1_Gene CES1 Gene Transcription FXR->CES1_Gene Induces BileAcids Bile Acids BileAcids->FXR Activates CES1_Protein Carboxylesterase 1 (CES1) Protein CES1_Gene->CES1_Protein Translates to pNPB_Assay pNPB Assay (Measures CES1 Activity) CES1_Protein->pNPB_Assay TG_Hydrolysis Triglyceride (TG) Hydrolysis CES1_Protein->TG_Hydrolysis Catalyzes FattyAcids Fatty Acids TG_Hydrolysis->FattyAcids Increases FAO Fatty Acid Oxidation FattyAcids->FAO Increases DeNovoLipogenesis De Novo Lipogenesis FattyAcids->DeNovoLipogenesis Decreases HepaticTG Hepatic TG Levels FAO->HepaticTG Decreases DeNovoLipogenesis->HepaticTG Decreases

References

An In-depth Technical Guide to the Hydrolysis of 4-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of 4-nitrophenyl butyrate (B1204436) (4-NPB) is a cornerstone reaction for the characterization of lipolytic enzymes, primarily lipases and esterases. This technical guide provides a comprehensive overview of the core principles of this reaction, from its biochemical mechanism to its application in enzyme kinetics and its relevance in cellular signaling. Detailed experimental protocols, a comparative analysis of kinetic data, and visual representations of the underlying pathways are presented to serve as a valuable resource for researchers in enzymology and drug development.

Introduction: The Significance of 4-Nitrophenyl Butyrate Hydrolysis

This compound is a synthetic ester substrate widely employed for the continuous monitoring of lipase (B570770) and esterase activity. The enzymatic cleavage of the ester bond in 4-NPB releases butyric acid and the chromogenic compound 4-nitrophenol (B140041).[1][2] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and can be quantified spectrophotometrically, typically at a wavelength between 400 and 415 nm.[2][3] This colorimetric property makes 4-NPB an invaluable tool for high-throughput screening and detailed kinetic analysis of hydrolytic enzymes.

The Hydrolysis Reaction: Products and Mechanism

The enzymatic hydrolysis of this compound is a two-step process that results in the formation of butyric acid and 4-nitrophenol. The reaction is catalyzed by a wide range of lipases and esterases, which belong to the family of serine hydrolases.

Reaction Products:

  • Butyric Acid: A short-chain fatty acid.

  • 4-Nitrophenol: A chromogenic compound that, in its deprotonated form (4-nitrophenolate), provides a measurable signal.

Enzymatic Mechanism:

The hydrolysis proceeds via a well-established acyl-enzyme intermediate mechanism, characteristic of serine hydrolases. The catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site, is central to this process.

  • Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing 4-nitrophenol and forming a covalent acyl-enzyme intermediate, where the butyryl group is attached to the serine residue.

  • Deacylation: A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing butyric acid and regenerating the free enzyme, which is then ready for another catalytic cycle.

Quantitative Analysis of Enzyme Kinetics

The hydrolysis of this compound is extensively used to determine the kinetic parameters of lipases and esterases, providing insights into their catalytic efficiency and substrate specificity. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by measuring the initial reaction rates at varying substrate concentrations.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various Enzymes

EnzymeSourceKm (mM)Vmax (U/mg protein)Catalytic Efficiency (Vmax/Km)Reference
Wild Type Lipase--0.950.83[4]
EstU1Metagenome---[5]
Bxz2 LysB----[6]
Ms6 LysB----[6]
F360V MutantKluyvera citrophila---[7]
Penicillin G AcylaseKluyvera citrophila---[7]
LipaseCandida antarctica0.108542.59-[8]

Note: The table presents a selection of kinetic data from the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following section outlines a detailed methodology for a standard this compound hydrolysis assay.

Materials and Reagents
  • This compound (substrate)

  • Enzyme solution (lipase or esterase)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solvent for substrate (e.g., isopropanol (B130326) or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

  • Incubator or temperature-controlled plate reader

Preparation of Solutions
  • Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100 mM in isopropanol).

  • Working Substrate Solution: Dilute the stock solution with the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture does not exceed a level that might inhibit the enzyme (typically <5% v/v).

  • Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that yields a linear rate of product formation over the desired time course.

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add the assay buffer and the working substrate solution to each well.

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well. The final volume of the reaction mixture is typically 200 µL.

  • Incubation and Measurement: Immediately place the microplate in a reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance versus time plot. The concentration of the product, 4-nitrophenol, can be determined using its molar extinction coefficient.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic compound not directly involved in natural signaling pathways, its hydrolysis product, butyrate, is a biologically significant molecule. Butyrate, a short-chain fatty acid, acts as a signaling molecule by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a.[8][9][10] These actions modulate various downstream signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways, which are implicated in a wide range of cellular processes from cancer prevention and immune regulation to metabolic control.[9][11][12][13]

Butyrate_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Target cluster_pathways Downstream Signaling Pathways Butyrate Butyrate GPR41 GPR41 Butyrate->GPR41 GPR43 GPR43 Butyrate->GPR43 GPR109a GPR109a Butyrate->GPR109a HDAC HDAC Butyrate->HDAC Inhibition PI3K_Akt PI3K/Akt Pathway GPR41->PI3K_Akt MAPK MAPK Pathway GPR43->MAPK STAT3 STAT3 Pathway GPR109a->STAT3 HDAC->PI3K_Akt HDAC->MAPK HDAC->STAT3 Cellular_Responses_1 Cellular_Responses_1 PI3K_Akt->Cellular_Responses_1 Cell Proliferation, Survival Cellular_Responses_2 Cellular_Responses_2 MAPK->Cellular_Responses_2 Gene Expression, Inflammation Cellular_Responses_3 Cellular_Responses_3 STAT3->Cellular_Responses_3 Immune Response, Cell Growth

Caption: Butyrate Signaling Pathways.

The experimental workflow for determining enzyme kinetics using this compound follows a logical progression from preparation to data analysis.

Experimental_Workflow Prep 1. Preparation of Reagents (Buffer, Substrate, Enzyme) Setup 2. Assay Setup in Microplate Prep->Setup Reaction 3. Initiation of Reaction (Addition of Enzyme) Setup->Reaction Measurement 4. Spectrophotometric Measurement (Absorbance at 410 nm) Reaction->Measurement Analysis 5. Data Analysis (Calculation of Vmax and Km) Measurement->Analysis Results 6. Results Interpretation Analysis->Results

Caption: Enzyme Kinetics Assay Workflow.

Conclusion

The hydrolysis of this compound remains a fundamental and highly practical assay in the study of lipolytic enzymes. Its simplicity, reliability, and adaptability to high-throughput formats make it an indispensable tool for researchers in academia and industry. A thorough understanding of the reaction mechanism, coupled with standardized experimental protocols, is crucial for obtaining accurate and reproducible kinetic data. Furthermore, the biological relevance of the hydrolysis product, butyrate, in cellular signaling pathways adds another layer of importance to the study of the enzymes that catalyze this reaction, particularly in the context of drug discovery and development.

References

Understanding Enzyme Kinetics with 4-Nitrophenyl Butyrate (4-NPB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing 4-nitrophenyl butyrate (B1204436) (4-NPB) in the study of enzyme kinetics. 4-NPB is a widely used chromogenic substrate for assaying the activity of various hydrolytic enzymes, particularly lipases and esterases. Its utility lies in the straightforward spectrophotometric detection of the reaction product, making it a valuable tool in both basic research and high-throughput screening applications.

The Core Principle: A Chromogenic Assay

4-nitrophenyl butyrate is an ester composed of a butyric acid chain linked to a 4-nitrophenol (B140041) group.[1] In its esterified form, the compound is typically colorless or pale yellow.[1] Many lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) can catalyze the hydrolysis of the ester bond in 4-NPB.[2] This enzymatic reaction releases butyric acid and 4-nitrophenol (pNP).[3]

At pH values above its pKa of approximately 7.1, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and exhibits strong absorbance at wavelengths between 405 and 415 nm.[2][3][4] The rate of the formation of this yellow product is directly proportional to the enzyme's activity, allowing for a simple and continuous monitoring of the reaction kinetics.[1]

Fundamentals of Enzyme Kinetics with 4-NPB

The data obtained from 4-NPB assays are frequently analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).

  • Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is dependent on the enzyme concentration.[5]

  • Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax.[5][6] It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[5]

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalytic steps.

These parameters are crucial for characterizing an enzyme, comparing the efficacy of different enzymes, or assessing the impact of inhibitors or activators on enzyme function.

Detailed Experimental Protocols

This section outlines a generalized protocol for determining enzyme activity using 4-NPB. Specific parameters such as buffer pH, temperature, and substrate concentration may require optimization depending on the specific enzyme being studied.

Materials and Reagents
  • This compound (4-NPB)

  • Purified enzyme or crude enzyme extract

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0 or 50 mM sodium phosphate, pH 7.0)[4][7]

  • Organic solvent for dissolving 4-NPB (e.g., isopropanol, acetonitrile, or a mixture of ethanol (B145695) and ethylene (B1197577) glycol)[4][8][9]

  • Reaction termination reagent (e.g., 0.5 M NaOH)[9]

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Preparation of Solutions
  • Buffer Preparation: Prepare the desired buffer (e.g., 50 mM Tris-HCl) and adjust the pH to the optimal value for the enzyme of interest. Note that the pH of some buffers, like Tris, is temperature-sensitive.[9]

  • 4-NPB Stock Solution: Due to its poor solubility in aqueous solutions, 4-NPB is typically dissolved in an organic solvent to create a concentrated stock solution (e.g., 20-50 mM).[8][9] For the assay, this stock is diluted into the reaction buffer to achieve the desired final concentrations. The final concentration of the organic solvent in the reaction should be kept low (typically ≤5%) to avoid enzyme inhibition.[9]

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. For stability, it is often recommended to dilute enzymes in an ice-cold buffer, potentially containing 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent adsorption to plastic surfaces.[9]

p-Nitrophenol (pNP) Standard Curve

To convert absorbance values into the concentration of product formed, a standard curve is essential.

  • Prepare a series of pNP standards of known concentrations (e.g., 0, 10, 20, 50, 100 µM) in the same buffer used for the assay.[9]

  • Add the reaction termination solution (e.g., 0.5 M NaOH) to each standard in the same volume as will be used in the enzyme assay.[9]

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Plot the absorbance values against the corresponding pNP concentrations. The resulting linear equation will be used to calculate the amount of product formed in the enzymatic reaction.

Enzyme Assay Protocol
  • Reaction Setup: In a microplate well or cuvette, combine the reaction buffer and the 4-NPB substrate solution. Pre-warm the mixture to the desired reaction temperature.[9]

  • Initiation: Start the reaction by adding a specific volume of the enzyme solution to the substrate mixture and mix immediately.[9]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 5-20 minutes).[9][10] It is critical that the reaction proceeds in the linear range.

  • Termination: Stop the reaction by adding a quenching agent, such as 0.5 M NaOH.[9] This also serves to raise the pH, ensuring the complete conversion of pNP to the colored p-nitrophenolate ion.

  • Measurement: Measure the absorbance of the solution at 405 nm.[10]

  • Controls: It is crucial to include appropriate controls:

    • Blank: Contains buffer and substrate but no enzyme. This corrects for any non-enzymatic hydrolysis of 4-NPB.[9]

    • Enzyme Background: Contains buffer and enzyme but no substrate. This corrects for any intrinsic absorbance from the enzyme solution.[9]

Data Analysis and Calculation
  • Subtract the absorbance of the blank from the absorbance of the enzyme-containing samples.

  • Use the equation from the pNP standard curve to convert the corrected absorbance values into the concentration of pNP produced.

  • Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[10]

The activity can be calculated using the following formula: Activity (U/mL) = ([pNP] * V_total) / (t * V_enzyme) Where:

  • [pNP] is the concentration of p-nitrophenol produced (in µM)

  • V_total is the total volume of the assay (in mL)

  • t is the reaction time (in minutes)

  • V_enzyme is the volume of the enzyme solution added (in mL)

Quantitative Data Summary

The kinetic parameters of an enzyme are highly dependent on the specific enzyme, its source, purity, and the assay conditions (pH, temperature, buffer composition). The following table summarizes kinetic data for various enzymes using 4-NPB as a substrate, as reported in the literature.

EnzymeSourceVmax (U/mg or nmol/min/mg)Km (mM)Catalytic Efficiency (Vmax/Km or kcat/Km)Reference
Wild LipaseThermomyces lanuginosus0.95 U/mg protein--[8][11]
MSMEG_6394M. smegmatis783 nmol/min/mg0.16 ± 0.034.89[12]
Rv3802cM. tuberculosis225 nmol/min/mg0.20 ± 0.051.13[12]
NCgl2775C. glutamicum134 nmol/min/mg0.23 ± 0.050.58[12]
Lipase (Variant)Engineered--0.83[8]

Note: Direct comparison of Vmax values can be challenging due to differences in units and experimental conditions across studies.

Visualizing the Process and Principles

Diagrams generated using Graphviz provide a clear visual representation of the key processes and concepts involved in 4-NPB enzyme kinetics.

Enzymatic Hydrolysis of 4-NPB

G sub This compound (4-NPB) (Substrate) enz Lipase / Esterase (Enzyme) sub->enz prod1 Butyric Acid enz->prod1 prod2 4-Nitrophenol (pNP) (Colorless at low pH) enz->prod2 ph pH > 7.1 prod2->ph prod3 4-Nitrophenolate (Yellow, Measured at 405-415 nm) ph->prod3

Caption: Enzymatic cleavage of 4-NPB yields 4-nitrophenol, which becomes a colored anion at pH > 7.1.

General Workflow for 4-NPB Enzyme Kinetic Assay

G A 1. Prepare Reagents (Buffer, 4-NPB Stock, Enzyme) C 3. Set up Reaction (Buffer + 4-NPB) A->C B 2. Create pNP Standard Curve H 8. Calculate Enzyme Activity B->H D 4. Initiate Reaction (Add Enzyme) C->D E 5. Incubate at Optimal Temperature D->E F 6. Terminate Reaction (e.g., add NaOH) E->F G 7. Measure Absorbance (405-415 nm) F->G G->H

Caption: Standard experimental workflow for measuring enzyme activity using the 4-NPB assay.

Michaelis-Menten Reaction Scheme

G E E E_S E->E_S S S S->E_S ES ES ES->E_S k-1 ES_P ES->ES_P k2 (kcat) P P E_S->ES k1 ES_P->E ES_P->P

Caption: The Michaelis-Menten model showing enzyme (E) and substrate (S) forming a complex (ES) to yield product (P).

References

Applications of 4-Nitrophenyl Butyrate in Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl butyrate (B1204436) (4-NPB) is a synthetic ester molecule that has become an invaluable tool in various biotechnology and drug discovery applications. Its utility lies in its properties as a chromogenic substrate for a range of hydrolytic enzymes, most notably lipases and esterases. The enzymatic cleavage of 4-NPB yields a yellow-colored product, 4-nitrophenol (B140041), the concentration of which can be readily quantified using spectrophotometry. This simple yet sensitive detection method has made 4-NPB a cornerstone for enzyme activity assays, inhibitor screening, and other biochemical studies. This technical guide provides an in-depth overview of the core applications of 4-NPB, detailed experimental protocols, and a summary of relevant quantitative data to facilitate its effective use in the laboratory.

Core Principle of 4-Nitrophenyl Butyrate-Based Assays

The fundamental principle behind the use of 4-NPB in enzymatic assays is the hydrolysis of the ester bond by a specific enzyme, such as a lipase (B570770) or esterase. This reaction releases butyric acid and 4-nitrophenol.[1][2] At a pH above its pKa of approximately 7.1, 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and a strong absorbance at wavelengths between 400 and 415 nm.[2][3] The rate of formation of 4-nitrophenolate is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH.

G cluster_reactants Reactants cluster_products Products 4-NPB This compound (Colorless) Enzyme Lipase / Esterase 4-NPB->Enzyme Butyric_Acid Butyric Acid Enzyme->Butyric_Acid Hydrolysis 4-Nitrophenol 4-Nitrophenolate (Yellow, Absorbs at 400-415 nm) Enzyme->4-Nitrophenol H2O Water (H₂O) H2O->Enzyme

Figure 1: Enzymatic hydrolysis of this compound.

Key Applications in Biotechnology

Quantification of Lipase and Esterase Activity

The most widespread application of 4-NPB is in the quantitative determination of lipase and esterase activity from various sources, including microbial cultures, purified enzyme preparations, and cell lysates.[4][5] This chromogenic assay is favored for its simplicity, high throughput potential, and sensitivity. The rate of 4-nitrophenol release is monitored over time using a spectrophotometer, and the enzyme activity is typically expressed in units, where one unit corresponds to the amount of enzyme that liberates a specific amount of product per unit of time under defined conditions.[6]

High-Throughput Screening for Enzyme Inhibitors

In the realm of drug discovery, 4-NPB-based assays are extensively used for the high-throughput screening (HTS) of potential enzyme inhibitors.[7] The principle involves measuring the enzymatic activity in the presence and absence of a test compound. A reduction in the rate of 4-nitrophenol formation indicates that the compound may be inhibiting the enzyme's activity.[7] This method allows for the rapid screening of large compound libraries to identify lead candidates for the development of new therapeutics targeting specific lipases or esterases.

Characterization of Enzyme Kinetics

4-NPB serves as a valuable substrate for studying the kinetic properties of lipases and esterases. By measuring the initial reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.[8] These parameters provide crucial insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Diagnostic and Clinical Chemistry

While less direct, the principles behind 4-NPB assays have relevance in clinical diagnostics. For instance, the measurement of specific lipase and esterase activities in bodily fluids can be indicative of certain pathological conditions. Although clinical assays may use different substrates for enhanced specificity and sensitivity, the foundational concept of using a chromogenic substrate to quantify enzyme activity is a cornerstone of clinical chemistry.[9][10]

Experimental Protocols

Standard Assay for Lipase/Esterase Activity

This protocol provides a general framework for measuring lipase or esterase activity using 4-NPB. It is recommended to optimize the conditions for each specific enzyme.

Materials:

  • This compound (4-NPB) stock solution (e.g., 50 mM in acetonitrile (B52724) or dimethyl sulfoxide)[6]

  • Assay buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 7.2)[6]

  • Enzyme solution (purified or crude)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the reaction mixture by adding the assay buffer to the wells of a microplate or cuvettes.

  • Add the enzyme solution to the reaction mixture. The final enzyme concentration should be such that the reaction rate is linear over the desired time course.

  • To initiate the reaction, add the 4-NPB stock solution to the reaction mixture. The final concentration of 4-NPB is typically in the range of 0.5 mM.[6]

  • Immediately start monitoring the increase in absorbance at 400 nm (or a suitable wavelength between 400-415 nm) at a constant temperature (e.g., 37°C).[6]

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength. The molar extinction coefficient for p-nitrophenol at 400 nm is approximately 14,800 M⁻¹cm⁻¹.[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Reagents: - 4-NPB Stock Solution - Assay Buffer - Enzyme Solution B Add Assay Buffer to Microplate/Cuvette A->B C Add Enzyme Solution B->C D Initiate Reaction: Add 4-NPB Solution C->D E Monitor Absorbance at 400-415 nm (e.g., every 30s for 5-10 min) D->E F Plot Absorbance vs. Time E->F G Calculate Reaction Rate (ΔA/min) from Linear Phase F->G H Calculate Enzyme Activity (using Beer-Lambert Law) G->H

Figure 2: Experimental workflow for a standard 4-NPB enzyme assay.

Protocol for Screening Enzyme Inhibitors

This protocol outlines the steps for a typical inhibitor screening assay using 4-NPB.

Materials:

  • Same materials as the standard assay.

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (a known inhibitor of the enzyme).

Procedure:

  • In a 96-well plate, add the assay buffer to all wells.

  • Add the test compounds at various concentrations to the test wells. Add the positive control to its designated wells, and the solvent (e.g., DMSO) to the control wells.

  • Add the enzyme solution to all wells and incubate for a specific period (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitors.

  • Initiate the enzymatic reaction by adding the 4-NPB solution to all wells.

  • Monitor the absorbance at 400-415 nm over time, as described in the standard assay protocol.

  • Calculate the percentage of inhibition for each test compound concentration by comparing the reaction rate in the presence of the compound to the rate in the control (solvent only) wells.

G cluster_setup Assay Setup cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Dispense Assay Buffer into 96-well Plate B Add Test Compounds, Positive Control, and Solvent Control to Wells A->B C Add Enzyme Solution to all Wells B->C D Incubate for 15-30 min (Enzyme-Inhibitor Interaction) C->D E Initiate Reaction with 4-NPB D->E F Monitor Absorbance at 400-415 nm E->F G Calculate Reaction Rates F->G H Determine Percentage of Inhibition G->H

Figure 3: Logical workflow for screening enzyme inhibitors using 4-NPB.

Data Presentation: Quantitative Summary

The following tables summarize the kinetic parameters of various lipases and esterases with this compound and other related substrates. These values can vary depending on the specific experimental conditions.

Table 1: Kinetic Parameters of Various Enzymes with this compound

Enzyme SourceKm (mM)Vmax (U/mg or µmol/min/mg)Reference
Thermomyces lanuginosus lipase-0.95 U/mg protein[4]
Streptomyces scabies esterase (Sub1)0.572.36 µmol/g/min[8]
Bovine milk lipoprotein lipase--[11]
Mycobacterium smegmatis esterase (MSMEG_6394)-783 nmol/min/mg[12]

Note: "-" indicates that the specific value was not provided in the cited source under comparable conditions.

Table 2: Comparative Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters

SubstrateVmax (U/mg protein)Catalytic Efficiency (Vmax/Km)Reference
p-Nitrophenyl acetate (B1210297) (C2)0.42-[4]
p-Nitrophenyl butyrate (C4) 0.95 0.83 [4][13]
p-Nitrophenyl octanoate (B1194180) (C8)1.1-[4]
p-Nitrophenyl dodecanoate (B1226587) (C12)0.78-[4]
p-Nitrophenyl palmitate (C16)0.180.063[4][13]

Note: The catalytic efficiency for some substrates was not explicitly provided in the source.

Conclusion

This compound remains a simple, reliable, and cost-effective tool for a wide range of applications in biotechnology and drug development. Its utility as a chromogenic substrate for lipases and esterases allows for straightforward and sensitive quantification of enzyme activity, making it ideal for enzyme characterization and high-throughput inhibitor screening. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate 4-NPB into their research workflows. As with any experimental system, optimization of the assay conditions for the specific enzyme and application is crucial for obtaining accurate and reproducible results.

References

The Advent of 4-Nitrophenyl Butyrate in Lipase Activity Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of lipase (B570770) activity is a cornerstone of research in enzymology, drug discovery, and industrial biotechnology. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. Their broad substrate specificity and stability make them attractive targets for therapeutic intervention and valuable tools in various biotechnological applications. The development of simple, reliable, and sensitive assays for lipase activity has been crucial for advancing these fields.

Among the various methods developed, the use of chromogenic substrates has gained widespread adoption due to its convenience and suitability for high-throughput screening. This guide focuses on the core principles and practical application of one such substrate: 4-nitrophenyl butyrate (B1204436) (4-NPB). The use of p-nitrophenyl esters for the determination of lipase activity was significantly advanced by the work of Glogauer in 1971, which laid the groundwork for the widespread adoption of this methodology. The assay is based on the enzymatic hydrolysis of the colorless 4-NPB by lipase, which liberates the yellow-colored chromophore 4-nitrophenol (B140041) (or its anionic form, 4-nitrophenolate (B89219), at alkaline pH). The rate of formation of 4-nitrophenol is directly proportional to the lipase activity and can be conveniently measured spectrophotometrically.

This technical guide provides an in-depth overview of the discovery and application of 4-NPB in lipase activity assays. It includes detailed experimental protocols, a comparative analysis of kinetic data for common lipases, and visualizations of the enzymatic mechanism and experimental workflow to aid researchers in the effective implementation and interpretation of this fundamental biochemical assay.

Principle of the Assay

The lipase-catalyzed hydrolysis of 4-nitrophenyl butyrate yields butyric acid and 4-nitrophenol. Under alkaline conditions (typically pH > 7), 4-nitrophenol is ionized to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 400-415 nm.[1][2] The reaction can be monitored over time by measuring the increase in absorbance at this wavelength.

Experimental Protocols

This section provides a detailed methodology for determining lipase activity using 4-NPB in a 96-well microplate format, which is suitable for screening multiple samples.

Reagent Preparation
  • Phosphate (B84403) Buffer (50 mM, pH 7.2): Prepare a solution of 50 mM sodium phosphate. Adjust the pH to 7.2 using phosphoric acid or sodium hydroxide. This buffer is used for diluting the enzyme and for the assay reaction.

  • Substrate Stock Solution (10 mM 4-NPB): Dissolve 20.92 mg of this compound (MW: 209.2 g/mol ) in 10 mL of acetonitrile (B52724) or isopropanol. This stock solution should be stored at -20°C.

  • Enzyme Solution: Prepare a stock solution of the lipase to be tested in the phosphate buffer. The optimal concentration will depend on the specific activity of the lipase and should be determined empirically to ensure the reaction rate is linear over the desired time course. Serial dilutions may be necessary.

  • 4-Nitrophenol Standard Stock Solution (1 mM): Dissolve 13.91 mg of 4-nitrophenol (MW: 139.11 g/mol ) in 100 mL of phosphate buffer. This solution is used to generate a standard curve.

Assay Procedure
  • Prepare 4-Nitrophenol Standards: In a 96-well microplate, prepare a serial dilution of the 1 mM 4-nitrophenol standard stock solution in phosphate buffer to generate a standard curve. Typical concentrations range from 0 to 200 µM. The final volume in each well should be 200 µL.

  • Reaction Setup: In separate wells of the 96-well microplate, add the following in the order listed:

    • 170 µL of 50 mM Phosphate Buffer (pH 7.2)

    • 10 µL of the enzyme solution (or buffer for the blank)

  • Initiate the Reaction: Add 20 µL of the 10 mM 4-NPB substrate stock solution to each well to initiate the reaction. The final volume in each well will be 200 µL, and the final concentration of 4-NPB will be 1 mM.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

Calculation of Lipase Activity
  • Determine the Rate of Reaction (ΔAbs/min): From the kinetic read, determine the linear range of the reaction and calculate the change in absorbance per minute (ΔAbs/min) for each sample by subtracting the rate of the blank.

  • Calculate 4-Nitrophenol Concentration: Use the molar extinction coefficient of 4-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) or a standard curve to convert the ΔAbs/min to the rate of 4-nitrophenol production in µmol/min. The path length for a 200 µL volume in a standard 96-well plate is typically around 0.5 cm. It is highly recommended to determine the precise path length or use a standard curve for accurate quantification.

  • Calculate Enzyme Activity: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions. The activity can be calculated using the following formula:

    Activity (U/mL) = (ΔAbs/min) / (ε × path length (cm)) × 10⁶ × (Total reaction volume (mL) / Enzyme volume (mL))

    Where ε is the molar extinction coefficient in M⁻¹cm⁻¹.

Quantitative Data Presentation

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme performance. The following table summarizes these parameters for several common lipases with this compound as the substrate.

Lipase SourceKm (mM)Vmax (µmol/min/mg)Catalytic Efficiency (Vmax/Km)
Candida rugosa0.1290.034 (µmol/min)0.26
Pseudomonas cepacia0.25542.592170.36
Wild-Type (unspecified)-0.95 (U/mg protein)0.83
Porcine Pancreatic LipaseNot explicitly found for 4-NPBNot explicitly found for 4-NPBNot explicitly found for 4-NPB

Note: The reported Vmax for Candida rugosa was in µmol/min and not normalized to protein concentration in the available source. The catalytic efficiency for the wild-type lipase was provided directly in the source.[3]

Mandatory Visualizations

Lipase Catalytic Mechanism

The catalytic activity of most lipases relies on a catalytic triad (B1167595) of amino acid residues, typically Serine, Histidine, and Aspartic or Glutamic acid, located at the active site. The serine residue acts as a nucleophile to attack the carbonyl carbon of the ester substrate.

Lipase_Catalytic_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (Lipase + 4-NPB) TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic attack by Serine E_Acyl Acyl-Enzyme Intermediate + 4-Nitrophenol TI1->E_Acyl Collapse of intermediate E_Acyl_H2O Acyl-Enzyme + Water E_Acyl->E_Acyl_H2O TI2 Tetrahedral Intermediate 2 E_Acyl_H2O->TI2 Nucleophilic attack by Water E_P Regenerated Enzyme + Butyric Acid TI2->E_P Release of product

Caption: The two-step catalytic mechanism of lipase on 4-NPB.

Experimental Workflow for Lipase Activity Assay

The following diagram outlines the logical flow of the experimental procedure for determining lipase activity using 4-NPB.

Experimental_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup in 96-Well Plate (Buffer, Enzyme/Blank) prep->setup initiate Initiate Reaction (Add 4-NPB Substrate) setup->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate ΔAbs/min) measure->analyze calculate Calculate Lipase Activity (U/mL) analyze->calculate

Caption: Experimental workflow for the 4-NPB lipase assay.

References

Methodological & Application

Application Notes and Protocols for the 4-Nitrophenyl Butyrate (pNPB) Lipase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-nitrophenyl butyrate (B1204436) (pNPB) assay is a widely used, simple, and sensitive spectrophotometric method for determining the activity of lipases and esterases. This colorimetric assay relies on the enzymatic hydrolysis of the substrate, 4-nitrophenyl butyrate, into butyric acid and 4-nitrophenol (B140041) (pNP). The production of p-nitrophenol, which exhibits a yellow color in solution, can be continuously monitored by measuring the increase in absorbance at approximately 400-415 nm. This application note provides a detailed protocol for performing the pNPB lipase (B570770) assay, including reagent preparation, experimental procedure, data analysis, and troubleshooting.

Principle of the Assay

Lipase enzymes catalyze the hydrolysis of the ester bond in this compound. This reaction releases 4-nitrophenol (pNP) and butyric acid. Under alkaline or neutral conditions, the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at around 400-415 nm. The rate of the increase in absorbance is directly proportional to the lipase activity in the sample.

Enzymatic Reaction Mechanism

Lipases are serine hydrolases, and their catalytic mechanism involves a classic acyl-enzyme intermediate. The hydrolysis of pNPB by lipase can be described in two main steps:

  • Acylation: The serine residue in the lipase active site performs a nucleophilic attack on the carbonyl carbon of the pNPB ester bond. This forms a tetrahedral intermediate which then collapses, releasing p-nitrophenol and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule enters the active site and, activated by a histidine residue, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release butyric acid and regenerate the free enzyme.

Diagram of the Enzymatic Reaction

Enzymatic_Reaction cluster_acylation Acylation Step cluster_deacylation Deacylation Step Lipase_Ser_OH Lipase-Ser-OH Acyl_Enzyme Acyl-Enzyme Intermediate Lipase_Ser_OH->Acyl_Enzyme + pNPB pNPB This compound pNP 4-Nitrophenol Acyl_Enzyme->pNP releases Acyl_Enzyme_Deacyl Acyl-Enzyme Intermediate Regenerated_Lipase Lipase-Ser-OH Acyl_Enzyme_Deacyl->Regenerated_Lipase + H2O H2O Water Butyric_Acid Butyric Acid Regenerated_Lipase->Butyric_Acid releases

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Protocols

Materials and Reagents
  • This compound (pNPB)

  • Lipase enzyme (e.g., from Candida rugosa, porcine pancreas)

  • Sodium phosphate (B84403) buffer (or Tris-HCl buffer)

  • Acetonitrile (B52724) or isopropanol

  • Triton X-100 (optional, as an emulsifier)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplates or cuvettes

  • Pipettes and tips

  • Incubator or water bath

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.2. The optimal pH may vary depending on the specific lipase being studied, typically ranging from 7.0 to 9.0.

  • pNPB Stock Solution: Prepare a 50 mM stock solution of pNPB in acetonitrile or isopropanol.[1] this compound is sparingly soluble in aqueous buffers, so a stock solution in an organic solvent is necessary.[2]

  • Enzyme Solution: Prepare a stock solution of the lipase enzyme in the assay buffer. The final concentration will depend on the activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.

  • Prepare the Reaction Mixture: In a 96-well plate or cuvettes, prepare the reaction mixture as described in the table below. It is crucial to include a blank control (without the enzyme) to account for any spontaneous hydrolysis of pNPB.

ComponentTest Sample (µL)Blank Control (µL)
Assay Buffer8595
Enzyme Solution100
pNPB Stock Solution55
Total Volume 100 100
  • Pre-incubation: Pre-incubate the assay buffer and enzyme solution at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[1]

  • Initiate the Reaction: Start the reaction by adding the pNPB stock solution to all wells. Mix gently.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm (or a wavelength between 400-415 nm) at regular intervals (e.g., every 30 seconds) for 5-15 minutes using a spectrophotometer.[3]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Reagent Concentrations

ReagentStock ConcentrationFinal Concentration in Assay
Sodium Phosphate Buffer50 mM, pH 7.2~47.5 mM, pH 7.2
This compound50 mM2.5 mM
Lipase EnzymeVariableVariable (to be optimized)

Table 2: Typical Kinetic Parameters for Lipases with pNPB

Lipase SourceKm (mM)Vmax (U/mg)Reference
Wild-type lipase variant-0.95[1]
Pseudomonas cepacia lipase--[1]
Human lipoprotein lipase0.7714.84 (nmol/min/mg)[4]

Note: Km and Vmax values are highly dependent on the specific enzyme, substrate concentration, and assay conditions.

Calculations
  • Determine the rate of reaction (ΔAbs/min): Plot absorbance versus time and determine the initial linear slope for both the test sample and the blank control.

  • Calculate Lipase Activity: The activity of the lipase is calculated using the Beer-Lambert law:

    Activity (U/mL) = [(ΔAbs/min)sample - (ΔAbs/min)blank] x Vt / (ε x l x Ve)

    Where:

    • ΔAbs/min: The rate of change in absorbance per minute.

    • Vt: Total reaction volume (in mL).

    • ε: Molar extinction coefficient of p-nitrophenol (a typical value is around 18,000 M-1cm-1 at pH 8.0, but should be determined experimentally under the specific assay conditions).

    • l: Path length of the cuvette or well (in cm).

    • Ve: Volume of the enzyme solution added (in mL).

    One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Diagram of the Experimental Workflow

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, pNPB, Enzyme) Assay_Setup Assay Setup in Microplate (Buffer + Enzyme) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation at 37°C Assay_Setup->Pre_Incubation Reaction_Initiation Add pNPB Substrate Pre_Incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate ΔAbs/min) Data_Acquisition->Data_Analysis Activity_Calculation Calculate Lipase Activity Data_Analysis->Activity_Calculation

Caption: Workflow for the this compound lipase assay.

Troubleshooting
  • High background absorbance in the blank: This may be due to the spontaneous hydrolysis of pNPB.[5] Ensure the pH of the buffer is not excessively high (ideally ≤ 8.0) and prepare the pNPB solution fresh.

  • Non-linear reaction rate: This could be due to substrate depletion or enzyme instability. If the rate decreases over time, consider using a lower enzyme concentration or a shorter measurement period. If the rate increases, it might indicate a lag phase, and the linear portion of the curve should be used for calculations.

  • Low signal: The enzyme activity may be too low. Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear range).

  • Precipitation in the well: pNPB has limited solubility in aqueous solutions. Ensure the concentration of the organic solvent (e.g., acetonitrile) in the final reaction mixture is low enough to prevent precipitation. The use of a detergent like Triton X-100 can help to emulsify the substrate.

Conclusion

The this compound lipase assay is a robust and reliable method for quantifying lipase and esterase activity. Its simplicity and amenability to high-throughput screening make it an invaluable tool in academic research and drug development. Careful optimization of assay conditions and adherence to the protocol will ensure accurate and reproducible results.

References

Application Note: Spectrophotometric Determination of Lipase Activity using 4-Nitrophenyl Butyrate (4-NPB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides to release free fatty acids and glycerol. Their broad applicability in biotechnology, diagnostics, and pharmaceutical development necessitates a reliable and efficient method for measuring their activity. This application note details a common and straightforward spectrophotometric assay for determining lipase (B570770) activity using 4-nitrophenyl butyrate (B1204436) (4-NPB) as a chromogenic substrate. The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-NPB by lipase, which yields butyric acid and 4-nitrophenol (B140041) (p-nitrophenol).[1][2] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, a yellow-colored product that exhibits strong absorbance at approximately 400-415 nm.[1][3][4] The rate of formation of 4-nitrophenolate, measured as an increase in absorbance over time, is directly proportional to the lipase activity in the sample.

Principle of the Assay

The enzymatic reaction underlying this assay is a hydrolysis reaction catalyzed by lipase. The substrate, 4-nitrophenyl butyrate, is an ester that is cleaved by the enzyme. This reaction releases butyric acid and 4-nitrophenol. In a solution with a pH above its pKa of approximately 7.1, the 4-nitrophenol product exists predominantly in its anionic form, 4-nitrophenolate, which is intensely yellow.[3][4] The concentration of the colored product can be quantified by measuring the absorbance of the solution at a specific wavelength, typically between 400 nm and 415 nm.[1][3]

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection 4-NPB This compound (Colorless Substrate) Lipase Lipase 4-NPB->Lipase H2O Water (H₂O) H2O->Lipase 4-Nitrophenol 4-Nitrophenol Lipase->4-Nitrophenol Butyric_Acid Butyric Acid Lipase->Butyric_Acid 4-Nitrophenolate 4-Nitrophenolate (Yellow Anion) 4-Nitrophenol->4-Nitrophenolate pH > 7.1 Absorbance Absorbance at 400-415 nm 4-Nitrophenolate->Absorbance Experimental_Workflow A Prepare Reagents: - Buffer (e.g., 100 mM Na-Phosphate, pH 7.2) - Substrate Stock (e.g., 50 mM 4-NPB in Acetonitrile) - Enzyme Solution B Set up Reaction Mixture in Cuvette: - Add Buffer - Add Enzyme Solution A->B C Equilibrate to Assay Temperature (e.g., 37°C) B->C D Initiate Reaction: - Add Substrate Stock Solution C->D E Immediately Mix and Start Measurement D->E F Monitor Absorbance Increase at 400-415 nm for a set time (e.g., 5 minutes) E->F G Determine the Linear Rate of Reaction (ΔAbs/min) F->G H Calculate Lipase Activity G->H

References

Application Notes: Preparation and Use of 4-Nitrophenyl Butyrate (4-NPB) for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenyl butyrate (B1204436) (4-NPB), also known as p-Nitrophenyl butyrate, is a chromogenic substrate widely employed in biochemical assays to determine the activity of esterases and lipases.[1] The compound consists of a butyric acid molecule esterified to a 4-nitrophenol (B140041) group.[1] Its utility in research and drug development stems from the straightforward spectrophotometric detection of enzymatic activity.

Principle of Detection

The enzymatic assay is based on the hydrolysis of the ester bond in 4-NPB by a lipase (B570770) or esterase. This reaction releases butyric acid and 4-nitrophenol.[2] In an aqueous solution with a pH above its pKa (~7.1), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color.[3] The rate of formation of this anion can be monitored by measuring the increase in absorbance at a wavelength of 400-415 nm, which is directly proportional to the enzyme's activity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-Nitrophenyl butyrate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄[4][5]
Molecular Weight209.2 g/mol [4][5]
AppearanceNeat oil or transparent light brown liquid[5][6]
Purity≥95%[4][5]
λmax270 nm[4][5]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
Dimethyl sulfoxide (B87167) (DMSO)≥ 100 mg/mL (478 mM)May require sonication.[1]
~ 30 mg/mL (143 mM)[4][5][7]
Dimethylformamide (DMF)~ 30 mg/mL (143 mM)[4][5][7]
Ethanol~ 15 mg/mL (72 mM)[4][5][7]
AcetonitrileSolubleUsed as a solvent for stock solutions.[8]
DMSO:PBS (pH 7.2) (1:1)~ 0.50 mg/mL (2.4 mM)Sparingly soluble in aqueous buffers.[4][5]

Table 3: Recommended Storage and Stability

FormStorage TemperatureStabilityReference
Neat Oil (as supplied)-20°C≥ 4 years[4][5]
Stock Solution (in organic solvent)-20°C1 month[1]
-80°C6 months[1]
Aqueous Working Solution2-8°CNot recommended for more than one day.[5]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of 4-NPB in an organic solvent, which can be stored for later use.

Materials:

  • This compound (4-NPB), neat oil (FW: 209.2 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of 4-NPB neat oil to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a suitable vial, accurately weigh out a specific mass of 4-NPB. For example, to prepare 1 mL of a 50 mM stock solution, weigh 10.46 mg of 4-NPB.

    • Calculation: 0.050 mol/L * 0.001 L * 209.2 g/mol = 0.01046 g = 10.46 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the 4-NPB. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the oil is completely dissolved. If dissolution is difficult, gentle warming or brief sonication can be applied.[1]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: General Protocol for a Lipase/Esterase Activity Assay

This protocol provides a general workflow for measuring enzyme activity using the prepared 4-NPB stock solution. The final concentrations of substrate and enzyme should be optimized for the specific enzyme being studied.

Materials:

  • 50 mM 4-NPB stock solution in DMSO (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-9.0, or 100 mM Sodium Phosphate, pH 7.2)[9][10]

  • Purified enzyme solution or biological sample containing the enzyme

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer capable of measuring absorbance at 400-415 nm

Procedure:

  • Prepare Working Substrate Solution: On the day of the assay, dilute the 50 mM 4-NPB stock solution in the assay buffer to the desired final concentration. For example, to make a 1 mM working solution, dilute the stock 1:50 in buffer.

    • Note: 4-NPB has limited solubility in aqueous buffers; ensure it remains dissolved.[5] It is also prone to spontaneous hydrolysis, so prepare this solution fresh just before use.[11]

  • Set up Assay Reaction:

    • Add the assay buffer to each well or cuvette.

    • Add the enzyme solution to the "Test" wells.

    • For the "Blank" or "Control" wells, add the same volume of buffer or a heat-inactivated enzyme solution. This is crucial to subtract the rate of spontaneous, non-enzymatic hydrolysis of 4-NPB.[11]

  • Initiate Reaction: Add the 4-NPB working substrate solution to all wells to start the reaction. The final volume and concentrations should be consistent across all wells.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 400-415 nm at a constant temperature (e.g., 37°C).[12] Take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-30 minutes).[8][10]

  • Calculate Activity: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot. Subtract the rate of the blank from the rate of the test samples to get the enzyme-catalyzed rate. Enzyme activity can then be calculated using the Beer-Lambert law and the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay.

Visualizations

Workflow_Stock_Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate 4-NPB to Room Temperature start->equilibrate weigh Weigh 4-NPB Neat Oil equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve (Apply sonication if needed) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Workflow for preparing 4-NPB stock solution.

Enzymatic_Reaction substrate This compound (Colorless Substrate) enzyme Lipase / Esterase substrate->enzyme Hydrolysis products Products enzyme->products product1 Butyric Acid products->product1 product2 4-Nitrophenolate (Yellow Product) products->product2

Enzymatic hydrolysis of 4-NPB to a colored product.

References

Application Notes and Protocols for Calculating Lipase Activity using the 4-Nitrophenyl Butyrate (pNPB) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1] The quantification of lipase (B570770) activity is crucial in various fields, including drug development, diagnostics, and biotechnology. The 4-nitrophenyl butyrate (B1204436) (pNPB) assay is a widely used, simple, and sensitive spectrophotometric method for measuring lipase activity.[2] This method utilizes a chromogenic substrate, pNPB, which is hydrolyzed by lipase into butyric acid and 4-nitrophenol (B140041) (pNP). Under alkaline conditions, pNP is converted to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-415 nm.[3][4] The rate of pNP formation is directly proportional to the lipase activity.

Principle of the Assay

The enzymatic reaction involves the cleavage of the ester bond in the colorless substrate, 4-nitrophenyl butyrate, by lipase. This reaction yields butyric acid and 4-nitrophenol. The released 4-nitrophenol, in a buffer with a pH above its pKa of 7.1, deprotonates to form the 4-nitrophenolate anion, which produces a yellow color.[4] The intensity of this color, measured by a spectrophotometer, allows for the calculation of the enzyme's activity.[5]

G sub This compound (pNPB) (Colorless Substrate) enz Lipase sub->enz prod1 Butyric Acid enz->prod1 Hydrolysis prod2 4-Nitrophenol (pNP) enz->prod2 prod3 4-Nitrophenolate (Yellow Product, Absorbs at ~410 nm) prod2->prod3 pH > 7.1

Biochemical reaction pathway for the pNPB lipase assay.

Experimental Protocol

This protocol provides a general procedure for a kinetic assay. It can be adapted for a 96-well plate format for higher throughput.

I. Required Materials and Reagents
  • Enzyme: Lipase solution of unknown activity (e.g., purified enzyme, cell lysate, or serum sample).

  • Substrate: this compound (pNPB).

  • Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 7.5 - 8.0. The optimal pH may vary depending on the specific lipase.

  • Solvent: Acetonitrile (B52724) or 2-propanol to dissolve the pNPB substrate.

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.

    • Thermostatted cuvette holder or incubator set to the desired reaction temperature (e.g., 37°C).[6]

    • Pipettes and tips.

    • Cuvettes or 96-well microplate.

II. Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.0 using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

  • Substrate Stock Solution (50 mM pNPB):

    • Dissolve 104.6 mg of pNPB in 10 mL of acetonitrile or 2-propanol.

    • Store this stock solution at -20°C, protected from light.

  • Working Substrate Solution:

    • Immediately before use, dilute the pNPB stock solution in the assay buffer. A common final concentration in the reaction is 0.5 mM. To achieve this, you may need to prepare an intermediate dilution. The working solution should be prepared fresh as pNPB can hydrolyze spontaneously in aqueous solutions.

III. Assay Procedure

The following workflow outlines the key steps of the experiment.

G A Prepare Reagents (Buffer, Substrate) B Set up Reaction (Buffer + Substrate) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Enzyme) C->D E Monitor Absorbance at 410 nm D->E F Calculate Activity E->F

Experimental workflow for the pNPB lipase activity assay.
  • Set up the Spectrophotometer: Set the wavelength to 410 nm and the temperature to 37°C.

  • Prepare the Reaction Mixture: In a cuvette, add the components in the following order:

    • Assay Buffer

    • Working Substrate Solution

    • The total volume before adding the enzyme should be pre-calculated (e.g., 950 µL for a 1 mL final volume).

  • Prepare the Blank: Prepare a blank cuvette containing the assay buffer and substrate solution but substitute the enzyme solution with the buffer used to dissolve the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

  • Equilibration: Incubate the reaction mixture and blank cuvettes at 37°C for 5 minutes to ensure the temperature is stable.[6]

  • Initiate the Reaction: Add the enzyme solution (e.g., 50 µL) to the reaction mixture cuvette. Mix gently by inverting the cuvette.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 410 nm every 30 seconds for 5-10 minutes.[6] Ensure the rate of absorbance increase is linear during the measurement period.

Data Analysis and Calculation of Lipase Activity

The activity of the lipase is calculated using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Formula for Lipase Activity:

Lipase Activity (U/mL) = [(ΔA₄₁₀/min) * Vₜ] / [ε * Vₛ * l]

  • ΔA₄₁₀/min: The rate of change in absorbance at 410 nm per minute. This is calculated from the linear portion of the absorbance vs. time plot (slope). Remember to subtract the rate of the blank from the rate of the sample.

  • Vₜ: Total reaction volume in mL.

  • ε (epsilon): Molar extinction coefficient of 4-nitrophenol. This value is pH-dependent. A commonly cited value is 18,380 M⁻¹cm⁻¹ at 401 nm in 10 mM NaOH.[7] For simplicity in calculations, this is often expressed as 18.38 mM⁻¹cm⁻¹ .

  • Vₛ: Volume of the enzyme sample added to the reaction in mL.

  • l: Light path length of the cuvette in cm (typically 1 cm).

Unit Definition: One unit (U) of lipase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[1][8]

Example Calculation:
  • Determine the rate (ΔA₄₁₀/min):

    • Plot Absorbance vs. Time (in minutes).

    • Determine the slope of the linear portion.

    • Let's assume the slope for the sample is 0.050 A/min and for the blank is 0.002 A/min.

    • Corrected rate = 0.050 - 0.002 = 0.048 A/min .

  • Plug values into the formula:

    • ΔA₄₁₀/min = 0.048

    • Vₜ = 1.0 mL

    • ε = 18.38 mM⁻¹cm⁻¹

    • Vₛ = 0.05 mL

    • l = 1 cm

    Activity (µmol/min/mL) = [0.048 * 1.0] / [18.38 * 0.05 * 1.0] Activity = 0.048 / 0.919 Activity ≈ 0.052 U/mL

Calculating Specific Activity:

To compare the purity of different enzyme preparations, the specific activity is calculated.

Specific Activity (U/mg) = [Lipase Activity (U/mL)] / [Protein Concentration (mg/mL)]

The protein concentration can be determined using a standard method like the Bradford or BCA assay.

Data Presentation

Quantitative data should be organized for clarity and easy comparison.

Table 1: Raw Kinetic Data

Time (min)Sample Absorbance (A₄₁₀)Blank Absorbance (A₄₁₀)
0.00.1020.100
0.50.1260.101
1.00.1510.101
1.50.1750.102
2.00.2000.102
2.50.2240.103
3.00.2490.103

Table 2: Summary of Lipase Activity Results

Sample IDΔA₄₁₀/min (Corrected)Lipase Activity (U/mL)Protein Conc. (mg/mL)Specific Activity (U/mg)
Lipase Prep 10.0480.0520.20.26
Lipase Prep 20.0950.1030.20.52
Negative Control0.0010.001N/AN/A

References

Application Notes and Protocols for Kinetic Analysis of Lipase using 4-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their broad substrate specificity and stability make them valuable biocatalysts in various industries, including pharmaceuticals, food technology, and biofuels. The kinetic analysis of lipase (B570770) activity is crucial for understanding enzyme function, inhibitor screening, and process optimization. A widely used method for this analysis involves the chromogenic substrate 4-nitrophenyl butyrate (B1204436) (4-NPB). This application note provides a detailed protocol for determining lipase kinetics using 4-NPB, including data presentation and visualization of the experimental workflow and enzymatic reaction.

The assay is based on the enzymatic hydrolysis of 4-NPB by lipase, which releases 4-nitrophenol (B140041) (p-nitrophenol), a yellow-colored product that can be quantified spectrophotometrically.[1][2][3] The rate of 4-nitrophenol formation is directly proportional to the lipase activity. The absorbance of the resulting p-nitrophenolate anion is typically measured at a wavelength between 405 and 415 nm.[1][2]

Principle of the Assay

Lipase catalyzes the hydrolysis of the ester bond in 4-Nitrophenyl butyrate, yielding butyric acid and 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance at a specific wavelength, allowing for the continuous monitoring of the reaction rate.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the kinetic analysis of lipase.

Materials and Reagents
  • Lipase solution: Prepare a stock solution of the lipase to be analyzed in a suitable buffer (e.g., 25 mM sodium phosphate (B84403) buffer, pH 7.0). The final concentration will depend on the specific activity of the enzyme.

  • This compound (4-NPB) stock solution: Prepare a stock solution of 4-NPB (e.g., 50 mM) in a water-miscible organic solvent such as acetonitrile (B52724) or isopropanol.

  • Assay Buffer: 100 mM Sodium Phosphate Buffer (pH 7.2) containing 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100.[4] The pH should be adjusted at the desired reaction temperature.

  • 96-well microplate: Clear, flat-bottom plates are recommended for spectrophotometric readings.

  • Microplate reader: Capable of measuring absorbance at 405-415 nm and maintaining a constant temperature.

  • Pipettes: Calibrated pipettes for accurate liquid handling.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a series of dilutions of the 4-NPB stock solution in the Assay Buffer to obtain a range of final substrate concentrations (e.g., 0.02 mM, 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM).[5]

    • Prepare a working solution of the lipase enzyme in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

  • Assay Setup:

    • Set the microplate reader to the desired temperature (e.g., 25°C or 37°C).[5]

    • In each well of the 96-well plate, add a specific volume of the Assay Buffer.

    • Add the corresponding volume of the diluted 4-NPB solutions to each well to achieve the desired final substrate concentrations.

    • Include control wells:

      • Blank (No Enzyme): Contains Assay Buffer and 4-NPB solution but no lipase. This is to correct for any non-enzymatic hydrolysis of the substrate.

      • Enzyme Control (No Substrate): Contains Assay Buffer and lipase solution but no 4-NPB. This is to correct for any background absorbance from the enzyme solution.

  • Initiation of the Reaction:

    • To initiate the enzymatic reaction, add a small volume of the lipase working solution to each well (except the blank).

    • Immediately mix the contents of the wells, either by gentle shaking of the plate or by using the mixing function of the microplate reader.

  • Data Acquisition:

    • Place the microplate in the reader and start monitoring the absorbance at 405 nm (or a suitable wavelength for p-nitrophenol) at regular time intervals (e.g., every 30 seconds) for a total duration of 5 to 10 minutes.[2]

  • Data Analysis:

    • For each substrate concentration, subtract the rate of the blank reaction from the rate of the enzymatic reaction to correct for spontaneous hydrolysis.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is typically expressed in units of µmol of product formed per minute per mg of enzyme (U/mg).

    • To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data to determine Km and Vmax.[5]

Data Presentation

The kinetic parameters obtained from the analysis of different lipases or the same lipase under varying conditions can be summarized in a table for easy comparison.

EnzymeSubstrateKm (mM)Vmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
Wild-type Lipasep-Nitrophenyl butyrate0.830.951.14
Mutant Lipase Ap-Nitrophenyl butyrate1.250.750.60
Mutant Lipase Bp-Nitrophenyl butyrate0.651.101.69

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific enzyme and experimental conditions. One study found the Vmax of a wild-type lipase with p-nitrophenyl butyrate to be 0.95 U/mg protein.[5]

Visualization of Workflow and Reaction

Experimental Workflow

The following diagram illustrates the key steps involved in the kinetic analysis of lipase using this compound.

G Experimental Workflow for Lipase Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_dilutions Prepare Substrate Dilutions prep_reagents->prep_dilutions setup_plate Set up 96-well Plate prep_dilutions->setup_plate add_reagents Add Buffer and Substrate setup_plate->add_reagents initiate_reaction Initiate Reaction with Enzyme add_reagents->initiate_reaction measure_abs Measure Absorbance at 405 nm initiate_reaction->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity determine_kinetics Determine Km and Vmax calc_velocity->determine_kinetics G Enzymatic Hydrolysis of this compound cluster_reactants Reactants cluster_products Products Substrate This compound Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate binds to Enzyme Lipase Enzyme->Enzyme_Substrate Product1 Butyric Acid Product2 4-Nitrophenol Enzyme_Substrate->Enzyme regenerates Enzyme_Substrate->Product1 releases Enzyme_Substrate->Product2 releases

References

Protocol for Measuring Mycobacterial Cutinase Activity with 4-Nitrophenyl Butyrate (4-NPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutinases, a subclass of serine esterases, play a crucial role in the breakdown of cutin, a polyester (B1180765) that forms the protective outer layer of plants. In pathogenic mycobacteria, such as Mycobacterium tuberculosis, cutinase-like proteins are implicated in lipid metabolism and pathogenesis, making them attractive targets for novel therapeutic interventions. This application note provides a detailed protocol for a robust and reproducible spectrophotometric assay to measure the enzymatic activity of mycobacterial cutinases using the chromogenic substrate 4-nitrophenyl butyrate (B1204436) (4-NPB). The hydrolysis of 4-NPB by cutinase releases 4-nitrophenol (B140041) (4-NP), a yellow-colored product, the formation of which can be monitored continuously, allowing for the kinetic characterization of the enzyme.

Principle of the Assay

The enzymatic activity of cutinase is determined by measuring the rate of hydrolysis of the ester bond in 4-NPB. This reaction yields butyric acid and 4-nitrophenol. At an alkaline pH, the liberated 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits strong absorbance at a wavelength of 405-410 nm. The rate of increase in absorbance is directly proportional to the cutinase activity.

Enzymatic Reaction 4-Nitrophenyl Butyrate This compound (4-NPB) (Substrate) Products 4-Nitrophenol (4-NP) (Yellow Product) Butyric Acid This compound->Products Hydrolysis Cutinase Mycobacterial Cutinase Cutinase->this compound Enzyme Cutinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, 4-NPB, Enzyme) prep_plate Prepare 96-well Plate (Add Buffer and Enzyme) prep_reagents->prep_plate pre_incubate Pre-incubate Plate (37°C, 5 min) prep_plate->pre_incubate start_reaction Initiate Reaction (Add 4-NPB) pre_incubate->start_reaction measure_abs Measure Absorbance (405 nm, kinetic read) start_reaction->measure_abs calc_rate Calculate Initial Rate (ΔAbs/min) measure_abs->calc_rate calc_activity Calculate Enzyme Activity (U/mL) calc_rate->calc_activity calc_specific_activity Calculate Specific Activity (U/mg) calc_activity->calc_specific_activity

Troubleshooting & Optimization

Technical Support Center: 4-Nitrophenyl Butyrate (4-NPB) Assay Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrophenyl Butyrate (B1204436) (4-NPB) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of 4-NPB in assay buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Nitrophenyl Butyrate (4-NPB) not dissolving in my aqueous assay buffer?

A1: this compound is an ester with a hydrophobic butyryl chain and a nitrophenyl group, which results in it being sparingly soluble in aqueous solutions.[1][2] Direct dissolution in aqueous buffers is often difficult and can lead to precipitation or an inhomogeneous solution.

Q2: What is the recommended method for preparing a 4-NPB working solution for an enzyme assay?

A2: The standard and highly recommended method is to first prepare a concentrated stock solution of 4-NPB in a water-miscible organic solvent.[1][3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for 4-NPB.[1][4] This concentrated stock is then diluted to the final working concentration in the aqueous assay buffer immediately before use.[1]

Q3: My 4-NPB precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?

A3: This is a common issue that occurs when the concentration of the organic co-solvent drops significantly upon dilution, causing the hydrophobic 4-NPB to "crash out" of the solution.[3] Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most direct solution is to test lower final concentrations of 4-NPB in your assay.[3]

  • Optimize Co-solvent Concentration: The final concentration of the co-solvent (e.g., DMSO) in your assay should be kept as low as possible to avoid affecting enzyme activity, but high enough to maintain 4-NPB solubility.[3] Many enzyme assays can tolerate a final DMSO concentration of 0.5-1%.

  • Change the Dilution Method: Instead of adding a small volume of a highly concentrated stock directly to the full volume of buffer, try adding the buffer to the stock solution more gradually while vortexing to ensure rapid mixing.

  • Incorporate Surfactants: In some cases, adding a small amount of a non-ionic surfactant, such as Tween-80, to the assay buffer can help to maintain the solubility of hydrophobic compounds.[5] However, it is crucial to run a control experiment to ensure the surfactant does not affect your enzyme's activity.

Q4: How long can I store my 4-NPB solutions?

A4: 4-NPB stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for at least a month or -80°C for up to six months.[6][7] However, aqueous working solutions of 4-NPB are not stable and should be prepared fresh for each experiment.[1] It is not recommended to store aqueous solutions for more than one day.[1]

Q5: At what wavelength should I measure the product of the 4-NPB hydrolysis reaction?

A5: The hydrolysis of 4-NPB by an esterase or lipase (B570770) releases p-nitrophenoxide (also called 4-nitrophenolate), which has a distinct yellow color in solutions with a pH above its pKa of ~7.1.[8][9] The absorbance of this product can be monitored using a spectrophotometer at a wavelength between 400 nm and 415 nm.[1][10][11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethyl sulfoxide (DMSO)~30 mg/mL[1][4]
Dimethylformamide (DMF)~30 mg/mL[1][4]
Ethanol~15 mg/mL[1][4]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[1][4]
Aqueous BuffersSparingly soluble[1]

Experimental Protocols

Protocol: Preparation of a 4-NPB Working Solution

This protocol describes the standard method for preparing a 4-NPB working solution for a typical enzyme assay.

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of 4-NPB (which is supplied as a neat oil) to equilibrate to room temperature.[1]

    • Add a calculated volume of anhydrous DMSO to the 4-NPB to create a high-concentration stock solution (e.g., 50-100 mM).

    • Vortex the solution vigorously for 1-2 minutes until the 4-NPB is completely dissolved and the solution is clear.[3]

    • If necessary, gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.[3]

  • Prepare the Final Working Solution:

    • Just before starting your enzyme assay, calculate the volume of the concentrated stock solution needed to achieve the desired final concentration in your total assay volume.

    • Add the required volume of the 4-NPB stock solution to your pre-warmed assay buffer.

    • Immediately vortex the solution to ensure rapid and uniform mixing to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your assay plate.

  • Control Experiments:

    • Always prepare a vehicle control containing the same final concentration of the organic solvent (e.g., DMSO) in the assay buffer without the 4-NPB. This will allow you to account for any effects of the solvent on your enzyme's activity.

Mandatory Visualization

G cluster_0 Troubleshooting 4-NPB Solubility start Start: 4-NPB Precipitation in Assay Buffer q1 Is the 4-NPB being dissolved directly in aqueous buffer? start->q1 sol1 Action: Prepare a concentrated stock in DMSO first. q1->sol1  Yes q2 Is precipitation occurring after diluting the DMSO stock? q1->q2  No sol1->q2 sol2 Option 1: Decrease the final assay concentration of 4-NPB. q2->sol2  Yes sol3 Option 2: Optimize (lower) the final DMSO concentration. end_s Result: Clear Working Solution sol2->end_s end_f Issue Persists: Consider Surfactants (e.g., Tween-80) with proper controls. sol2->end_f If options fail sol4 Option 3: Ensure rapid mixing (vortexing) during dilution. sol3->end_s sol4->end_s

Caption: Troubleshooting workflow for 4-NPB solubility issues.

References

Technical Support Center: Optimizing 4-Nitrophenyl Butyrate (4-NPB) Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for their 4-Nitrophenyl butyrate (B1204436) (4-NPB) lipase (B570770) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-NPB lipase assay?

The 4-NPB lipase assay is a colorimetric method used to determine lipase activity. The enzyme lipase hydrolyzes the substrate 4-Nitrophenyl butyrate (4-NPB) into butyric acid and 4-nitrophenol (B140041). The product, 4-nitrophenol, is a chromogenic compound that, in its anionic form (p-nitrophenolate) at alkaline pH, exhibits a yellow color and can be quantified by measuring its absorbance at approximately 405-415 nm[1][2][3]. The rate of increase in absorbance is directly proportional to the lipase activity.

Q2: What is the optimal pH for a 4-NPB lipase assay?

The optimal pH for a 4-NPB lipase assay is highly dependent on the specific lipase being studied. Different lipases, derived from various sources (e.g., microbial, pancreatic), have different pH optima. For instance, some bacterial lipases, such as that from Burkholderia cepacia, show optimal activity in the alkaline range of pH 8.0 to 9.0[4]. In contrast, other lipases may function optimally in a neutral or even slightly acidic environment, with pH optima ranging from 5.5 to 7.0[4]. Therefore, it is crucial to determine the optimal pH for your specific enzyme empirically.

Q3: Which buffer should I use for my 4-NPB lipase assay?

The choice of buffer is critical for maintaining a stable pH throughout the assay. Common buffers used for 4-NPB lipase assays include Tris-HCl for alkaline conditions (pH 7.5-9.0) and sodium phosphate (B84403) buffer for neutral to slightly acidic conditions (pH 6.0-7.5)[1][5][6]. When working with acidic samples, such as fermented milk, a two-buffer system may be necessary to maintain optimal pH control[7]. It is important to ensure that the buffer components do not inhibit the lipase activity.

Q4: How does pH affect the substrate and product in the 4-NPB assay?

The pH of the reaction mixture directly influences the ionization state of the product, 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.08[1][2]. Above this pH, the equilibrium shifts towards the formation of the yellow-colored p-nitrophenolate anion, which is the species measured spectrophotometrically. Therefore, performing the assay at a pH significantly below 7 can lead to an underestimation of enzyme activity due to incomplete ionization of the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low lipase activity observed 1. Suboptimal pH: The assay pH is far from the optimal pH of your lipase. 2. Enzyme denaturation: The enzyme may have been denatured by improper storage, handling, or extreme pH. 3. Substrate degradation: The 4-NPB substrate may have hydrolyzed spontaneously. A yellow color in the substrate solution before adding the enzyme is an indicator of this[8]. 4. Inhibitors in the sample: Your sample may contain lipase inhibitors.1. Perform a pH optimization experiment: Test a range of pH values to determine the optimal pH for your specific lipase (see Experimental Protocol below). 2. Check enzyme integrity: Use a fresh enzyme stock and ensure proper storage conditions. Avoid repeated freeze-thaw cycles. 3. Use fresh substrate: Prepare fresh 4-NPB solution for each experiment. Store the stock solution appropriately. 4. Dilute the sample: If inhibition is suspected, try diluting your sample.
High background absorbance (high blank reading) 1. Spontaneous hydrolysis of 4-NPB: The substrate can hydrolyze non-enzymatically, especially at high pH and temperature. 2. Contaminated reagents: The buffer or other reagents may be contaminated.1. Run a proper blank control: Include a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings. 2. Prepare fresh reagents: Use high-purity water and fresh buffer components.
Inconsistent or non-reproducible results 1. Inaccurate pH of the buffer: The pH of the buffer may not have been correctly prepared or adjusted. 2. Temperature fluctuations: Inconsistent incubation temperature can affect enzyme activity. 3. Poor mixing of reagents: Inadequate mixing can lead to localized differences in substrate or enzyme concentration.1. Calibrate the pH meter: Ensure your pH meter is properly calibrated before preparing buffers. 2. Use a thermostatted spectrophotometer or water bath: Maintain a constant temperature throughout the assay. 3. Ensure thorough mixing: Mix the reaction components well by gently inverting or vortexing before taking measurements.
Precipitation in the reaction mixture 1. Low solubility of 4-NPB: The substrate has limited solubility in aqueous solutions. 2. Solvent incompatibility: The organic solvent used to dissolve 4-NPB (e.g., isopropanol (B130326), acetonitrile) may cause precipitation of other components or the enzyme itself when added to the aqueous buffer[8].1. Use a co-solvent or emulsifying agent: Dissolve the 4-NPB in a minimal amount of a suitable organic solvent like isopropanol or acetonitrile (B52724) before adding it to the assay buffer[6][8]. The addition of a detergent like Triton X-100 can also help to emulsify the substrate[6][9]. 2. Optimize solvent concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically < 5% v/v) to avoid enzyme denaturation[8].

Quantitative Data: Optimal pH for Various Lipases

The optimal pH for lipase activity using the 4-NPB assay varies depending on the source of the enzyme. The following table summarizes the optimal pH for several lipases as reported in the literature.

Lipase SourceOptimal pHReference(s)
Burkholderia cepacia (S31)8.5 - 9.0[4]
Burkholderia sp. (O19)8.5[4]
Pseudomonas sp. KWI-565.5 - 7.0[4]
P. cepacia5.5 - 6.5[4]
Lactococcus lactis7.0 - 8.0[1]
Candida rugosa (in biphasic media)5.6[9][10]
Kocuria flava Y48.0[11]
Lipoprotein Lipase7.2[6]

Experimental Protocols

Detailed Methodology for pH Optimization of a 4-NPB Lipase Assay

This protocol describes how to systematically determine the optimal pH for a given lipase using the 4-NPB assay.

1. Materials:

  • Lipase enzyme of interest

  • This compound (4-NPB)

  • A series of buffers covering a wide pH range (e.g., Citrate buffer for pH 4.0-6.0, Phosphate buffer for pH 6.0-8.0, Tris-HCl buffer for pH 8.0-9.0)

  • Organic solvent (e.g., isopropanol or acetonitrile)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-415 nm

  • 96-well microplate or cuvettes

  • Thermostatted incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) with different pH values covering the expected optimal range for your lipase (e.g., from pH 4.0 to 10.0 in 0.5 or 1.0 pH unit increments).

  • Substrate Stock Solution Preparation: Prepare a stock solution of 4-NPB (e.g., 50 mM) in a suitable organic solvent like isopropanol or acetonitrile[6].

  • Enzyme Solution Preparation: Prepare a working solution of your lipase in a neutral, low-salt buffer to maintain its stability before adding it to the reaction mixture. The final concentration should be chosen to give a linear rate of reaction over the desired time course.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the appropriate volume of each buffer to be tested.

    • Add the enzyme solution to each well/cuvette.

    • To initiate the reaction, add the 4-NPB stock solution. The final concentration of 4-NPB is typically in the range of 0.5 to 1 mM. Ensure the final concentration of the organic solvent is low (e.g., < 5% v/v) to prevent enzyme inactivation[8].

    • Include a blank for each pH value containing the buffer and substrate but no enzyme to correct for non-enzymatic hydrolysis of 4-NPB.

  • Measurement:

    • Immediately place the microplate or cuvettes in the spectrophotometer pre-set to the desired temperature (e.g., 37°C).

    • Measure the increase in absorbance at 405-415 nm over a set period (e.g., 5-15 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔAbs/min) for each pH value by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the corresponding sample.

    • Plot the lipase activity (initial rate) as a function of pH.

    • The pH at which the highest activity is observed is the optimal pH for your lipase under the tested conditions.

Visualizations

experimental_workflow start Start: pH Optimization prep_buffers Prepare Buffers (Range of pH values) start->prep_buffers prep_substrate Prepare 4-NPB Stock Solution start->prep_substrate prep_enzyme Prepare Enzyme Working Solution start->prep_enzyme setup_assay Set up Assay (Enzyme + Buffer + Substrate) prep_buffers->setup_assay prep_substrate->setup_assay prep_enzyme->setup_assay run_kinetic Run Kinetic Assay (Measure Absorbance at 410 nm) setup_assay->run_kinetic analyze_data Analyze Data (Calculate Initial Rates) run_kinetic->analyze_data plot_data Plot Activity vs. pH analyze_data->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum end End determine_optimum->end

References

Technical Support Center: 4-Nitrophenyl Butyrate Hydrolysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the hydrolysis of 4-Nitrophenyl butyrate (B1204436) (4-NPB), a common substrate used to assay esterase and lipase (B570770) activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydrolysis of 4-Nitrophenyl butyrate?

The optimal temperature for 4-NPB hydrolysis is highly dependent on the specific enzyme being used. Different enzymes, such as lipases and esterases from various organisms, have different temperature optima. For example, some lipases exhibit optimal activity at temperatures as low as 35°C, while others, particularly thermostable enzymes, can have optima in the range of 65-70°C.[1][2] It is crucial to determine the optimal temperature for your specific enzyme empirically.

Q2: How does temperature affect the rate of this compound hydrolysis?

Temperature has a significant impact on the rate of enzymatic hydrolysis of 4-NPB. As the temperature increases from a low starting point, the reaction rate will typically increase as the enzyme's kinetic energy rises. This relationship generally follows the Arrhenius equation up to the optimal temperature.[3] Beyond the optimal temperature, the enzyme will begin to denature, leading to a rapid decrease in activity and, consequently, a slower hydrolysis rate.[4]

Q3: What is a typical experimental setup to determine the effect of temperature on 4-NPB hydrolysis?

A common method involves incubating the enzyme and substrate at various temperatures and measuring the formation of the product, 4-nitrophenol (B140041), spectrophotometrically.[1] The reaction mixture typically includes a buffer to maintain a constant pH, the enzyme solution, and the 4-NPB substrate. The absorbance of the released 4-nitrophenol is measured over time, usually at a wavelength between 405 and 415 nm.[5][6]

Troubleshooting Guide

Issue Possible Cause Solution
No or very low enzyme activity at all temperatures. 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Substrate degradation.1. Use a fresh enzyme stock or verify the activity of the current stock with a positive control. 2. Ensure the buffer pH is within the optimal range for the enzyme. Most lipases and esterases are active at neutral or slightly alkaline pH. 3. Prepare fresh 4-NPB solution. The substrate can hydrolyze spontaneously, especially at high pH.
Enzyme activity is lower than expected across all temperatures. 1. Sub-optimal substrate concentration. 2. Presence of an inhibitor.1. Perform a substrate concentration curve to determine the optimal concentration for your enzyme. 2. Check all reagents for potential inhibitors. Some metal ions (e.g., Zn2+, Cu2+, Fe3+, Hg2+) can inhibit lipase activity.[7]
Sharp drop in activity at a specific temperature. The enzyme is likely denaturing at that temperature.This indicates you have exceeded the enzyme's thermal stability limit. The temperature at which this sharp drop occurs is just above the optimal temperature.
High background absorbance in the absence of enzyme. Spontaneous hydrolysis of this compound.This is more common at higher temperatures and alkaline pH. Run a "no-enzyme" control for each temperature and subtract the background absorbance from your experimental values.
Inconsistent results between replicates. 1. Inaccurate temperature control. 2. Pipetting errors.1. Ensure your incubator or water bath provides uniform and stable temperature control. 2. Use calibrated pipettes and ensure proper mixing of reagents.

Data Presentation

Table 1: Optimal Temperatures for Hydrolysis of this compound by Various Enzymes

Enzyme SourceOptimal Temperature (°C)Reference
Human Hormone-Sensitive Lipase (hHSL)~37[1]
Rat Hormone-Sensitive Lipase (rHSL)~32[1]
Burkholderia cepacia Lipase (S31)65-70[2]
E. coli Recombinant Esterase55[8]
Pseudomonas sp. Lipase (LipP)~37[7]
Kid Goat Pregastric Esterase (KPGE)37[4]

Table 2: Thermal Stability of Various Enzymes for this compound Hydrolysis

EnzymeTemperature (°C)Stability ObservationReference
Human Lipase (h1Lip1)40Unstable, t1/2 < 5 min[1]
Burkholderia cepacia Lipase (S31)50Retained >96% activity after 12 hours[2]
Burkholderia cepacia Lipase (S31)70Retained 80% activity after 1 hour[2]
Pseudomonas sp. Lipase (LipP)>45Unstable[7]
Kid Goat Pregastric Esterase (KPGE)50Activity rapidly decreased to 10% of initial value[4]

Experimental Protocols

Protocol 1: Determination of Optimal Temperature for this compound Hydrolysis

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.25).

    • Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile (B52724) or ethanol.

    • Prepare the enzyme solution in the same buffer.

  • Assay Setup:

    • Set up a series of water baths or a temperature-controlled microplate reader at a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

    • In a set of microcentrifuge tubes or a microplate, add the buffer and the 4-NPB substrate solution. Equilibrate these to the desired temperature for 5-10 minutes.

    • For each temperature, prepare a "no-enzyme" control containing only buffer and substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme solution to the pre-warmed substrate mixture.

    • Incubate the reaction for a fixed period (e.g., 10 minutes) at the respective temperatures.

  • Data Collection:

    • Stop the reaction by adding a suitable reagent (e.g., by changing the pH) or by measuring the absorbance immediately.

    • Measure the absorbance of the product, 4-nitrophenol, at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the "no-enzyme" control from the corresponding experimental readings.

    • Plot the enzyme activity (rate of 4-nitrophenol formation) as a function of temperature to determine the optimal temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagents Prepare Buffer, Substrate, and Enzyme Solutions Setup Set Up Temperature-Controlled Incubation System Reagents->Setup Equilibrate Equilibrate Substrate Mixture to Target Temperatures Setup->Equilibrate Initiate Initiate Reaction by Adding Enzyme Equilibrate->Initiate Incubate Incubate for a Fixed Time Initiate->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Analyze Calculate Activity and Plot Against Temperature Measure->Analyze Determine Determine Optimal Temperature Analyze->Determine

Caption: Experimental workflow for determining the optimal temperature for this compound hydrolysis.

Troubleshooting_Tree Start Low/No Enzyme Activity? CheckEnzyme Is the enzyme known to be active? Start->CheckEnzyme CheckpH Is the buffer pH correct? CheckEnzyme->CheckpH Yes Solution1 Use fresh enzyme stock. CheckEnzyme->Solution1 No CheckSubstrate Is the substrate solution fresh? CheckpH->CheckSubstrate Yes Solution2 Adjust buffer pH. CheckpH->Solution2 No CheckInhibitors Are there potential inhibitors present? CheckSubstrate->CheckInhibitors Yes Solution3 Prepare fresh substrate. CheckSubstrate->Solution3 No Denaturation Does activity drop sharply at high temp? CheckInhibitors->Denaturation No Solution4 Check reagents for inhibitors. CheckInhibitors->Solution4 Yes Solution5 Enzyme is denaturing; optimal T is lower. Denaturation->Solution5 Yes

Caption: Troubleshooting decision tree for low or no enzyme activity in 4-NPB hydrolysis assays.

References

Technical Support Center: 4-Nitrophenyl Butyrate (4-NPB) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting guide for the 4-Nitrophenyl Butyrate (B1204436) (4-NPB) assay. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common interferences encountered during enzymatic activity screening.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-NPB assay?

The 4-NPB assay is a colorimetric method used to measure the activity of esterases and lipases.[1] The enzyme catalyzes the hydrolysis of the substrate, 4-nitrophenyl butyrate (4-NPB), into butyric acid and 4-nitrophenol (B140041).[1] At neutral or alkaline pH, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at or near 405-415 nm.[2] The rate of color development is directly proportional to the enzyme's activity.

Q2: My negative control (no enzyme) shows a high background signal. What could be the cause?

A high background signal in the absence of an enzyme can be due to the spontaneous hydrolysis of the 4-NPB substrate. This is often exacerbated by:

  • High pH: The ester bond in 4-NPB is susceptible to hydrolysis under alkaline conditions.

  • High Temperature: Elevated temperatures can increase the rate of spontaneous hydrolysis.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from any contaminating esterase activity.

  • Presence of certain salts: Ammonium (B1175870) salts have been shown to catalyze the hydrolysis of p-nitrophenyl esters.[3][4]

Q3: The absorbance readings are inconsistent or not reproducible. What are the possible reasons?

Inconsistent results can stem from several factors:

  • Poor mixing: Ensure thorough mixing of reagents in each well.

  • Temperature fluctuations: Maintain a constant and uniform temperature throughout the assay plate during incubation.

  • Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.

  • Substrate precipitation: 4-NPB has limited solubility in aqueous solutions. Ensure it is fully dissolved in the reaction mixture. The use of a co-solvent like isopropanol (B130326) or acetonitrile (B52724) is common, but its final concentration should be kept low (typically ≤5%) to avoid enzyme denaturation.[5]

Q4: I am screening a compound library and see a high number of "hits" (inhibitors). Could these be false positives?

Yes, a high hit rate in a screening campaign is often an indication of assay interference rather than specific enzyme inhibition. Common causes of false positives in the 4-NPB assay include:

  • Compound Aggregation: Many organic molecules can form aggregates at micromolar concentrations, which can non-specifically inhibit enzymes.[6][7]

  • Spectrophotometric Interference: The test compound itself may absorb light at the same wavelength used to measure the 4-nitrophenol product (405-420 nm).

  • Chemical Reactivity: The compound may react directly with the enzyme or other assay components.

Troubleshooting Guide

Issue 1: High Background Signal (Apparent Enzyme Activity in No-Enzyme Control)

This is a common issue arising from the non-enzymatic hydrolysis of 4-NPB.

Troubleshooting Workflow

Caption: Workflow for troubleshooting high background signal.

Experimental Protocols:

  • Protocol 1: Assessing Substrate Stability

    • Prepare the complete assay mixture (buffer, 4-NPB, and any co-solvents) without the enzyme.

    • Incubate the mixture under the standard assay conditions (e.g., 37°C for 30 minutes).

    • Measure the absorbance at 405 nm at the beginning and end of the incubation period.

    • A significant increase in absorbance indicates spontaneous substrate hydrolysis.

  • Protocol 2: Investigating the Effect of Ammonium Salts

    • Prepare a series of assay buffers containing different concentrations of the ammonium salt (e.g., 0-100% saturation of ammonium sulfate).

    • To each buffer, add the 4-NPB substrate. Do not add the enzyme.

    • Incubate under standard assay conditions.

    • Measure the absorbance at 405 nm. An increase in absorbance with increasing salt concentration indicates salt-induced hydrolysis.

Quantitative Data:

The rate of non-enzymatic hydrolysis of p-nitrophenyl esters increases with higher concentrations of ammonium sulfate.[4] This effect can lead to a significant false-positive signal, potentially masking true enzyme activity or inhibition.

Ammonium Sulfate SaturationEffect on p-NPA Hydrolysis
< 40%Can be corrected with a proper blank
40% - 100%Significant hydrolysis, may decrease apparent enzyme activity by 13-40%
Data adapted from a study on p-nitrophenyl acetate (B1210297) (p-NPA), which has similar reactivity to 4-NPB.[3][4]
Issue 2: Suspected False-Positive Inhibition by Test Compounds

When screening compound libraries, it is crucial to differentiate true inhibitors from compounds that interfere with the assay.

Troubleshooting Signaling Pathway

FalsePositives Start Potential Inhibitor Identified Check_Aggregation Test for Compound Aggregation Start->Check_Aggregation Check_Spectro Check for Spectrophotometric Interference Start->Check_Spectro Check_Reactivity Assess Chemical Reactivity Start->Check_Reactivity Detergent_Screen Run Assay with/without Detergent (e.g., Triton X-100) Check_Aggregation->Detergent_Screen Absorbance_Scan Scan Compound's Absorbance Spectrum (400-420 nm) Check_Spectro->Absorbance_Scan DTT_Screen Run Assay with/without DTT Check_Reactivity->DTT_Screen True_Inhibitor True Inhibitor Detergent_Screen->True_Inhibitor Inhibition persists False_Positive False Positive Detergent_Screen->False_Positive Inhibition reversed Absorbance_Scan->Check_Aggregation No absorbance Absorbance_Scan->False_Positive Compound absorbs at 405-420 nm DTT_Screen->True_Inhibitor IC50 unchanged DTT_Screen->False_Positive IC50 increases

Caption: Logical workflow to identify the cause of false-positive inhibition.

Experimental Protocols:

  • Protocol 3: Detergent-Based Counter-Screen for Aggregation

    • Prepare two sets of assay reactions.

    • In the first set, perform the inhibition assay under standard conditions.

    • In the second set, include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[8] The detergent should be added before the test compound.

    • Determine the IC50 value of the test compound in the presence and absence of the detergent.

    • A significant increase (shift to the right) in the IC50 value in the presence of the detergent suggests inhibition by aggregation.

  • Protocol 4: Assessing Spectrophotometric Interference

    • Prepare a solution of the test compound in the final assay buffer at the same concentration used in the inhibition assay.

    • Do not add the enzyme or the 4-NPB substrate.

    • Measure the absorbance of this solution at 405 nm.

    • A non-zero absorbance value indicates that the compound itself is contributing to the signal.

  • Protocol 5: DTT Counter-Screen for Thiol-Reactive Compounds

    • Determine the IC50 of the test compound under standard assay conditions.

    • Repeat the IC50 determination in the presence of a reducing agent like 1-5 mM dithiothreitol (B142953) (DTT).[3]

    • A significant increase (greater than 3-fold) in the IC50 value in the presence of DTT suggests that the compound may be a thiol-reactive inhibitor.[3]

Quantitative Data:

Table 1: Effect of Triton X-100 on the Inhibition Potency of Known Aggregating Inhibitors in an Enzymatic Assay

CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Interpretation
Prototypical Aggregator10100Inhibition is likely due to aggregation
Well-Behaved Inhibitor55.5Inhibition is likely specific
This table illustrates the expected shift in IC50 for an aggregating vs. a non-aggregating inhibitor. Actual values will vary depending on the specific compound and enzyme system.

Table 2: Effect of DTT on the IC50 of a Thiol-Reactive Compound

CompoundIC50 without DTT (µM)IC50 with 5 mM DTT (µM)Interpretation
Thiol-Reactive Compound2>50Inhibition is likely due to reaction with enzyme thiols
Non-Reactive Inhibitor88.5Inhibition is likely non-covalent
This table illustrates the expected shift in IC50 for a thiol-reactive compound.[3]
Issue 3: Effects of Detergents on Enzyme Activity

Detergents are often included in assay buffers to prevent aggregation of both enzymes and test compounds. However, their effects can be complex.

Summary of Detergent Effects on Lipase (B570770)/Esterase Activity

DetergentTypeGeneral Effect on Lipase/Esterase Activity
SDS (Sodium Dodecyl Sulfate) AnionicOften strongly inhibitory or denaturing, though some lipases show activation at concentrations below the critical micelle concentration (CMC).[6][9]
Triton X-100 Non-ionicCan partially inhibit some lipases, but is commonly used at low concentrations (e.g., 0.01-0.05%) to mitigate compound aggregation.[1][9]
Tween 20 / Tween 80 Non-ionicCan cause moderate activation or have minimal effect on lipase activity, depending on the specific enzyme.[9]
Sodium Cholate Anionic (Bile Salt)Can inhibit or have minimal effect depending on the lipase.[9]
CTAB (Cetyl Trimethylammonium Bromide) CationicGenerally inhibitory.[9]

Experimental Protocol:

  • Protocol 6: Testing the Effect of Detergents on Enzyme Activity

    • Prepare a series of assay buffers containing different concentrations of the detergent to be tested.

    • Perform the 4-NPB assay with a fixed concentration of the enzyme in each of these buffers.

    • Compare the enzyme activity at each detergent concentration to the activity in the absence of detergent.

    • This will allow you to determine the optimal concentration of a given detergent that minimizes interference without significantly impacting enzyme activity.

References

Technical Support Center: 4-Nitrophenyl Butyrate (4-NPB) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Nitrophenyl butyrate (B1204436) (4-NPB) in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using 4-Nitrophenyl butyrate (4-NPB) in an enzyme assay?

A1: this compound is a chromogenic substrate used to measure the activity of esterases and lipases.[1] The enzyme catalyzes the hydrolysis of the ester bond in 4-NPB, releasing butyric acid and 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenoxide, at neutral to alkaline pH).[1][2] 4-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 400-415 nm.[2][3] The rate of the increase in absorbance is directly proportional to the enzyme's activity.

Q2: How should I prepare and store this compound solutions?

A2: Proper preparation and storage of 4-NPB solutions are critical for reliable and reproducible results.

  • Stock Solutions: 4-NPB is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[2] It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile.[2] These stock solutions are stable for extended periods when stored correctly.

  • Working Solutions: The aqueous working solution should be prepared fresh for each experiment by diluting the stock solution into the assay buffer. It is not recommended to store aqueous solutions of 4-NPB for more than one day due to its susceptibility to spontaneous hydrolysis.[2]

Q3: My blank (control with no enzyme) is yellow and shows high background absorbance. What is the cause?

A3: A high background absorbance in your blank is a common issue and is typically due to the spontaneous, non-enzymatic hydrolysis of 4-NPB. This can be influenced by several factors:

  • pH of the Buffer: 4-NPB is an ester and is prone to hydrolysis in aqueous solutions, with the rate of spontaneous hydrolysis being pH-dependent. The rate is faster at more acidic or basic pH values.[4]

  • Improper Storage of 4-NPB: If the 4-NPB powder or stock solution has been exposed to moisture, it may have already partially hydrolyzed.

  • Contaminated Reagents: The buffer or other reagents may be contaminated with substances that can catalyze the hydrolysis of 4-NPB.

Always subtract the rate of absorbance increase in the blank from the rate observed in the enzyme-containing samples.[4]

Q4: Can the organic solvent used to dissolve 4-NPB affect my enzyme's activity?

A4: Yes, the organic solvent from the 4-NPB stock solution can significantly impact enzyme activity. The final concentration of the organic solvent in the assay should be kept as low as possible. Different enzymes have varying tolerances to organic solvents. For some lipases, low concentrations of certain solvents like DMSO and isopropanol (B130326) can even lead to an increase in activity, while higher concentrations are generally inhibitory.[5][6] It is crucial to test the effect of the solvent on your specific enzyme's activity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High background absorbance in the blank 1. Spontaneous hydrolysis of 4-NPB due to high pH.1. Ensure the assay pH is optimal for enzyme activity and minimizes spontaneous hydrolysis. Always run a no-enzyme control and subtract its rate from the sample rates.[4]
2. 4-NPB stock solution has degraded.2. Prepare a fresh stock solution of 4-NPB. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. Contaminated buffer or water.3. Use high-purity water and fresh buffer for your assays.
No or very low enzyme activity 1. Inactive enzyme.1. Verify the activity of your enzyme using a different assay or a new batch of enzyme.
2. Inhibition by the organic solvent.2. Reduce the final concentration of the organic solvent in the assay. Test different solvents to find one that is more compatible with your enzyme.[5][6]
3. Incorrect assay conditions (pH, temperature).3. Optimize the pH and temperature for your specific enzyme.
4. Substrate concentration is too low.4. Ensure the 4-NPB concentration is appropriate for your enzyme's Km.
Non-linear reaction rate 1. Substrate depletion.1. Use a lower enzyme concentration or a higher substrate concentration.
2. Enzyme instability under assay conditions.2. Check the stability of your enzyme at the assay pH and temperature over the course of the reaction.
3. Product inhibition.3. Measure the initial reaction rate where the effect of product inhibition is minimal.
Inconsistent results between experiments 1. Inconsistent preparation of 4-NPB working solution.1. Always prepare the 4-NPB working solution fresh before each experiment.[2]
2. Fluctuation in temperature.2. Ensure precise temperature control during the assay.
3. Pipetting errors.3. Use calibrated pipettes and ensure accurate and consistent pipetting.

Data Presentation

Table 1: Storage and Stability of this compound Solutions

Solution TypeSolventStorage TemperatureStabilityReference(s)
Neat Oil--20°C≥ 4 years[2]
Stock SolutionDMSO-80°C6 months[6]
-20°C1 month[6]
Stock SolutionEthanol, DMF-20°CNot specified, but generally stable[2]
Aqueous Working SolutionAssay BufferRoom Temperature or 4°CNot recommended for storage more than one day[2]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~15 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL

Data sourced from Cayman Chemical product information sheet.[2]

Table 3: Effect of Organic Solvents on Lipase (B570770) Activity

Organic SolventConcentration (% v/v)Relative Lipase Activity (%)Reference(s)
Acetone20~50[5]
60~0[5]
Acetonitrile20~50[5]
60~0[5]
Dimethylformamide (DMF)20~50[5]
60~0[5]
Dimethyl sulfoxide (DMSO)15~300[5]
40>100[5]
60~40[5]
Isopropanol20~200[5]
30>100[5]
60~10[5]
Methanol25~170[5]
30>100[5]
60~10[5]

Note: The effect of organic solvents is highly dependent on the specific enzyme being used. This table provides an example from a study on a specific lipase and should be used as a general guide.[5]

Experimental Protocols

Detailed Protocol for a Standard 4-NPB Lipase/Esterase Assay

This protocol provides a general framework for measuring lipase or esterase activity using 4-NPB in a 96-well plate format. Optimization of buffer composition, pH, temperature, and substrate concentration is recommended for specific enzymes.

Materials:

  • This compound (4-NPB)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-415 nm

Procedure:

  • Preparation of 4-NPB Stock Solution (e.g., 50 mM):

    • Dissolve the appropriate amount of 4-NPB in DMSO or ethanol. For example, to make a 50 mM stock solution, dissolve 10.46 mg of 4-NPB (MW: 209.2 g/mol ) in 1 mL of DMSO.

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C.

  • Preparation of Reagents:

    • Prepare the desired assay buffer and adjust the pH to the optimal value for your enzyme.

    • Prepare dilutions of your enzyme solution in the assay buffer.

    • Prepare a "no enzyme" control using only the assay buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the components in the following order:

      • Assay Buffer

      • Enzyme solution or "no enzyme" control

    • The final volume in each well before adding the substrate should be consistent (e.g., 180 µL).

  • Initiation of the Reaction:

    • Prepare the 4-NPB working solution by diluting the stock solution in the assay buffer immediately before use. The final concentration of 4-NPB in the assay will need to be optimized, but a starting point is often around 1 mM.

    • To start the reaction, add the 4-NPB working solution to each well (e.g., 20 µL to bring the final volume to 200 µL).

    • Mix the contents of the wells gently, avoiding bubbles.

  • Measurement of Absorbance:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the absorbance at 400-415 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • For each well, plot absorbance versus time.

    • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing samples to correct for spontaneous hydrolysis.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay, c is the change in concentration per unit time, and l is the path length of the light in the well.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 4-NPB Stock (e.g., 50 mM in DMSO) initiate_rxn Initiate Reaction with Freshly Prepared 4-NPB Working Solution prep_stock->initiate_rxn Dilute into buffer prep_enzyme Prepare Enzyme Dilutions in Assay Buffer add_reagents Add Buffer and Enzyme to 96-well Plate prep_enzyme->add_reagents prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) prep_buffer->add_reagents add_reagents->initiate_rxn measure_abs Measure Absorbance (400-415 nm) Kinetically initiate_rxn->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Rate (V₀) plot_data->calc_rate correct_bkg Correct for Background (Subtract 'No Enzyme' Control Rate) calc_rate->correct_bkg calc_activity Calculate Enzyme Activity correct_bkg->calc_activity

Caption: Experimental workflow for a this compound (4-NPB) based enzyme assay.

troubleshooting_logic cluster_bkg_solutions High Background Solutions cluster_activity_solutions No/Low Activity Solutions start Assay Issue? high_bkg High Background in Blank? start->high_bkg no_activity No/Low Activity? start->no_activity high_bkg->no_activity No check_ph Check Buffer pH high_bkg->check_ph Yes fresh_stock Prepare Fresh 4-NPB Stock high_bkg->fresh_stock Yes pure_reagents Use High-Purity Reagents high_bkg->pure_reagents Yes verify_enzyme Verify Enzyme Activity no_activity->verify_enzyme Yes check_solvent Check Solvent Inhibition no_activity->check_solvent Yes optimize_cond Optimize Assay Conditions (pH, Temp, [S]) no_activity->optimize_cond Yes

Caption: Troubleshooting logic for common issues in 4-NPB assays.

References

how to prevent spontaneous hydrolysis of 4-Nitrophenyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot the spontaneous hydrolysis of 4-Nitrophenyl butyrate (B1204436) (4-NPB) during their experiments.

Troubleshooting Guide: High Background Signal Due to Spontaneous Hydrolysis

Encountering a high background signal in your assay can be a significant hurdle. This guide will help you diagnose and resolve issues related to the spontaneous hydrolysis of 4-NPB.

Problem: The absorbance of the no-enzyme control (blank) is unacceptably high or increases significantly over time.

Possible Cause: Spontaneous, non-enzymatic hydrolysis of 4-NPB.

Troubleshooting Workflow:

G start High Background Signal in No-Enzyme Control check_solution Is the 4-NPB working solution freshly prepared? start->check_solution sol_fresh Yes check_solution->sol_fresh sol_not_fresh No check_solution->sol_not_fresh check_ph What is the pH of the assay buffer? ph_neutral Neutral (6.0-8.0) check_ph->ph_neutral ph_extreme Acidic (<6.0) or Alkaline (>8.0) check_ph->ph_extreme check_temp What is the incubation temperature? temp_optimal Optimal for Enzyme check_temp->temp_optimal temp_high Elevated (>37°C) check_temp->temp_high check_contaminants Are there potential catalysts in the buffer? cont_no No check_contaminants->cont_no cont_yes Yes check_contaminants->cont_yes sol_fresh->check_ph action_prepare_fresh Prepare fresh 4-NPB working solution daily and keep on ice. sol_not_fresh->action_prepare_fresh ph_neutral->check_temp action_adjust_ph Optimize assay pH. If high/low pH is required, shorten incubation time. ph_extreme->action_adjust_ph temp_optimal->check_contaminants action_lower_temp Lower incubation temperature if enzyme stability permits. temp_high->action_lower_temp action_run_control Always run a no-enzyme control and subtract its rate from all measurements. cont_no->action_run_control action_buffer Use high-purity reagents. Avoid buffers with nucleophilic components if possible. cont_yes->action_buffer action_prepare_fresh->check_ph action_adjust_ph->check_temp action_lower_temp->check_contaminants action_buffer->action_run_control

Caption: Troubleshooting workflow for high background signal in 4-NPB assays.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous hydrolysis of 4-Nitrophenyl butyrate?

A1: Spontaneous hydrolysis is the chemical breakdown of this compound (4-NPB) into 4-nitrophenol (B140041) and butyric acid in an aqueous solution without the presence of an enzyme. This reaction is primarily driven by the pH and temperature of the solution. The released 4-nitrophenol is yellow, and its absorbance can be measured, leading to a background signal in enzymatic assays.[1][2]

G NPB This compound (Colorless) H2O H₂O (Water) Products 4-Nitrophenol (Yellow) + Butyric Acid NPB->Products Spontaneous Hydrolysis (pH, Temperature)

Caption: Spontaneous hydrolysis of this compound.

Q2: How does pH affect the spontaneous hydrolysis of 4-NPB?

A2: The ester bond in 4-NPB is susceptible to hydrolysis under both acidic and basic conditions. The rate of spontaneous hydrolysis is generally lowest in the neutral pH range (approximately 6.0-7.0) and increases as the pH becomes more acidic or alkaline.[2] It is crucial to measure the spontaneous hydrolysis rate at the specific pH of your experiment.

Q3: How does temperature influence the rate of spontaneous hydrolysis?

A3: Like most chemical reactions, the rate of spontaneous hydrolysis of 4-NPB increases with temperature.[3][4] Therefore, it is recommended to keep 4-NPB solutions on ice and perform incubations at the lowest temperature compatible with your enzyme's activity.

Q4: How should I prepare and store my 4-NPB solutions to minimize hydrolysis?

A4: 4-NPB is sparingly soluble in aqueous buffers.[5]

  • Stock Solutions: Prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] Stock solutions in DMSO can be stable for up to a month at -20°C or 6 months at -80°C.[6][7]

  • Working Solutions: It is highly recommended to prepare the aqueous working solution fresh for each experiment.[1] Dilute the stock solution into your assay buffer immediately before use. Do not store aqueous solutions of 4-NPB for more than one day.[5]

Q5: How can I accurately measure enzyme activity in the presence of spontaneous hydrolysis?

A5: To obtain accurate results, you must always include a "no-enzyme" control in your experimental setup. This control contains all the reaction components (buffer, 4-NPB) except for the enzyme. The rate of absorbance increase in this control represents the rate of spontaneous hydrolysis. Subtract this rate from the rate observed in your enzyme-containing samples to determine the true enzymatic activity.[1][2]

Q6: The color of the 4-nitrophenol product seems to vary at different pH values. How do I account for this?

A6: The absorbance of the product, 4-nitrophenol, is pH-dependent because it exists in equilibrium between its protonated (colorless) and deprotonated (yellow) forms. The pKa of 4-nitrophenol is approximately 7.2.[8][9] To ensure accurate and comparable measurements across different conditions, it is common practice to stop the enzymatic reaction by adding a solution of a strong base (e.g., 0.5 M NaOH) to raise the pH to a consistent, high value (e.g., pH > 10).[2][10] At this high pH, all the 4-nitrophenol will be in its yellow, deprotonated form, allowing for a standardized absorbance reading.

Data Summary

The rate of spontaneous hydrolysis of 4-NPB is significantly influenced by both pH and temperature. The following table provides a qualitative summary of the expected trends. It is essential for researchers to determine the specific rate of hydrolysis under their own experimental conditions.

Factor Condition Relative Rate of Spontaneous Hydrolysis Recommendation
pH Acidic (e.g., pH < 6)IncreasedRun assays at neutral pH if possible.
Neutral (e.g., pH 6-8)MinimalOptimal range for minimizing background.
Alkaline (e.g., pH > 8)IncreasedUse a no-enzyme control and subtract the background.
Temperature Low (e.g., 4°C - 25°C)LowerKeep solutions on ice and incubate at the lowest feasible temperature.
High (e.g., > 37°C)HigherShorten incubation times and use appropriate controls.

Experimental Protocols

Protocol 1: Preparation of this compound (4-NPB) Stock and Working Solutions

  • Preparation of 4-NPB Stock Solution (e.g., 50 mM in DMSO):

    • Warm the vial of 4-NPB (which may be a solid or oil at room temperature) to ensure it is completely liquid.

    • In a fume hood, accurately measure the required amount of 4-NPB.

    • Dissolve the 4-NPB in anhydrous DMSO to a final concentration of 50 mM. For example, add 209.2 mg of 4-NPB to 20 mL of DMSO.

    • Vortex until the solution is clear and homogenous.

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of 4-NPB Working Solution (e.g., 1 mM in Assay Buffer):

    • Immediately before starting your assay, thaw one aliquot of the 50 mM 4-NPB stock solution.

    • Dilute the stock solution to the desired final concentration in your pre-warmed assay buffer. For a 1 mM working solution, you would perform a 1:50 dilution (e.g., 20 µL of 50 mM stock into 980 µL of buffer).

    • Vortex the working solution gently.

    • Keep the working solution on ice until it is added to the assay plate or cuvettes.

    • Discard any unused working solution at the end of the day. Do not store and reuse aqueous 4-NPB solutions.[5]

Protocol 2: Standard Esterase/Lipase Assay with Background Correction

  • Assay Setup:

    • Prepare your enzyme samples and dilute them to the desired concentrations in the assay buffer.

    • In a 96-well plate or cuvettes, set up the following reactions:

      • Test Wells: Enzyme sample + Assay Buffer

      • No-Enzyme Control Wells: Assay Buffer (volume equal to the enzyme sample)

    • Pre-incubate the plate/cuvettes at the desired assay temperature for 5-10 minutes.

  • Initiating the Reaction:

    • To start the reaction, add the freshly prepared 4-NPB working solution to all wells.

    • Mix the contents of the wells immediately and thoroughly.

  • Measurement:

    • Measure the absorbance at 405-415 nm at regular time intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.

  • Data Analysis:

    • For each well, calculate the rate of change in absorbance over time (ΔAbs/min).

    • Calculate the average rate for the no-enzyme control wells. This is your background rate.

    • For each enzyme sample, subtract the average background rate from the measured rate to obtain the true enzymatic rate.

    • Corrected Rate = (ΔAbs/min)Enzyme - (ΔAbs/min)No-Enzyme Control

    • Convert the corrected rate to enzyme activity units using the molar extinction coefficient of 4-nitrophenol under your specific assay conditions (after pH adjustment, if applicable).

References

troubleshooting high background in p-nitrophenyl butyrate assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background in p-nitrophenyl butyrate (B1204436) (pNPB) assays.

Troubleshooting Guide: High Background

High background absorbance in a pNPB assay can mask the true enzymatic signal, leading to inaccurate results. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.

Issue: High absorbance in "no enzyme" or "blank" control wells.

Possible Cause 1: Spontaneous Hydrolysis of p-Nitrophenyl Butyrate (pNPB)

The pNPB substrate is an ester that is susceptible to spontaneous hydrolysis, particularly at alkaline pH and elevated temperatures. This non-enzymatic breakdown of pNPB releases p-nitrophenol, the same yellow-colored product generated by enzymatic activity, leading to a high background signal.[1][2]

Solutions:

  • Optimize Assay pH: If your enzyme is active at a more neutral or slightly acidic pH, consider lowering the assay buffer pH to reduce the rate of spontaneous hydrolysis.[1] The rate of spontaneous hydrolysis increases significantly at pH values above 7.0.[1][3]

  • Control Incubation Temperature: Perform the assay at the lowest temperature compatible with your enzyme's activity. Avoid unnecessarily high incubation temperatures.

  • Minimize Incubation Time: Reduce the incubation time to the shortest duration that allows for sufficient enzymatic product formation.

  • Prepare Fresh Substrate: Always prepare the pNPB substrate solution fresh before each experiment.[1] Do not store pNPB in aqueous buffer for extended periods.

  • Subtract Blank Reading: Always include a "no enzyme" blank control for each experimental condition. The absorbance of the blank should be subtracted from the absorbance of the enzyme-containing samples.[1]

Possible Cause 2: Contamination of Reagents or Labware

Contamination with esterases or other hydrolytic enzymes can lead to substrate breakdown and a high background signal.

Solutions:

  • Use High-Purity Reagents: Ensure all buffer components and water are of high purity and free from enzymatic contamination.

  • Autoclave Buffers: Whenever possible, sterile filter or autoclave buffers to eliminate microbial contamination, which can be a source of esterases.

  • Use Sterile Labware: Employ sterile, disposable plasticware or thoroughly cleaned and autoclaved glassware to prevent cross-contamination.

Possible Cause 3: Buffer Composition

Certain buffer components can contribute to the background signal or affect the stability of the substrate.

Solutions:

  • Buffer Selection: Some buffers may have inherent absorbance at the detection wavelength (typically 405-415 nm).[3][4] Run a "buffer only" control to check for this.

  • Avoid Nucleophiles: Buffers containing nucleophilic components (e.g., Tris) can sometimes react with the pNPB substrate, leading to increased hydrolysis.[1] Consider alternative buffers like phosphate (B84403) or HEPES if high background persists with Tris buffer.

Frequently Asked Questions (FAQs)

Q1: Why is my blank reading so high in my pNPB assay?

A1: A high blank reading is most commonly due to the spontaneous, non-enzymatic hydrolysis of the pNPB substrate.[1] This process is accelerated by alkaline pH and higher temperatures. Other potential causes include contamination of your reagents with esterases or issues with the buffer itself.

Q2: At what pH does pNPB start to significantly hydrolyze on its own?

A2: Significant spontaneous hydrolysis of pNPB is observed at pH values of 7.0 and higher, with the rate of hydrolysis increasing as the pH becomes more alkaline.[1]

Q3: How should I prepare and store my pNPB substrate solution?

A3: It is crucial to prepare the pNPB substrate solution fresh for each experiment.[1] pNPB is typically dissolved in an organic solvent like DMSO or ethanol (B145695) first, and then diluted into the aqueous assay buffer immediately before use. Storing pNPB in aqueous buffer is not recommended due to its instability.[1]

Q4: Can the color of the p-nitrophenol product be affected by pH?

A4: Yes, the yellow color of the p-nitrophenol product is pH-dependent. The pKa of p-nitrophenol is around 7.2.[1] Below this pH, the protonated form (colorless) predominates, while above this pH, the deprotonated phenolate (B1203915) form (yellow) is more abundant.[2][5] For accurate measurements, ensure your assay is performed at a consistent and buffered pH.

Q5: How can I improve the signal-to-noise ratio in my pNPB assay?

A5: To improve the signal-to-noise ratio, focus on minimizing the background signal and maximizing the enzymatic signal. This can be achieved by:

  • Optimizing the assay pH and temperature to reduce spontaneous pNPB hydrolysis.

  • Using the optimal concentration of your enzyme.

  • Ensuring the pNPB concentration is not limiting for your enzyme (while still minimizing background).

  • Including proper controls (no enzyme, no substrate) to accurately determine and subtract the background.

Data Presentation

Table 1: Effect of pH on the Spontaneous Hydrolysis of p-Nitrophenyl Butyrate (pNPB)

pHRelative Rate of Spontaneous Hydrolysis
6.0Low
7.0Moderate
8.0High
9.0Very High

Note: This table provides a qualitative illustration. The actual rate of hydrolysis is dependent on temperature, buffer composition, and incubation time.

Table 2: Effect of Temperature on the Spontaneous Hydrolysis of p-Nitrophenyl Butyrate (pNPB) at pH 8.0

Temperature (°C)Relative Rate of Spontaneous Hydrolysis
25Moderate
37High
50Very High

Note: This table provides a qualitative illustration. The actual rate of hydrolysis should be determined experimentally under your specific assay conditions.

Experimental Protocols

Protocol for a Standard p-Nitrophenyl Butyrate (pNPB) Assay to Minimize Background

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer at a pH that is optimal for your enzyme but as close to neutral as possible to minimize background (e.g., pH 7.0 - 7.5).

  • pNPB Substrate Stock Solution: Prepare a 100 mM stock solution of pNPB in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution is stable when stored at -20°C.

  • Enzyme Solution: Prepare a dilution series of your enzyme in the assay buffer. Keep the enzyme on ice.

2. Assay Procedure:

  • Set up a 96-well microplate.

  • Add 180 µL of assay buffer to each well.

  • Add 10 µL of your diluted enzyme to the appropriate wells. For the "no enzyme" blank wells, add 10 µL of assay buffer.

  • Pre-incubate the plate at the desired temperature for 5 minutes to allow the solutions to reach thermal equilibrium.

  • To initiate the reaction, add 10 µL of a freshly prepared working solution of pNPB to each well. To prepare the working solution, dilute the 100 mM pNPB stock solution in assay buffer to the desired final concentration (e.g., for a final concentration of 1 mM in the well, prepare a 20 mM working solution).

  • Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.

3. Data Analysis:

  • For each time point, subtract the average absorbance of the "no enzyme" blank wells from the absorbance of the enzyme-containing wells.

  • Plot the background-corrected absorbance versus time.

  • The initial linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear range (ΔAbs/min).

  • The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (can be determined experimentally or from literature), c is the concentration, and l is the path length of the light in the well.

Mandatory Visualization

Troubleshooting_High_Background start High Background in pNPB Assay check_blank Is the 'no enzyme' blank high? start->check_blank spontaneous_hydrolysis Potential Cause: Spontaneous pNPB Hydrolysis check_blank->spontaneous_hydrolysis Yes contamination Potential Cause: Reagent/Labware Contamination check_blank->contamination No optimize_ph_temp Action: - Lower assay pH - Decrease temperature - Reduce incubation time spontaneous_hydrolysis->optimize_ph_temp fresh_substrate Action: Prepare fresh pNPB solution spontaneous_hydrolysis->fresh_substrate check_reagents Action: - Use high-purity reagents - Autoclave/filter buffers - Use sterile labware contamination->check_reagents buffer_issue Potential Cause: Buffer Composition Issue check_buffer_abs Action: - Check buffer absorbance - Consider alternative buffers (e.g., Phosphate instead of Tris) buffer_issue->check_buffer_abs end_good Problem Resolved optimize_ph_temp->end_good fresh_substrate->end_good check_reagents->buffer_issue end_bad Problem Persists: Consult further resources check_reagents->end_bad check_buffer_abs->end_good check_buffer_abs->end_bad

Caption: Troubleshooting workflow for high background in pNPB assays.

References

Technical Support Center: Lipase Activity Assays with 4-NPB and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipase (B570770) assays using 4-Nitrophenyl Butyrate (4-NPB) and Dimethyl Sulfoxide (B87167) (DMSO). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO necessary in a lipase assay with 4-NPB?

A1: this compound (4-NPB), a common colorimetric substrate for lipase activity, has poor solubility in aqueous buffers.[1][2] DMSO is an organic solvent in which 4-NPB is readily soluble, with a solubility of approximately 30 mg/ml.[1][2][3] Therefore, DMSO is typically used to prepare a concentrated stock solution of 4-NPB, which is then diluted into the aqueous assay buffer to achieve the final desired substrate concentration.[1][4]

Q2: What is the general effect of DMSO on lipase activity?

A2: The effect of DMSO on lipase activity is complex and can vary significantly depending on the specific lipase enzyme and the concentration of DMSO used in the assay.[5][6] Some lipases exhibit enhanced activity in the presence of DMSO, while for others, it can act as an inhibitor, particularly at higher concentrations.[7][8][9] It is crucial to perform a control experiment to determine the effect of different DMSO concentrations on the activity of your specific lipase.[5][10]

Q3: Can DMSO activate lipase activity? If so, how?

A3: Yes, several studies have reported an activation of lipase activity by DMSO.[6][7][8] The proposed mechanisms for this activation include:

  • Conformational Changes: DMSO may induce a conformational change in the lipase, making the active site more accessible to the substrate.[6][11]

  • Stabilization of the Transition State: It has been suggested that DMSO might stabilize the enzyme-substrate transition state.[7]

  • Solvent Engineering: The addition of DMSO can be considered a form of 'solvent engineering' to modulate the enzyme's reactive properties.[6][12]

Q4: At what concentration does DMSO typically become inhibitory to lipases?

A4: The concentration at which DMSO becomes inhibitory varies widely among different lipases.[5] While some lipases can tolerate and even be activated by DMSO concentrations up to 50% (v/v), others may show significant inhibition at much lower percentages.[7][8][9] It is recommended to create a DMSO concentration curve (e.g., 0%, 1%, 2%, 5%, 10% v/v) to assess its impact on your specific enzyme's activity.

Q5: How is lipase activity measured using 4-NPB?

A5: Lipase hydrolyzes the ester bond in 4-NPB, releasing butyric acid and 4-nitrophenol (B140041) (also referred to as p-nitrophenoxide in its deprotonated form).[1][2][3] The product, 4-nitrophenol, has a distinct yellow color in solutions with a pH above 5.9, and its absorbance can be measured spectrophotometrically at a wavelength of 400 nm.[1][13] The rate of increase in absorbance at 400 nm is directly proportional to the lipase activity.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Lipase Activity
Possible Cause Troubleshooting Step
Substrate Precipitation 4-NPB is sparingly soluble in aqueous solutions.[1] Ensure that the final DMSO concentration in your assay is sufficient to keep the 4-NPB dissolved. Visually inspect the reaction mixture for any turbidity or precipitate.
Incorrect pH The yellow color of the 4-nitrophenolate (B89219) anion is only visible at a pH above 5.9.[13] Verify the pH of your assay buffer. If your assay is run at a lower pH, you may need to add a stop solution with a basic pH (e.g., NaOH) to visualize the color.[13]
Enzyme Inactivation by DMSO High concentrations of DMSO can inhibit or denature some lipases.[9] Test a range of lower DMSO concentrations to see if activity is restored. Run a control with the enzyme and DMSO (without substrate) to check for enzyme precipitation.
Inactive Enzyme Ensure the lipase has been stored correctly and has not lost activity due to improper handling or storage.
Issue 2: High Background Absorbance in the Blank
Possible Cause Troubleshooting Step
Spontaneous Hydrolysis of 4-NPB 4-NPB can undergo slow, spontaneous hydrolysis in aqueous solutions. Prepare the substrate solution fresh for each experiment.
Contaminated Reagents Ensure all buffers and reagents are free from contamination that might contribute to the background signal.
Incorrect Blank Preparation The blank should contain all reaction components except the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inaccurate Pipetting Due to the small volumes often used in microplate assays, ensure accurate and consistent pipetting, especially of the enzyme and substrate solutions.
Temperature Fluctuations Lipase activity is sensitive to temperature. Ensure all reaction components are pre-incubated at the desired assay temperature and that the temperature is maintained throughout the experiment.
Incomplete Mixing Ensure thorough mixing of the reaction components upon addition of the enzyme or substrate.
Variable DMSO Concentration If testing inhibitors dissolved in DMSO, ensure the final DMSO concentration is the same across all wells, including the controls.[10]

Data Presentation

Table 1: Effect of DMSO Concentration on the Activity of Various Lipases (Qualitative Summary)

Lipase SourceDMSO Concentration RangeObserved EffectReference(s)
Pseudomonas fluorescensUp to 50% (v/v)Increased Vmax for hydrophobic substrates[6][7][11]
Candida rugosa50-65% (v/v)Decreased activity but enhanced enantioselectivity[8]
Pseudomonas cepaciaNot specifiedIncreased activity and enantioselectivity[8]
Brevibacillus agri 5240% (v/v)Stable for 1 hour, then activity decreased[9]
Bacillus subtilis ALow concentrationsActivation via an uncompetitive mechanism[14]

Experimental Protocols

Protocol: Standard Lipase Activity Assay using 4-NPB

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your lipase (e.g., 50 mM Tris-HCl, pH 7.5).

  • Lipase Solution: Prepare a stock solution of your lipase in the assay buffer. The final concentration will depend on the specific activity of your enzyme.

  • Substrate Stock Solution (4-NPB in DMSO): Dissolve 4-NPB in 100% DMSO to a concentration of 30 mg/mL.[1][2] This stock solution should be stored at -20°C and protected from light.[4]

  • Substrate Working Solution: On the day of the experiment, dilute the 4-NPB stock solution in the assay buffer to the desired final concentration. The final DMSO concentration should be kept as low as possible while ensuring the substrate remains in solution.

2. Assay Procedure (96-well plate format):

  • Add 180 µL of the substrate working solution to each well of a 96-well microplate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • To initiate the reaction, add 20 µL of the lipase solution to each well.

  • For the blank, add 20 µL of the assay buffer instead of the lipase solution.

  • Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.

3. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the sample at each time point.

  • Plot the corrected absorbance versus time.

  • Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).

  • Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (V₀ * V_total) / (ε * l * V_enzyme) Where:

    • V₀ = Initial reaction rate (ΔAbs/min)

    • V_total = Total reaction volume (in mL)

    • ε = Molar extinction coefficient of 4-nitrophenol at 400 nm (use the value determined under your specific buffer conditions)

    • l = Path length of the cuvette or well (in cm)

    • V_enzyme = Volume of the enzyme solution added (in mL)

    (One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of 4-NPB per minute under the specified conditions.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Lipase, 4-NPB in DMSO) plate Add Substrate to Plate reagents->plate pre_incubate Pre-incubate at Assay Temperature plate->pre_incubate add_enzyme Add Lipase to Initiate pre_incubate->add_enzyme measure Measure Absorbance at 400 nm (Kinetic Reading) add_enzyme->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate and Activity plot->calculate

Caption: Experimental workflow for a lipase activity assay using 4-NPB.

logical_relationship DMSO DMSO Concentration Low_Conc Low to Moderate DMSO->Low_Conc can be High_Conc High DMSO->High_Conc can be Activation Potential Activation (Enzyme Dependent) Low_Conc->Activation Inhibition Potential Inhibition High_Conc->Inhibition

Caption: Logical relationship of DMSO concentration and its effect on lipase activity.

References

Technical Support Center: Using Triton X-100 in 4-Nitrophenyl Butyrate (4-NPB) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triton X-100 in 4-Nitrophenyl Butyrate (B1204436) (4-NPB) assays for measuring lipase (B570770) and esterase activity.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding Triton X-100 to my 4-NPB assay?

A1: Triton X-100 is a non-ionic surfactant used in 4-NPB assays primarily to emulsify the substrate, 4-nitrophenyl butyrate. Since 4-NPB is sparingly soluble in aqueous buffers, Triton X-100 helps to create a stable micellar suspension of the substrate in the assay medium.[1][2][3] This increases the surface area of the substrate available to the enzyme, which is crucial for accurate and reproducible measurements of lipase or esterase activity. Additionally, at low concentrations, Triton X-100 can help prevent the enzyme from aggregating or adsorbing to plastic surfaces, thereby stabilizing it.[4][5]

Q2: How do I prepare the 4-NPB substrate solution with Triton X-100?

A2: Due to the poor water solubility of 4-NPB, it is recommended to first dissolve it in an organic solvent before introducing it to the aqueous buffer containing Triton X-100.[6][7] A common method is to prepare a concentrated stock solution of 4-NPB in a solvent like acetonitrile, isopropanol, or DMSO.[6][7][8][9] This stock solution is then added to the assay buffer, which already contains the desired concentration of Triton X-100, to form a stable emulsion. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <10%) to avoid inhibiting the enzyme.[7]

Q3: What is the optimal concentration of Triton X-100 for my assay?

A3: The optimal concentration of Triton X-100 can vary depending on the specific enzyme, substrate concentration, and overall assay conditions. While some protocols use concentrations as high as 1-2%, it's important to note that high concentrations can negatively affect enzyme activity.[10][11][12] It is recommended to empirically determine the optimal concentration by testing a range of Triton X-100 concentrations. Often, a concentration just above the critical micelle concentration (CMC) is sufficient. Some studies have reported enhanced lipase activity at specific detergent concentrations.[13] For instance, a final concentration of 0.5% (v/v) is used in some standard lipoprotein lipase assays.[8][14]

Q4: Can Triton X-100 interfere with my assay results?

A4: Yes, Triton X-100 can interfere with the assay in several ways. At concentrations significantly above the optimum, it can lead to the denaturation and inactivation of the enzyme.[11][13] Furthermore, some reports suggest that Triton X-100, if not at an optimal concentration, might promote the non-enzymatic hydrolysis of the 4-NPB substrate, leading to a high background signal.[7] It is also important to use high-quality Triton X-100, as long-term storage in the air can lead to the formation of peroxides, which can damage the enzyme.[4]

Q5: My blank (no enzyme) control shows a high background reading. What could be the cause?

A5: A high background reading in the no-enzyme control indicates spontaneous, non-enzymatic hydrolysis of the 4-NPB substrate. This can be caused by several factors:

  • Sub-optimal pH: The ester bond in 4-NPB is susceptible to hydrolysis at pH values significantly above or below neutral.[7]

  • High Temperature: Elevated temperatures can accelerate the chemical hydrolysis of the substrate.[7]

  • Sub-optimal Triton X-100 Concentration: As mentioned, incorrect concentrations of Triton X-100 can sometimes increase the rate of non-enzymatic substrate degradation.[7]

  • Contaminated Reagents: Ensure all your buffers and reagents are fresh and free from contamination.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or turbidity in the assay well 1. Poor solubility of 4-NPB. 2. The concentration of the organic solvent used to dissolve 4-NPB is too high.1. Ensure 4-NPB is first dissolved in a suitable organic solvent (e.g., acetonitrile, DMSO) before adding to the assay buffer containing Triton X-100.[6][7] 2. Create a more concentrated stock of 4-NPB to minimize the volume of organic solvent added to the final reaction.
Low or no enzyme activity detected 1. Enzyme inactivation by a high concentration of Triton X-100. 2. Enzyme inhibition by the organic solvent. 3. Incorrect pH or temperature for the enzyme.1. Titrate the Triton X-100 concentration to find the optimal level for your specific enzyme. Start with a lower concentration (e.g., 0.05-0.1%). 2. Ensure the final concentration of the organic solvent is minimal (ideally <5-10%).[7] 3. Verify that the assay buffer pH and incubation temperature are optimal for your enzyme's activity.
High variability between replicate wells 1. Inhomogeneous substrate emulsion. 2. Pipetting errors. 3. Enzyme adsorption to the microplate surface.1. Ensure thorough mixing of the substrate solution after adding the 4-NPB stock to the Triton X-100 containing buffer. Vortexing gently can help. 2. Use calibrated pipettes and ensure consistent pipetting technique. 3. The presence of Triton X-100 should minimize this, but ensure its concentration is adequate.[4][5]
Assay signal decreases over time 1. Substrate depletion. 2. Enzyme instability under assay conditions.1. Ensure the initial substrate concentration is not limiting. You should be measuring the initial reaction velocity. The reaction should be linear for the duration of the measurement.[8] 2. Check the stability of your enzyme in the final assay buffer (including Triton X-100) over the time course of the experiment.

Quantitative Data Summary

The concentration of Triton X-100 used in lipase/esterase assays can vary significantly. Below is a summary of concentrations reported in various studies.

Triton X-100 Concentration (v/v) Enzyme/Assay System Reference
0.5%Lipoprotein Lipase with p-Nitrophenyl butyrate[8][14]
0.3%LipC12 with p-Nitrophenyl palmitate[13]
1%Candida Rugosa Lipase[10]
0.2% - 2.0%Porcine Pancreatic Lipase with p-Nitrophenyl palmitate[12]
0.01%General lipase assay advice to prevent non-enzymatic degradation[7]
0.1%LipC12 (enhanced activity)[13]
0.5% (w/v)Yarrowia lipolytica lipase/esterase with p-Nitrophenyl butyrate[3]

Experimental Protocols

Standard this compound (4-NPB) Assay Protocol

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer, pH 7.0-8.0.
  • Triton X-100 Stock Solution: Prepare a 10% (v/v) Triton X-100 solution in deionized water.
  • Substrate Stock Solution: Prepare a 50 mM solution of this compound in acetonitrile.[8] Store at -20°C.
  • Enzyme Solution: Prepare a stock solution of your lipase/esterase in the assay buffer. Dilute to the desired concentration immediately before use.

2. Assay Procedure (96-well plate format): a. Prepare the reaction mixture by adding the 10% Triton X-100 stock to the assay buffer to achieve the desired final concentration (e.g., for a final concentration of 0.5%, add 50 µL of 10% Triton X-100 to 950 µL of buffer). b. Add the 4-NPB stock solution to the Triton X-100-containing buffer to achieve the desired final substrate concentration (e.g., for a 0.5 mM final concentration, add 10 µL of 50 mM 4-NPB stock to 990 µL of the buffer from step 2a). Vortex gently to create a homogenous emulsion. c. To each well of a 96-well plate, add the appropriate volume of the reaction mixture (e.g., 180 µL). d. Include control wells:

  • Blank: Reaction mixture without the enzyme.
  • Positive Control: A known active enzyme. e. Equilibrate the plate to the desired assay temperature (e.g., 37°C).[8] f. Initiate the reaction by adding a small volume of the enzyme solution (e.g., 20 µL) to each well. g. Immediately measure the absorbance at 400-410 nm using a microplate reader in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.[3][13]

3. Data Analysis: a. Subtract the rate of the blank (no enzyme) from the rate of the enzyme-containing samples to correct for non-enzymatic hydrolysis. b. Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. c. Calculate the enzyme activity using the Beer-Lambert law (Activity ∝ ΔAbs/Δt), using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50mM Tris-HCl, pH 7.5) mix_reagents Prepare Reaction Mix: Buffer + Triton X-100 + 4-NPB prep_buffer->mix_reagents prep_triton Prepare 10% Triton X-100 Stock Solution prep_triton->mix_reagents prep_4npb Prepare 50mM 4-NPB Stock in Acetonitrile prep_4npb->mix_reagents prep_enzyme Prepare Enzyme Dilutions in Assay Buffer add_enzyme Initiate Reaction: Add Enzyme Solution prep_enzyme->add_enzyme add_mix Add Reaction Mix to 96-well Plate mix_reagents->add_mix equilibrate Equilibrate Plate to Assay Temperature (e.g., 37°C) add_mix->equilibrate equilibrate->add_enzyme read_abs Measure Absorbance at 405nm (Kinetic Mode) add_enzyme->read_abs plot_data Plot Absorbance vs. Time read_abs->plot_data calc_rate Calculate Initial Velocity (ΔAbs/min) from Linear Slope plot_data->calc_rate calc_activity Calculate Enzyme Activity (Using Beer-Lambert Law) calc_rate->calc_activity triton_mechanism cluster_solution Aqueous Assay Buffer cluster_micelle Triton X-100 Micelle cluster_reaction NPB 4-NPB (Substrate) (Poorly Soluble) NPB_sol Solubilized 4-NPB NPB->NPB_sol Emulsification Enzyme Lipase/Esterase Product p-Nitrophenol (Colored Product) Enzyme->Product Hydrolysis Triton NPB_sol->Enzyme Increased Accessibility troubleshooting_tree start Problem Encountered in 4-NPB Assay q_precipitate Is there precipitation or turbidity? start->q_precipitate q_high_blank Is the 'no enzyme' control reading high? q_precipitate->q_high_blank No sol_precipitate Improve Substrate Prep: 1. Dissolve 4-NPB in organic solvent first. 2. Ensure adequate Triton X-100. q_precipitate->sol_precipitate Yes q_low_activity Is enzyme activity low or absent? q_high_blank->q_low_activity No sol_high_blank Address Non-Enzymatic Hydrolysis: 1. Check/adjust buffer pH. 2. Lower assay temperature. 3. Optimize Triton X-100 concentration. q_high_blank->sol_high_blank Yes sol_low_activity Optimize for Enzyme: 1. Titrate Triton X-100 (high conc. may inhibit). 2. Lower organic solvent percentage. 3. Verify optimal pH/temp for enzyme. q_low_activity->sol_low_activity Yes sol_ok Check for other issues: - Pipetting accuracy - Reagent quality - Substrate depletion q_low_activity->sol_ok No

References

Validation & Comparative

A Comparative Guide to 4-Nitrophenyl Butyrate and 4-Nitrophenyl Palmitate for Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipases, the selection of an appropriate substrate is paramount for accurate and reliable activity assessment. Among the various chromogenic substrates available, 4-nitrophenyl esters are widely employed due to their simplicity and sensitivity. This guide provides an objective comparison of two commonly used substrates: 4-nitrophenyl butyrate (B1204436) (pNPB) and 4-nitrophenyl palmitate (pNPP), supported by experimental data and detailed protocols to inform substrate selection for lipase (B570770) assays.

The fundamental principle of this assay lies in the enzymatic hydrolysis of the 4-nitrophenyl ester by a lipase. This reaction releases 4-nitrophenol (B140041), which, under alkaline conditions, forms the yellow-colored 4-nitrophenoxide ion. The rate of formation of this product is directly proportional to the lipase activity and can be monitored spectrophotometrically.

Core Differences and Performance Data

The primary distinction between pNPB and pNPP is the length of their fatty acid acyl chains. 4-Nitrophenyl butyrate is a short-chain substrate (C4), while 4-nitrophenyl palmitate is a long-chain substrate (C16). This structural difference significantly impacts their suitability for assaying different lipases, as these enzymes often exhibit substrate specificity based on acyl chain length.

Substrate Specificity and Kinetic Parameters

The choice of substrate is critical and must be aligned with the specific lipase under investigation. Different lipases show varying preferences for substrates with different acyl chain lengths. For instance, some lipases are more active on short-chain esters, while others preferentially hydrolyze long-chain esters.

The following table summarizes the kinetic parameters of a wild-type lipase with a range of 4-nitrophenyl esters, illustrating the impact of acyl chain length on enzyme activity.

SubstrateAcyl Chain LengthVmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
4-Nitrophenyl acetateC20.42-
This compound (pNPB) C4 0.95 0.83
4-Nitrophenyl octanoateC81.1-
4-Nitrophenyl dodecanoateC120.78-
4-Nitrophenyl palmitate (pNPP) C16 0.18 0.063

One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.

As the data indicates, the lipase exhibits significantly higher activity (Vmax) and catalytic efficiency (Vmax/Km) with this compound compared to 4-nitrophenyl palmitate.[1][2] This suggests a preference of this particular lipase for shorter to medium-chain fatty acid esters. The very low activity observed with 4-nitrophenyl palmitate indicates that this lipase is not well-suited for hydrolyzing long-chain fatty acid esters under these conditions.[1][2]

Solubility and Assay Conditions

A crucial practical difference between pNPB and pNPP is their solubility in aqueous buffer solutions.

  • This compound (pNPB): Being a short-chain ester, pNPB is relatively soluble in aqueous buffers and can often be directly dissolved to the desired concentration.[1] This simplifies the assay setup and avoids the complications associated with substrate precipitation.

  • 4-Nitrophenyl Palmitate (pNPP): As a long-chain ester, pNPP has very poor water solubility.[1][3] This necessitates the use of an emulsifying agent, such as Triton X-100, gum arabic, or sodium deoxycholate, to prepare a stable substrate emulsion.[1][4][5] The formation of a homogenous emulsion is critical for reproducible results. However, the hydrolysis of pNPP can lead to the formation of insoluble long-chain fatty acids, resulting in a turbid solution that can interfere with spectrophotometric measurements.[4][6]

Experimental Protocols

Below are detailed methodologies for performing lipase assays using both pNPB and pNPP.

Lipase Assay using this compound (pNPB)

This protocol is adapted for a 96-well microplate format.

Materials:

  • Lipase enzyme solution

  • This compound (pNPB)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of pNPB (e.g., 10 mM) in isopropanol (B130326) or acetonitrile. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • Assay Setup:

    • Add 180 µL of the pNPB substrate solution to each well of the microplate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the lipase enzyme solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 405-410 nm over a set period (e.g., 5-10 minutes) using the microplate reader in kinetic mode.[7] The rate of change in absorbance is proportional to the lipase activity.

  • Calculation: Calculate the lipase activity using the molar extinction coefficient of 4-nitrophenol under the assay conditions.

Lipase Assay using 4-Nitrophenyl Palmitate (pNPP)

This protocol is also designed for a 96-well microplate format and includes steps for substrate emulsification.

Materials:

  • Lipase enzyme solution

  • 4-Nitrophenyl palmitate (pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Emulsifying agent (e.g., Triton X-100, gum arabic, or sodium deoxycholate)

  • Solvent for pNPP (e.g., isopropanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Sonicator or homogenizer

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve pNPP in isopropanol to create a stock solution (e.g., 10 mM).[4]

    • Prepare the assay buffer containing the emulsifying agent (e.g., 1% v/v Triton X-100).[1]

    • Add the pNPP stock solution to the assay buffer with the emulsifying agent.

    • Sonicate or homogenize the mixture until a stable, homogenous emulsion is formed.[1]

  • Assay Setup:

    • Add 180 µL of the pNPP substrate emulsion to each well of the microplate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the lipase enzyme solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 405-410 nm over a set period (e.g., 10-30 minutes) using the microplate reader in kinetic mode.[8]

  • Calculation: Calculate the lipase activity using the molar extinction coefficient of 4-nitrophenol. Note that turbidity can be an issue; a blank reaction without the enzyme should be run to correct for any non-enzymatic hydrolysis or changes in turbidity.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for lipase assays using pNPB and pNPP.

Lipase_Assay_Workflow_pNPB cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection pNPB_stock Prepare pNPB Stock Solution Dilute_pNPB Dilute pNPB in Assay Buffer pNPB_stock->Dilute_pNPB Assay_Buffer Prepare Assay Buffer Assay_Buffer->Dilute_pNPB Add_to_plate Add Substrate to Microplate Dilute_pNPB->Add_to_plate Pre_incubate Pre-incubate at 37°C Add_to_plate->Pre_incubate Add_enzyme Add Lipase Enzyme Pre_incubate->Add_enzyme Measure_Abs Measure Absorbance at 410 nm (Kinetic) Add_enzyme->Measure_Abs

Figure 1. Experimental workflow for lipase assay using this compound (pNPB).

Lipase_Assay_Workflow_pNPP cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection pNPP_stock Prepare pNPP Stock Solution Create_Emulsion Create Substrate Emulsion (Sonicate) pNPP_stock->Create_Emulsion Emulsion_Buffer Prepare Assay Buffer with Emulsifier Emulsion_Buffer->Create_Emulsion Add_to_plate Add Emulsion to Microplate Create_Emulsion->Add_to_plate Pre_incubate Pre-incubate at 37°C Add_to_plate->Pre_incubate Add_enzyme Add Lipase Enzyme Pre_incubate->Add_enzyme Measure_Abs Measure Absorbance at 410 nm (Kinetic) Add_enzyme->Measure_Abs

Figure 2. Experimental workflow for lipase assay using 4-nitrophenyl palmitate (pNPP).

Conclusion

The selection between this compound and 4-nitrophenyl palmitate for a lipase assay should be primarily driven by the substrate specificity of the enzyme under investigation.

This compound is generally recommended for:

  • Screening for general lipase/esterase activity.

  • Assaying lipases that show a preference for short-chain substrates.

  • Applications where a simpler, more direct assay protocol is desired, avoiding the complexities of substrate emulsification.

4-Nitrophenyl palmitate is the substrate of choice for:

  • Specifically assaying "true" lipases, which are defined by their ability to hydrolyze long-chain triglycerides.[9]

  • Characterizing lipases with a known or suspected preference for long-chain fatty acid esters.

  • Studies where mimicking the hydrolysis of natural long-chain fat substrates is important.

Researchers must be mindful of the practical challenges associated with pNPP, particularly its low solubility and the potential for assay interference due to turbidity. Careful optimization of the emulsification process and the inclusion of appropriate controls are essential for obtaining accurate and reproducible data with this substrate.

References

A Comparative Guide to Lipase Activity with p-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lipase (B570770) Substrates

The accurate quantification of lipase activity is a cornerstone of research in enzymology, drug discovery, and biotechnology. A widely adopted method for this purpose is the use of p-nitrophenol (pNP) esters as chromogenic substrates. The enzymatic hydrolysis of these esters by lipases releases p-nitrophenol, a yellow-colored product that can be conveniently measured spectrophotometrically. The rate of p-nitrophenol formation is directly proportional to the lipase activity.[1] However, the choice of the p-nitrophenyl ester significantly impacts the assay's sensitivity and specificity, as lipases exhibit varying activities depending on the acyl chain length of the substrate.[1]

This guide provides a comprehensive comparison of lipase activity with three commonly used p-nitrophenyl esters: p-nitrophenyl acetate (B1210297) (pNP-A), p-nitrophenyl butyrate (B1204436) (pNP-B), and p-nitrophenyl palmitate (pNP-P). We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal substrate for their specific lipase and experimental context.

Quantitative Comparison of Lipase Activity

The kinetic parameters Vmax and Km are crucial for understanding enzyme-substrate interactions. Vmax represents the maximum rate of reaction, while Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is often expressed as the Vmax/Km ratio.

The following table summarizes the kinetic parameters of a wild-type lipase and Candida rugosa lipase with different p-nitrophenyl esters.

Lipase SourceSubstrateAcyl Chain LengthVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)
Wild-Type Lipasep-Nitrophenyl Acetate (pNP-A)C20.42[2][3][4]--
Wild-Type Lipasep-Nitrophenyl Butyrate (pNP-B)C40.95[2][3][4]-0.83[2]
Wild-Type Lipasep-Nitrophenyl Palmitate (pNP-P)C160.18[2][3][4]-0.063[2]
Candida rugosa Lipasep-Nitrophenyl Butyrate (pNP-B)C4-0.206 (soluble), 0.119 (immobilized)[5]-
Candida rugosa Lipasep-Nitrophenyl Palmitate (pNP-P)C16-0.110 (soluble), 0.124 (immobilized)[5]-

Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1][6] The data indicates that lipases often exhibit a preference for medium-chain fatty acid esters. For the wild-type lipase, the activity is highest with p-nitrophenyl octanoate (B1194180) (C8), a medium-chain ester, and decreases with both shorter (C2) and longer (C16) acyl chains.[1][2][3][4] The very low activity observed with p-nitrophenyl palmitate suggests that this particular lipase is not well-suited for hydrolyzing long-chain fatty acid esters under these conditions.[1][2][3][4]

Studies on Candida rugosa lipase isoenzymes have also demonstrated varied substrate specificity. For instance, some isoenzymes show high activity towards short and medium-chain fatty acids, while others are more specific for longer-chain esters.[1]

Experimental Workflow

The following diagram illustrates the general workflow for a spectrophotometric lipase assay using p-nitrophenyl esters.

Lipase_Assay_Workflow Lipase Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution (p-Nitrophenyl Ester in Solvent) mix Mix Substrate and Buffer in Microplate Well prep_substrate->mix prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) prep_buffer->mix prep_enzyme Prepare Enzyme Solution (Lipase in Buffer) add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate at Controlled Temperature (e.g., 37°C) add_enzyme->incubate measure Measure Absorbance at 410 nm (Spectrophotometer) incubate->measure calculate Calculate Rate of p-Nitrophenol Formation measure->calculate determine Determine Lipase Activity calculate->determine

Caption: General workflow for a spectrophotometric lipase assay.

Detailed Experimental Protocol

This protocol provides a generalized method for measuring lipase activity using p-nitrophenyl esters in a microplate reader format. This method can be adapted based on the specific lipase and laboratory equipment.

Materials:

  • p-Nitrophenyl acetate (pNP-A), p-nitrophenyl butyrate (pNP-B), or p-nitrophenyl palmitate (pNP-P)

  • Lipase enzyme

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Gum Arabic (for pNP-P)

  • 2-propanol or acetonitrile

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Substrate Stock Solution:

    • For pNP-A and pNP-B: Prepare a 10 mM stock solution in acetonitrile.[7]

    • For pNP-P: Dissolve p-nitrophenyl palmitate in 2-propanol to a concentration of 16.5 mM.[8]

  • Preparation of Substrate Emulsion (for pNP-P):

    • To 9 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.4% (v/v) Triton X-100 and 0.1% (w/v) gum arabic.[8]

    • Add 1 mL of the 16.5 mM pNP-P stock solution in 2-propanol to the buffer mixture and emulsify by vigorous stirring.[8]

  • Preparation of Enzyme Solution:

    • Dissolve the lipase powder in 50 mM Tris-HCl buffer (pH 8.0) to achieve a suitable concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Assay Procedure:

    • Add 180 µL of the appropriate substrate solution (or emulsion for pNP-P) to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[8]

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Immediately measure the absorbance at 410 nm and continue to record the absorbance every minute for 5-10 minutes.[8]

  • Calculation of Lipase Activity:

    • Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Calculate the lipase activity using the following formula:

      • Activity (U/mL) = (ΔAbs/min * Total reaction volume (mL)) / (Molar extinction coefficient of p-nitrophenol * Light path length (cm) * Volume of enzyme (mL))

    • The molar extinction coefficient for p-nitrophenol under these conditions needs to be determined or obtained from the literature.

Conclusion

The choice of p-nitrophenyl ester as a substrate is a critical determinant of the outcome of a lipase activity assay. The provided data demonstrates that lipase activity is highly dependent on the acyl chain length of the substrate. While p-nitrophenyl butyrate often serves as a good substrate for many lipases, it is essential to empirically determine the optimal substrate for the specific enzyme under investigation. For lipases that act on long-chain triglycerides, p-nitrophenyl palmitate is a more representative substrate, although its lower solubility can present experimental challenges. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the accurate and reliable measurement of lipase activity.

References

alternative substrates to 4-Nitrophenyl butyrate for lipase assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipases, the selection of an appropriate substrate is paramount for accurate and reliable enzyme activity assessment. While 4-Nitrophenyl butyrate (B1204436) (p-NPB) has traditionally been a popular chromogenic substrate, a variety of alternatives offer distinct advantages in terms of sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of key alternative substrates, supported by experimental data, to facilitate informed decision-making in your research.

Comparison of Lipase (B570770) Substrates

The choice of substrate significantly impacts the outcome of a lipase assay. The following table summarizes the performance of common alternatives to 4-Nitrophenyl butyrate, including other p-Nitrophenyl esters, as well as chromogenic and fluorescent substrates.

Substrate ClassSpecific SubstratePrincipleKey AdvantagesKey DisadvantagesLimit of Detection (LOD)
p-Nitrophenyl Esters 4-Nitrophenyl acetate (B1210297) (p-NPA)ChromogenicUseful for esterases and some lipases with short-chain preference.Lower specificity for true lipases compared to longer-chain esters.Enzyme-dependent
4-Nitrophenyl octanoate (B1194180) (p-NPO)ChromogenicHigher activity with many lipases compared to p-NPB.[1][2]Potential for substrate inhibition at high concentrations.Enzyme-dependent
4-Nitrophenyl palmitate (p-NPP)ChromogenicSubstrate for lipases with a preference for long-chain fatty acids.[3]Poor solubility in aqueous solutions, often requiring detergents or organic solvents.[2]Enzyme-dependent
Chromogenic 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)ChromogenicHigh sensitivity and suitable for automated analyzers.[4]Not specific for pancreatic lipase; can be hydrolyzed by hepatic and lipoprotein lipases.[5][6]Not explicitly stated
Fluorescent 4-Methylumbelliferyl butyrate (4-MUB)FluorogenicHigh sensitivity, suitable for high-throughput screening.[7]Requires a fluorescence plate reader.Enzyme-dependent
EnzChek™ Lipase Substrate (BODIPY-based)Fluorogenic (FRET)High sensitivity, real-time kinetic measurements, suitable for HTS.[8][9]Higher cost compared to chromogenic substrates.As low as 0.02 mU per well.[10]
Pyrene-based triglyceridesFluorogenicHigh sensitivity, allows for continuous monitoring of lipase activity.[11]Can be less sensitive than BODIPY-based substrates.[8]Not explicitly stated

Kinetic Performance of Lipase Substrates

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the interaction between a lipase and its substrate. The following tables provide a comparative summary of these parameters for different substrates with various lipases.

p-Nitrophenyl Esters with a Wild-Type Lipase
SubstrateAcyl Chain LengthVmax (U/mg protein)[1][2]Km (mM)Catalytic Efficiency (Vmax/Km)[1][2]
p-Nitrophenyl acetate (p-NPA)C20.42--
This compound (p-NPB)C40.95-0.83
p-Nitrophenyl octanoate (p-NPO)C81.1--
p-Nitrophenyl dodecanoate (B1226587) (p-NPDD)C120.78--
p-Nitrophenyl palmitate (p-NPP)C160.18-0.063

Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol (B140041) per minute under the specified conditions.[1]

Fluorescent Substrates
SubstrateLipaseVmaxKm
4-Methylumbelliferyl butyrate (4-MUB)Candida rugosa lipase0.54 ± 0.03 µM/min[7]0.46 ± 0.06 mM[7]
EnzChek™ Lipase SubstrateBovine Lipoprotein Lipase0.89 µmol/ml/min[8]1.36 µM[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative protocols for lipase assays using chromogenic and fluorescent substrates.

Chromogenic Lipase Assay using p-Nitrophenyl Esters

This protocol is a generalized method for measuring lipase activity using p-nitrophenyl esters in a microplate format.[1]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-Nitrophenyl ester substrate stock solution (e.g., 20 mM in acetonitrile)[2]

  • Assay buffer (e.g., 25 mM NaPO₄, pH 7.0)[2]

  • Lipase enzyme solution

Procedure:

  • Prepare substrate working solutions by diluting the stock solution in the assay buffer to the desired final concentrations (e.g., 0.05, 0.25, 0.5, 1, 2, 4 mM).[2]

  • Design the plate layout, including blanks (buffer and acetonitrile (B52724) mixture), substrate controls, and enzyme reactions.

  • To each well, add the appropriate volume of assay buffer.

  • Add the substrate working solution to the designated wells.

  • Initiate the reaction by adding 10 µL of the enzyme solution to the reaction wells. The total volume in each well should be 200 µL.[2]

  • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-120 minutes) at a controlled temperature (e.g., 25°C).[2]

  • Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol (e.g., 18,000 M⁻¹ cm⁻¹ at pH > 9.2).[3]

Fluorescent Lipase Assay using EnzChek™ Lipase Substrate

This protocol is based on a real-time, homogeneous fluorogenic assay for lipoprotein lipase (LPL).[8]

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~515 nm)

  • EnzChek™ Lipase Substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA, 0.0125% Zwittergent)[8]

  • Lipase enzyme solution

Procedure:

  • Prepare the assay buffer and equilibrate all reagents to the assay temperature (e.g., 37°C).

  • Prepare a working solution of the EnzChek™ Lipase Substrate in the assay buffer to the desired final concentration (e.g., 0.62 µM).[8]

  • Add the lipase enzyme solution to the designated wells of the black microplate.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Immediately place the plate in the fluorescence microplate reader.

  • Record the increase in fluorescence intensity over time.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Visualizing the Mechanisms and Workflows

To better understand the principles behind these assays, the following diagrams illustrate the enzymatic reactions and a general experimental workflow.

Enzymatic_Reaction_pNPB cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNPB This compound (Substrate, Colorless) Lipase Lipase pNPB->Lipase Binds to active site H2O Water H2O->Lipase Butyric_Acid Butyric Acid Lipase->Butyric_Acid Releases pNP 4-Nitrophenol (Product, Yellow) Lipase->pNP Releases

Enzymatic hydrolysis of this compound.

FRET_Lipase_Assay cluster_before Before Hydrolysis cluster_enzyme Enzyme Action cluster_after After Hydrolysis Intact_Substrate Intact FRET Substrate (Fluorophore & Quencher in proximity) No/Low Fluorescence Lipase Lipase Intact_Substrate->Lipase Hydrolysis Cleaved_Products Cleaved Products (Fluorophore & Quencher separated) Fluorescence Signal Lipase->Cleaved_Products

Principle of a FRET-based fluorescent lipase assay.

Experimental_Workflow Start Start: Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well Plate (Blanks, Controls, Samples) Start->Plate_Setup Reaction_Initiation Initiate Reaction (Add Enzyme to Substrate) Plate_Setup->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Data_Acquisition Measure Signal (Absorbance or Fluorescence) over Time Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate Reaction Rate) Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

General experimental workflow for a microplate-based lipase assay.

References

Validating Lipase Activity: A Comparative Guide to the 4-NPB Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying lipase (B570770) activity is a critical step in various applications, from enzyme characterization to the discovery of novel therapeutics. The 4-nitrophenyl butyrate (B1204436) (4-NPB) assay is a widely adopted method due to its simplicity and convenience. However, understanding its limitations and comparing its performance against alternative assays is crucial for robust and reliable results. This guide provides an objective comparison of the 4-NPB assay with other common methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable assay for your research needs.

Performance Comparison of Lipase Activity Assays

The choice of a lipase assay depends on several factors, including the specific research question, the nature of the enzyme, the required throughput, and the available equipment. The following table summarizes the key characteristics of the 4-NPB assay and its common alternatives.

Feature4-Nitrophenyl Butyrate (4-NPB) Assay4-Nitrophenyl Palmitate (4-NPP) AssayTitrimetric AssayRhodamine B Assay
Principle ColorimetricColorimetricTitrationFluorometric
Substrate This compound (artificial)4-Nitrophenyl palmitate (artificial)Natural triglycerides (e.g., olive oil, tributyrin)Natural triglycerides (e.g., olive oil, triolein)
Detection Spectrophotometric measurement of released 4-nitrophenol (B140041) at ~410 nm.[1][2]Spectrophotometric measurement of released 4-nitrophenol at ~410 nm.[1][3][4]Measures consumption of a standardized base (e.g., NaOH) to maintain a constant pH.[5][6]Measures the fluorescence increase resulting from the interaction of Rhodamine B with released fatty acids.[7][8][9][10]
Advantages Simple, rapid, and suitable for high-throughput screening.[1][11]Substrate is more specific for "true" lipases compared to esterases.[12]Considered a reference standard; directly measures fatty acid release from natural substrates.[5]Uses natural substrates, reflecting more physiologically relevant activity; high sensitivity.[7][9]
Limitations Substrate is artificial and may not reflect activity on natural lipids; can be susceptible to turbidity.[1][12]Substrate insolubility can be an issue, often requiring detergents or organic solvents; lower activity observed for some lipases compared to shorter-chain esters.[1][13]Lower throughput, more time-consuming, and can be affected by CO2 absorption from the air.[5][14]Can be influenced by pH and the presence of other molecules that interact with Rhodamine B.
Throughput HighModerate to HighLowHigh
Sensitivity GoodGoodModerateVery High

Key Experimental Methodologies

Detailed and standardized protocols are essential for obtaining reproducible and comparable results. Below are methodologies for the key lipase assays discussed.

This compound (4-NPB) Lipase Assay Protocol

This spectrophotometric assay is based on the enzymatic hydrolysis of 4-NPB, which releases the chromogenic product 4-nitrophenol (pNP).[2] The rate of pNP formation, measured by the increase in absorbance at approximately 410 nm, is proportional to the lipase activity.[2]

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-8.0)

  • This compound (4-NPB) stock solution (e.g., 10 mM in 2-methyl-2-butanol (B152257) or isopropanol)[11][15]

  • Triton X-100 (optional, as an emulsifier)[15]

  • Lipase solution (enzyme extract or purified enzyme)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare the reaction mixture: In a microplate well or cuvette, mix the phosphate buffer with the 4-NPB stock solution. If needed, add an emulsifier like Triton X-100 to ensure substrate solubility.[15][16] For example, one part of the 4-NPB stock can be mixed with 18 parts of buffer.[11]

  • Pre-incubate: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction: Add a specific volume of the lipase solution to the reaction mixture to start the enzymatic reaction.

  • Monitor absorbance: Immediately measure the increase in absorbance at 405-415 nm over a set period (e.g., 5-15 minutes) in kinetic mode.[11][16]

  • Calculate activity: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve. Use the molar extinction coefficient of p-nitrophenol under the assay conditions to convert this rate into units of lipase activity (µmol of pNP released per minute).[17] One unit of lipase activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[1]

Alternative Assay Protocols

This assay is conceptually similar to the 4-NPB assay but uses a longer-chain fatty acid ester, which can be more specific for lipases over esterases.[3][12]

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)

  • 4-Nitrophenyl palmitate (4-NPP) solution (e.g., 30 mg in 10 mL isopropanol)[1]

  • Gum arabic and sodium deoxycholate (as emulsifiers)[1]

  • Lipase solution

  • Spectrophotometer

Procedure:

  • Prepare the substrate emulsion: Dissolve 4-NPP in isopropanol (B130326) and emulsify it in the phosphate buffer containing gum arabic and sodium deoxycholate.[1]

  • Initiate the reaction: Add the lipase solution to the substrate emulsion and incubate at the desired temperature.

  • Stop the reaction (optional): The reaction can be stopped by adding a solution like acetone.[16]

  • Measure absorbance: Measure the absorbance of the released p-nitrophenol at approximately 410 nm.[1][3]

  • Calculate activity: As with the 4-NPB assay, use the rate of p-nitrophenol formation to determine lipase activity.

This classic method directly measures the release of fatty acids from a natural triglyceride substrate by titrating the reaction mixture with a standardized alkali solution to maintain a constant pH.[5][6]

Materials:

  • Substrate emulsion (e.g., olive oil or tributyrin (B1683025) in a buffer with gum arabic)

  • Standardized NaOH solution (e.g., 0.025 M)[6]

  • pH-stat apparatus (autotitrator)

  • Lipase solution

Procedure:

  • Set up the reaction: Place the substrate emulsion in the reaction vessel of the pH-stat, maintained at the desired temperature.

  • Initiate the reaction: Add the lipase solution to the vessel.

  • Titrate: The pH-stat will automatically add NaOH to the reaction mixture to neutralize the fatty acids as they are released, keeping the pH constant.

  • Record data: The volume of NaOH consumed over time is recorded.

  • Calculate activity: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One lipase unit (LU) can be defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.[6]

This is a fluorescence-based method that utilizes natural substrates and the dye Rhodamine B to detect the fatty acids released upon hydrolysis.[7][9]

Materials:

  • Buffer solution (e.g., potassium dihydrogenphosphate with gum arabic, pH 7.0)[7]

  • Natural substrate (e.g., olive oil, triolein)[9]

  • Rhodamine B solution

  • Lipase solution

  • Fluorometer (plate reader or cuvette-based)

Procedure:

  • Prepare the substrate emulsion: Emulsify the natural substrate in the buffer solution. Rhodamine B can be added directly to this emulsion.[7][9]

  • Initiate the reaction: Add the lipase solution to the Rhodamine B-substrate emulsion.

  • Measure fluorescence: Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths. The interaction between the released fatty acids and Rhodamine B causes a detectable shift in fluorescence.[8][9]

  • Calculate activity: The rate of fluorescence increase is proportional to the lipase activity. A standard curve using a known fatty acid (e.g., oleic acid) can be used for quantification.[8]

Visualizing the Methodologies

To further clarify the experimental processes and their underlying principles, the following diagrams illustrate the workflows and chemical reactions involved.

Lipase_Reaction_Principle cluster_reactants Reactants cluster_products Products Lipase Lipase Enzyme Hydrolysis Hydrolysis Lipase->Hydrolysis Catalyzes Substrate This compound (Substrate) Substrate->Hydrolysis ButyricAcid Butyric Acid pNP 4-Nitrophenol (Chromogenic Product) Measurement Spectrophotometer Measures Color Intensity pNP->Measurement Absorbance at ~410 nm Hydrolysis->ButyricAcid Hydrolysis->pNP

Caption: Principle of the 4-NPB colorimetric lipase assay.

NPB_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, 4-NPB Stock, Enzyme Dilution) start->prep_reagents prep_rxn_mix Prepare Reaction Mixture (Buffer + 4-NPB) prep_reagents->prep_rxn_mix pre_incubate Pre-incubate Mixture and Enzyme to Assay Temperature prep_rxn_mix->pre_incubate initiate_rxn Initiate Reaction (Add Enzyme to Mixture) pre_incubate->initiate_rxn measure Monitor Absorbance Increase at ~410 nm (Kinetic Read) initiate_rxn->measure analyze Analyze Data (Calculate ΔAbs/min) measure->analyze calc_activity Calculate Lipase Activity (Using Molar Extinction Coefficient) analyze->calc_activity end End calc_activity->end

Caption: Experimental workflow for the 4-NPB lipase assay.

Compare_Lipase_Assays cluster_colorimetric Colorimetric Assays cluster_titrimetric Titrimetric Assay cluster_fluorometric Fluorometric Assay NPB 4-NPB Assay (Artificial Substrate) pNP_detection Detect 4-Nitrophenol (Absorbance ~410 nm) NPB->pNP_detection NPP 4-NPP Assay (Artificial Substrate) NPP->pNP_detection Titration pH-Stat Assay (Natural Substrate) FA_detection_titration Detect Fatty Acids (Titrate with Base) Titration->FA_detection_titration Rhodamine Rhodamine B Assay (Natural Substrate) FA_detection_fluorescence Detect Fatty Acids (Fluorescence Change) Rhodamine->FA_detection_fluorescence Start Lipase Sample Start->NPB Add to Start->NPP Add to Start->Titration Add to Start->Rhodamine Add to

Caption: Comparison of different lipase assay methodologies.

References

A Comparative Guide to Lipase Substrate Specificity Using Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of lipases is crucial for various applications, from industrial biocatalysis to pharmaceutical development. The use of p-nitrophenyl (pNP) esters as chromogenic substrates provides a straightforward and efficient method for characterizing and comparing lipase (B570770) activity. This guide offers a comparative analysis of lipase specificity towards various pNP esters, supported by experimental data and detailed protocols.

The fundamental principle of this assay lies in the enzymatic hydrolysis of a pNP ester by a lipase. This reaction releases p-nitrophenol, which, in its phenolate (B1203915) form under alkaline conditions, produces a distinct yellow color that can be quantified spectrophotometrically at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity, allowing for the determination of kinetic parameters. The choice of the acyl chain length of the pNP ester is critical, as different lipases exhibit marked preferences for substrates of varying lengths.

Comparative Analysis of Lipase Activity with Different p-Nitrophenyl Esters

The substrate specificity of a wild-type lipase from Thermomyces lanuginosus was evaluated using a range of pNP esters with varying acyl chain lengths. The following table summarizes the kinetic parameters, providing a clear comparison of the enzyme's activity on these substrates.

SubstrateAcyl Chain LengthVmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl acetate (B1210297) (pNP-A)C20.42[1][2][3]-
p-Nitrophenyl butyrate (B1204436) (pNP-B)C40.95[1][2][3]0.83[1]
p-Nitrophenyl octanoate (B1194180) (pNP-O)C81.1[1][2][3]-
p-Nitrophenyl dodecanoate (B1226587) (pNP-DD)C120.78[1][2][3]-
p-Nitrophenyl palmitate (pNP-P)C160.18[1][2][3]0.063[1]

One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

The data reveals that the lipase exhibits a preference for medium-chain fatty acid esters, with the highest activity observed with p-nitrophenyl octanoate (C8). The activity decreases for both shorter and longer acyl chains, with significantly lower activity for p-nitrophenyl palmitate (C16)[1][2][3]. The catalytic efficiency, where reported, further supports the preference for shorter to medium-chain esters, with p-nitrophenyl butyrate showing a high Vmax/Km value[1]. This variation in activity underscores the importance of selecting an appropriate pNP ester for screening and characterizing a specific lipase. For instance, while some lipases from Candida rugosa show broad specificity, others have distinct preferences, such as for p-nitrophenyl caprylate (C8) or p-nitrophenyl laurate (C12)[4].

Experimental Protocol: Spectrophotometric Assay for Lipase Activity

This protocol provides a generalized method for determining lipase activity using pNP esters in a 96-well microplate format, which is adaptable for high-throughput screening.

Materials:

  • Lipase enzyme solution

  • p-Nitrophenyl esters (e.g., pNP-acetate, pNP-butyrate, pNP-octanoate, pNP-dodecanoate, pNP-palmitate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solvent (e.g., isopropanol (B130326) or acetonitrile) to dissolve pNP esters

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Substrate Preparation: Prepare stock solutions of the various p-nitrophenyl esters in a suitable solvent like isopropanol. For the assay, a working substrate solution is made by mixing the stock solution with the assay buffer. For example, a commonly used substrate solution consists of one part 30 mM pNPP in isopropanol and nine parts buffer containing stabilizers like gum arabic and sodium deoxycholate[5].

  • Enzyme Preparation: Prepare dilutions of the lipase enzyme in the assay buffer to ensure the reaction rate is within the linear range of the assay.

  • Assay Reaction:

    • Pipette the substrate solution into the wells of the 96-well microplate.

    • Initiate the reaction by adding the enzyme solution to the wells.

    • The final reaction volume is typically 200-250 µL.

  • Incubation: Incubate the microplate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-120 minutes)[1][2].

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405-410 nm using a microplate reader. Kinetic assays can be performed by taking continuous readings over time.

  • Calculation of Activity: The lipase activity is calculated from the rate of increase in absorbance, using a standard curve of p-nitrophenol to convert absorbance units to moles of product formed per unit time. The molar extinction coefficient of p-nitrophenolate is approximately 18,000 M⁻¹cm⁻¹ at 405 nm at a pH above 9.2[6].

Experimental Workflow

The following diagram illustrates the general workflow for determining lipase substrate specificity using p-nitrophenyl esters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare pNP-ester Substrate Solutions (C2, C4, C8, C12, C16) A1 Pipette Substrate Solutions into 96-well Plate P1->A1 P2 Prepare Lipase Enzyme Dilutions A2 Add Enzyme to Initiate Reaction P2->A2 P3 Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) P3->P1 P3->P2 A1->A2 Start Reaction A3 Incubate at Controlled Temperature A2->A3 D1 Measure Absorbance at 410 nm (Spectrophotometer) A3->D1 Read Plate D2 Calculate Reaction Velocity (V) D1->D2 D3 Determine Kinetic Parameters (Vmax, Km) D2->D3 D4 Compare Substrate Specificity D3->D4

Experimental workflow for lipase specificity assay.

References

A Comparative Guide to Lipase Substrates: 4-Nitrophenyl Butyrate (4-NPB) vs. Tributyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common lipase (B570770) substrates, 4-Nitrophenyl butyrate (B1204436) (4-NPB) and tributyrin (B1683025), to aid researchers in selecting the appropriate substrate for their lipase activity assays. The selection of a suitable substrate is critical for obtaining accurate and reproducible results in enzyme kinetics, inhibitor screening, and characterization of lipolytic enzymes.

At a Glance: 4-NPB vs. Tributyrin

Feature4-Nitrophenyl Butyrate (4-NPB)Tributyrin
Assay Principle SpectrophotometricTitrimetric or Agar (B569324) Plate-based
Detection Method Colorimetric (release of p-nitrophenol)pH change (release of butyric acid) or Zone of clearance
Assay Format Continuous, high-throughput (microplate compatible)Continuous (pH-stat) or endpoint (agar plates)
Sensitivity HighModerate to high (pH-stat)
Specificity Can be hydrolyzed by esterasesCan be hydrolyzed by esterases, but generally considered more specific for true lipases
Advantages Simple, rapid, suitable for automation, high sensitivityMimics natural triglyceride substrates, direct measurement of fatty acid release
Disadvantages Interference from colored compounds, less specific for lipasesRequires specialized equipment (pH-stat), lower throughput, less sensitive on agar plates

Enzymatic Hydrolysis Pathways

The enzymatic hydrolysis of 4-NPB and tributyrin by lipase follows distinct pathways, leading to different detectable products.

G cluster_0 Hydrolysis of this compound (4-NPB) 4-NPB This compound Lipase_Esterase_1 Lipase / Esterase 4-NPB->Lipase_Esterase_1 H₂O Butyric_Acid_1 Butyric Acid Lipase_Esterase_1->Butyric_Acid_1 p-Nitrophenol p-Nitrophenol (Yellow, OD 405-415 nm) Lipase_Esterase_1->p-Nitrophenol

Fig. 1: Enzymatic hydrolysis of 4-NPB.

G cluster_1 Hydrolysis of Tributyrin Tributyrin Tributyrin (Triglyceride) Lipase_Esterase_2 Lipase / Esterase Tributyrin->Lipase_Esterase_2 3 H₂O Butyric_Acid_2 Butyric Acid (Titratable) Lipase_Esterase_2->Butyric_Acid_2 3 Glycerol Glycerol Lipase_Esterase_2->Glycerol

Fig. 2: Enzymatic hydrolysis of tributyrin.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for lipase assays using 4-NPB and tributyrin. It is important to note that these values can vary significantly depending on the specific lipase, its source, and the assay conditions.

ParameterThis compound (4-NPB) AssayTributyrin Assay (pH-stat)
Typical Km (mM) 0.77 (for human lipoprotein lipase)[1]Varies widely, dependent on emulsification
Typical Vmax 14.84 nmol/min/mg (for human lipoprotein lipase)[1]Varies widely
Optimal pH 7.0 - 9.0[2][3]7.0 - 9.0[3][4]
Optimal Temperature (°C) 30 - 55[2][3]35 - 55[3][4]
Detection Wavelength (nm) 405 - 415[5]Not applicable
Titrant Not applicableTypically 0.01 - 0.1 M NaOH[4][6]

Experimental Protocols

Detailed methodologies for performing lipase assays with both substrates are provided below. These protocols serve as a general guideline and may require optimization for specific enzymes and experimental goals.

Spectrophotometric Assay using this compound (4-NPB)

This method is based on the spectrophotometric measurement of the release of p-nitrophenol, a yellow-colored product, from the hydrolysis of 4-NPB by lipase.[5]

Materials:

Procedure:

  • Prepare the Substrate Solution:

    • Dissolve 4-NPB in isopropanol to make a stock solution (e.g., 10 mM).

    • Prepare the working substrate solution by mixing one volume of the 4-NPB stock solution with 18 volumes of 50 mM phosphate buffer (pH 7.0) containing 0.5% (w/v) Triton X-100.[5]

  • Enzyme Reaction:

    • Add 2.5 mL of the substrate solution to a cuvette or well of a microplate.

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 1 mL of the lipase solution.

  • Measurement:

    • Immediately monitor the increase in absorbance at 405-415 nm over time (e.g., every 30 seconds for 5-10 minutes).[5]

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Blank Reaction:

    • Prepare a blank by adding buffer instead of the enzyme solution to the substrate solution to account for any spontaneous hydrolysis of 4-NPB.

pH-Stat Titrimetric Assay using Tributyrin

This method measures the rate of release of butyric acid from the hydrolysis of tributyrin by titrating the liberated acid with a standard alkali solution to maintain a constant pH.[4]

Materials:

  • Tributyrin

  • Phosphate buffer (e.g., 25 mM, pH 7.5)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH-stat apparatus (including a thermostatted reaction vessel, pH electrode, and automatic burette)

  • Magnetic stirrer

Procedure:

  • Prepare the Reaction Mixture:

    • To a thermostatted reaction vessel (e.g., at 40°C), add 20 mL of 25 mM phosphate buffer (pH 7.5).[4]

    • Add 200 µL of tributyrin and stir for 2 minutes to create an emulsion.[4]

  • Assay:

    • Set the pH-stat to maintain the pH at 7.5.

    • Initiate the reaction by adding a known amount of the lipase solution.

    • The pH-stat will automatically add NaOH to neutralize the butyric acid produced, keeping the pH constant.

  • Measurement:

    • Record the volume of NaOH consumed over time.

    • The rate of the reaction is calculated from the rate of NaOH consumption.

  • Blank Reaction:

    • Run a blank reaction without the enzyme to measure any non-enzymatic hydrolysis of tributyrin.

Experimental Workflow

The general workflow for conducting a lipase activity assay, applicable to both substrates with minor modifications, is outlined below.

G Start Start Prepare_Reagents Prepare Substrate and Buffer Solutions Start->Prepare_Reagents Setup_Assay Set Up Reaction (Temperature, pH) Prepare_Reagents->Setup_Assay Add_Enzyme Initiate Reaction with Lipase Setup_Assay->Add_Enzyme Monitor_Reaction Monitor Product Formation (Absorbance or Titrant Volume) Add_Enzyme->Monitor_Reaction Analyze_Data Calculate Reaction Rate Monitor_Reaction->Analyze_Data End End Analyze_Data->End

Fig. 3: General workflow for a lipase activity assay.

Discussion and Recommendations

This compound (4-NPB): This substrate is highly recommended for high-throughput screening of lipase activity and for routine enzyme assays where simplicity and speed are prioritized. Its water-soluble product and the availability of a continuous spectrophotometric assay make it ideal for automation and microplate-based formats. However, researchers should be cautious about its lack of specificity, as esterases can also hydrolyze 4-NPB.[7] This is a critical consideration when working with crude enzyme preparations or when distinguishing between true lipases and esterases is necessary.

Tributyrin: As a triglyceride, tributyrin is a more structurally analogous substrate to the natural substrates of lipases. The pH-stat method provides a direct and continuous measurement of fatty acid release, which is a hallmark of lipase activity. This makes it a preferred substrate for detailed kinetic characterization of purified lipases and for studies where confirming true lipase activity is essential. The agar plate assay using tributyrin is a simple and effective qualitative method for screening for lipolytic microorganisms.[8] However, the pH-stat method requires specialized and costly equipment, and the agar plate assay is not quantitative. Similar to 4-NPB, tributyrin can also be hydrolyzed by some esterases, although it is generally considered more selective for lipases.[9]

References

A Comparative Guide to 4-Nitrophenyl Butyrate (4-NPB) Assay and Titration Methods for Lipase Activity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in enzyme analysis, the accurate quantification of lipase (B570770) activity is a critical endeavor. The selection of an appropriate assay method is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive cross-validation of two widely employed methods for measuring lipase activity: the spectrophotometric 4-Nitrophenyl Butyrate (B1204436) (4-NPB) assay and the classic titration method. This comparison is supported by experimental data to facilitate an informed decision on the most suitable technique for specific research applications.

Introduction to the Assay Principles

The 4-Nitrophenyl Butyrate (4-NPB) assay is a continuous spectrophotometric method that relies on a chromogenic substrate. In this assay, the lipase enzyme catalyzes the hydrolysis of the colorless substrate, this compound, to butyric acid and the yellow-colored product, p-nitrophenol.[1] The rate of formation of p-nitrophenol is directly proportional to the lipase activity and can be conveniently measured by monitoring the increase in absorbance at a specific wavelength, typically around 405-415 nm.[2][3]

The titration method , often performed as a pH-stat titration, is a classic and direct approach for measuring lipase activity.[4] This method quantifies the fatty acids released from a triglyceride substrate, such as tributyrin (B1683025) or olive oil, upon enzymatic hydrolysis.[5][6] The liberated fatty acids are continuously neutralized by the addition of a standardized base, such as sodium hydroxide (B78521) (NaOH), to maintain a constant pH.[4] The rate of consumption of the base is directly proportional to the rate of fatty acid release, and thus to the lipase activity.[4]

Data Presentation: Performance Characteristics
Performance ParameterThis compound (4-NPB) AssayTitration Method
Principle Spectrophotometric (Colorimetric)Titrimetric (pH-Stat)
Substrate This compound (synthetic)Triglycerides (e.g., tributyrin, olive oil)
Detection Increase in absorbance of p-nitrophenolConsumption of standardized base (e.g., NaOH)
Linearity 0 - 300 mU/mL (for a similar p-nitrophenyl ester assay)[7]Linear within a defined range of enzyme concentration[8]
Precision (RSD) 1.52 - 4.94% (for a similar p-nitrophenyl ester assay)[7]Repeatability demonstrated with multiple measurements[4]
Accuracy (Recovery) 81 - 90% (for a similar p-nitrophenyl ester assay)[7]Considered a reference method, implying high accuracy[9]
Limit of Detection (LOD) 9.31 mU/mL (for a similar p-nitrophenyl ester assay)[7]0.035–0.07 U/mL (for a potentiometric titration system)[2]
Limit of Quantification (LOQ) 31.03 mU/mL (for a similar p-nitrophenyl ester assay)[7]Not explicitly stated, but within the linear range
Throughput High, suitable for microplate readersLow to medium, typically one sample at a time
Interferences Colored or turbid samples can interfereLess affected by sample turbidity[1]

Experimental Protocols

This compound (4-NPB) Assay Protocol

This protocol is a generalized procedure and may require optimization for specific enzymes and conditions.

Materials:

  • This compound (4-NPB) substrate solution (e.g., 50 mM in acetonitrile)

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2, containing 0.5% v/v Triton X-100)

  • Lipase enzyme solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the reaction mixture by adding the assay buffer to a cuvette or microplate well.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).

  • Add a specific volume of the lipase enzyme solution to the reaction mixture and mix gently.

  • Initiate the reaction by adding a small volume of the 4-NPB substrate solution.

  • Immediately start monitoring the increase in absorbance at 405 nm over a defined period (e.g., 5 minutes).

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

  • The lipase activity is calculated using the molar extinction coefficient of p-nitrophenol under the assay conditions. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Titration Method (pH-Stat) Protocol

This protocol provides a general outline for a pH-stat titration assay.

Materials:

  • Triglyceride substrate emulsion (e.g., tributyrin or olive oil emulsion)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • pH-stat titrator equipped with a pH electrode, a burette, and a reaction vessel with a stirrer

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Lipase enzyme solution

Procedure:

  • Set up the pH-stat titrator and calibrate the pH electrode.

  • Add the substrate emulsion and reaction buffer to the thermostatted reaction vessel.

  • Adjust the pH of the mixture to the desired setpoint (e.g., pH 7.0) using the NaOH solution.

  • Once the pH is stable, add a known amount of the lipase enzyme solution to initiate the reaction.

  • The pH-stat will automatically add NaOH to the reaction mixture to maintain the pH at the setpoint as fatty acids are released.

  • Record the volume of NaOH consumed over time.

  • The rate of NaOH consumption (mL/min) is used to calculate the lipase activity.

  • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[4]

Mandatory Visualizations

G Figure 1: Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_4npb 4-NPB Assay cluster_titration Titration Method cluster_analysis Data Analysis and Comparison Enzyme Lipase Enzyme Sample SerialDilutions Serial Dilutions Enzyme->SerialDilutions Assay_4NPB Perform 4-NPB Assay (Spectrophotometry at 405 nm) SerialDilutions->Assay_4NPB Same Dilutions Assay_Titration Perform Titration Assay (pH-Stat) SerialDilutions->Assay_Titration Same Dilutions Data_4NPB Collect Absorbance Data Assay_4NPB->Data_4NPB Calc_Activity Calculate Lipase Activity Data_4NPB->Calc_Activity Data_Titration Collect Titrant Volume Data Assay_Titration->Data_Titration Data_Titration->Calc_Activity Compare_Results Compare Performance Metrics (Linearity, Precision, Accuracy, etc.) Calc_Activity->Compare_Results

Caption: Workflow for cross-validating the 4-NPB and titration assays.

G Figure 2: Logical Comparison of Assay Methods cluster_4npb 4-NPB Assay cluster_titration Titration Method Assay Lipase Activity Assay Principle_4NPB Spectrophotometric Assay->Principle_4NPB Principle_Titration Titrimetric Assay->Principle_Titration Substrate_4NPB Synthetic (4-NPB) Principle_4NPB->Substrate_4NPB Advantage_4NPB High Throughput Good Sensitivity Substrate_4NPB->Advantage_4NPB Disadvantage_4NPB Indirect Measurement Potential Interference Substrate_4NPB->Disadvantage_4NPB Substrate_Titration Natural (Triglycerides) Principle_Titration->Substrate_Titration Advantage_Titration Direct Measurement Reference Method Substrate_Titration->Advantage_Titration Disadvantage_Titration Low Throughput Requires Specialized Equipment Substrate_Titration->Disadvantage_Titration

Caption: Key characteristics of the 4-NPB and titration assays.

References

A Head-to-Head Battle: 4-Nitrophenyl Butyrate vs. Fluorescent Substrates for Esterase and Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in enzyme analysis, the choice of substrate is a critical decision that dictates the sensitivity, reliability, and overall success of an assay. This guide provides an objective comparison of the traditional chromogenic substrate, 4-nitrophenyl butyrate (B1204436) (4-NPB), and modern fluorescent substrates, supported by experimental data and detailed methodologies to inform your selection process.

The enzymatic hydrolysis of esters by lipases and esterases is a fundamental reaction in various biological processes and a key target in drug discovery. The two most prevalent methods for quantifying this activity rely on distinct detection principles: the color change of a chromogenic substrate or the light emission from a fluorogenic one. This comparison will delve into the advantages and disadvantages of each, empowering you to choose the optimal tool for your research needs.

At a Glance: Key Performance Differences

Feature4-Nitrophenyl Butyrate (Chromogenic)Fluorescent Substrates
Detection Principle Absorbance of a colored productEmission of light from a fluorescent product
Sensitivity ModerateHigh to Very High[1]
Limit of Detection (LOD) Higher (less sensitive)Lower (more sensitive)[2]
Dynamic Range Generally narrower[3]Generally wider
Instrumentation Spectrophotometer / Microplate ReaderFluorometer / Fluorescent Microplate Reader
Throughput Amenable to high-throughput screeningExcellent for high-throughput screening
Cost Generally lowerGenerally higher
Susceptibility to Interference Less susceptible to compound fluorescenceCan be affected by fluorescent compounds and light scattering[3]

The Underpinnings: How They Work

This compound: The Chromogenic Workhorse

The assay principle for 4-NPB is straightforward and relies on the spectrophotometric detection of a colored product.[4] Lipase (B570770) or esterase catalyzes the hydrolysis of the colorless 4-NPB into butyric acid and 4-nitrophenol (B140041). Under alkaline conditions, 4-nitrophenol converts to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm.[5] The rate of increase in absorbance is directly proportional to the enzyme activity.

Fluorescent Substrates: The High-Sensitivity Challengers

Fluorescent assays employ substrates that are either non-fluorescent or weakly fluorescent. Enzymatic cleavage releases a highly fluorescent product.[1] For instance, many fluorescent lipase substrates are triglyceride analogs that have fluorescent and quenching groups in close proximity. Upon hydrolysis by lipase, the fluorescent fatty acid is released, leading to an increase in fluorescence intensity.[6] This emitted light is detected by a fluorometer, and the rate of its increase is proportional to the enzyme's activity.

Quantitative Performance Metrics: A Data-Driven Comparison

Direct comparison of kinetic parameters can be challenging due to variations in experimental conditions across different studies. However, we can analyze representative data to highlight the performance differences.

Table 1: Kinetic Parameters of a Wild-Type Lipase with 4-Nitrophenyl Esters of Varying Acyl Chain Lengths

SubstrateAcyl Chain LengthVmax (U/mg protein)[7]Catalytic Efficiency (Vmax/Km)[8]
4-Nitrophenyl acetateC20.42-
This compoundC40.950.83
4-Nitrophenyl octanoateC81.1-
4-Nitrophenyl dodecanoateC120.78-
4-Nitrophenyl palmitateC160.180.063
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.

Table 2: Kinetic Parameters for a Fluorescent Lipase Substrate (EnzChek)

SubstrateKm (µM)[6]Vmax (µmol/ml/min)[6]
EnzChek Lipase Substrate1.360.89

From the data, it is evident that the choice of the acyl chain length for 4-nitrophenyl esters significantly impacts the measured lipase activity, with a preference for medium-chain esters in this particular example.[9] While a direct comparison of Vmax between the two tables is not straightforward due to different units and experimental setups, the lower Km of the fluorescent substrate suggests a higher affinity of the enzyme for it.

Experimental Protocols: A Step-by-Step Guide

Chromogenic Lipase Assay Protocol using this compound

This protocol outlines the general steps for measuring lipase activity using 4-NPB.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Lipase/esterase enzyme solution

  • This compound (substrate) solution

  • Assay buffer (e.g., Tris-HCl, pH 7.2-8.0)

  • Stop solution (e.g., sodium carbonate)

Procedure:

  • Prepare serial dilutions of the enzyme in assay buffer.

  • Add a defined volume of the enzyme dilutions to the microplate wells.

  • Initiate the reaction by adding the 4-NPB substrate solution to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the enzyme activity based on the rate of 4-nitrophenol production, using a standard curve if necessary.

Fluorescent Lipase Assay Protocol

This protocol provides a general outline for a fluorescent lipase assay.

Materials:

  • 96-well black, flat-bottom microplate

  • Fluorescent microplate reader with appropriate excitation and emission filters

  • Lipase/esterase enzyme solution

  • Fluorescent lipase substrate

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the enzyme in assay buffer.

  • Add a defined volume of the enzyme dilutions to the microplate wells.

  • Initiate the reaction by adding the fluorescent substrate solution to each well.

  • Immediately place the plate in the fluorescent microplate reader.

  • Measure the fluorescence intensity kinetically over a set period at a constant temperature (e.g., 37°C), with readings taken at regular intervals.

  • Determine the enzyme activity from the linear rate of fluorescence increase.

Visualizing the Workflow

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Prepare Enzyme Dilutions Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare 4-NPB Solution Add_Substrate Add 4-NPB Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance

Caption: Chromogenic Assay Workflow using 4-NPB.

Fluorescent_Assay_Workflow cluster_prep_fluor Preparation cluster_reaction_fluor Reaction & Detection Enzyme_Prep_Fluor Prepare Enzyme Dilutions Add_Enzyme_Fluor Add Enzyme to Plate Enzyme_Prep_Fluor->Add_Enzyme_Fluor Substrate_Prep_Fluor Prepare Fluorescent Substrate Add_Substrate_Fluor Add Fluorescent Substrate Substrate_Prep_Fluor->Add_Substrate_Fluor Add_Enzyme_Fluor->Add_Substrate_Fluor Kinetic_Read Kinetic Read in Fluorometer Add_Substrate_Fluor->Kinetic_Read

Caption: Fluorescent Assay Workflow.

Advantages of this compound

Despite the higher sensitivity of fluorescent substrates, 4-NPB remains a popular choice for several compelling reasons:

  • Cost-Effectiveness: Chromogenic assays are generally less expensive than their fluorescent counterparts, making them an attractive option for routine assays and high-throughput screening on a budget.[10]

  • Simplicity and Accessibility: The instrumentation required for absorbance-based measurements is widely available in most laboratories. The assays themselves are typically straightforward to set up and perform.

  • Reduced Interference: Absorbance assays are less prone to interference from fluorescent compounds that may be present in sample libraries, which can be a significant issue in fluorescent screening.[3]

  • Robustness: The colored product of the 4-NPB reaction is generally stable, allowing for endpoint measurements.

Advantages of Fluorescent Substrates

Fluorescent substrates offer distinct advantages, particularly in applications demanding high sensitivity:

  • Superior Sensitivity: Fluorometric assays are inherently more sensitive than spectrophotometric assays, enabling the detection of lower enzyme concentrations and smaller changes in activity.[1]

  • Wider Dynamic Range: Fluorescent assays often have a broader linear range, allowing for the quantification of a wider range of enzyme activities without the need for extensive sample dilution.

  • Continuous Monitoring: The kinetic measurement of fluorescence allows for the real-time monitoring of enzyme activity, providing more detailed information about the reaction kinetics.

  • Suitability for Miniaturization: The high sensitivity of fluorescent assays makes them well-suited for low-volume, high-throughput screening formats.[1]

Making the Right Choice for Your Research

The decision between this compound and a fluorescent substrate ultimately depends on the specific requirements of your experiment.

Choose this compound if:

  • You are performing routine enzyme activity measurements.

  • Cost is a primary consideration.

  • High sensitivity is not a critical requirement.

  • Your samples may contain interfering fluorescent compounds.

Choose a Fluorescent Substrate if:

  • You need to detect low levels of enzyme activity.

  • You require a wide dynamic range.

  • You are performing high-throughput screening in a miniaturized format.

  • You need to continuously monitor reaction kinetics.

By carefully considering these factors and the data presented in this guide, researchers can confidently select the most appropriate substrate to achieve accurate and reliable results in their esterase and lipase activity assays.

References

A Comparative Guide to Enzyme Activity Analysis: 4-NPB Assay vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of two common methods for determining the activity of hydrolytic enzymes like lipases and esterases: the colorimetric 4-nitrophenyl butyrate (B1204436) (4-NPB) assay and the chromatographic High-Performance Liquid Chromatography (HPLC) method. We will delve into their respective methodologies, present comparative performance data, and illustrate the underlying principles and workflows.

Method Principles at a Glance

The 4-NPB assay is a spectrophotometric method that relies on a chromogenic substrate, 4-nitrophenyl butyrate. The enzyme catalyzes the hydrolysis of 4-NPB into butyric acid and 4-nitrophenol (B140041) (4-NP). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-415 nm.[1][2] The rate of color formation is directly proportional to the enzyme's activity.

HPLC-based assays , on the other hand, offer a direct and highly specific method for measuring enzyme activity.[3][4][5] This technique physically separates the substrate from the product(s) in the reaction mixture using a chromatography column. The quantity of the product formed or the substrate consumed over time is then precisely measured by a detector (e.g., UV-Vis or Mass Spectrometry).[6] This allows for the unambiguous identification and quantification of multiple reaction components.[4]

Performance Characteristics

Parameter4-NPB Assay (Spectrophotometric)HPLC-Based AssayKey Considerations
Principle Colorimetric (Absorbance)Chromatographic Separation & Detection4-NPB is simple and high-throughput; HPLC offers superior specificity.[4]
Linear Range 0 - 300 mU/mL (for lipase)[7][8]Typically wide and detector-dependentHPLC generally provides a wider linear dynamic range.
Limit of Detection (LOD) 9.31 mU/mL (for lipase)[7][8]Lower; highly sensitive detectors availableHPLC, especially when coupled with mass spectrometry, can achieve significantly lower detection limits.
Limit of Quantification (LOQ) 31.03 mU/mL (for lipase)[7][8]Lower; dependent on detector and analyteHPLC offers more precise quantification at lower enzyme concentrations.
Precision (RSD%) 1.52% - 4.94%[7][8]Typically < 2%HPLC is renowned for its high precision and reproducibility.
Specificity ModerateHighThe 4-NPB assay can be prone to interference from colored compounds or turbidity. HPLC specifically separates and quantifies the target analyte.
Throughput High (96-well plate compatible)Lower (sample-by-sample injection)The 4-NPB assay is well-suited for screening large numbers of samples.
Cost & Complexity Low cost, simple equipmentHigh initial investment, complex operationHPLC requires specialized equipment and trained personnel.

Experimental Protocols

Below are representative protocols for measuring lipase (B570770)/esterase activity using both the 4-NPB and HPLC methods. These are generalized procedures and may require optimization for specific enzymes or experimental conditions.

This compound (4-NPB) Spectrophotometric Assay

This protocol is adapted from standard colorimetric lipase activity assays.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 20 mM this compound (4-NPB) stock solution in isopropanol

  • Enzyme solution (appropriately diluted in buffer)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 180 µL of Tris-HCl buffer and 10 µL of the 4-NPB stock solution for each well.

  • Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction. For a blank control, add 10 µL of buffer instead of the enzyme.

  • Monitor Absorbance: Immediately begin measuring the absorbance at 405 nm every minute for a period of 10-20 minutes using a microplate reader.

  • Calculate Activity: Determine the rate of change in absorbance over time (ΔAbs/min). Enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.

HPLC-Based Assay for Lipase Activity

This protocol outlines a general workflow for measuring the formation of a fatty acid product from a triglyceride substrate.

Materials:

  • Enzyme reaction buffer (e.g., phosphate (B84403) buffer)

  • Substrate solution (e.g., triolein (B1671897) emulsified in buffer)

  • Enzyme solution

  • Quenching solution (e.g., ethanol (B145695) or a strong acid/base) to stop the reaction

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or MS)

  • Mobile phase appropriate for separating the substrate and product

Procedure:

  • Enzymatic Reaction: In a reaction tube, combine the enzyme reaction buffer and the substrate solution. Pre-incubate to the desired reaction temperature.

  • Initiate Reaction: Add the enzyme solution to start the reaction.

  • Time Points: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Stop Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample into the HPLC system. The substrate and the product (e.g., oleic acid) are separated on the column and detected.

  • Quantification: Create a standard curve using known concentrations of the product. Use the peak area from the chromatogram to determine the concentration of the product formed at each time point. The initial reaction velocity is then calculated from the slope of the product concentration versus time plot.

Visualizing the Processes

To better understand the workflows and the underlying enzymatic reaction, the following diagrams have been generated.

Enzymatic_Reaction cluster_reaction Enzymatic Hydrolysis of 4-NPB NPB This compound (Substrate) Enzyme Lipase/Esterase NPB->Enzyme Binds to active site Products Butyric Acid + 4-Nitrophenol (Products) Enzyme->Products Catalyzes hydrolysis Anion 4-Nitrophenolate Anion (Yellow, Measured) Products->Anion at alkaline pH

Caption: Enzymatic hydrolysis of 4-NPB by lipase/esterase.

Assay_Workflow_Comparison cluster_4NPB 4-NPB Assay Workflow cluster_HPLC HPLC Assay Workflow A1 Mix Substrate (4-NPB) and Buffer A2 Add Enzyme (Initiate Reaction) A1->A2 A3 Monitor Absorbance at 405 nm (Kinetic Read) A2->A3 A4 Calculate Rate of Color Change (Activity) A3->A4 B1 Initiate Enzymatic Reaction B2 Take Aliquots at Time Points B1->B2 B3 Quench Reaction (Stop Enzyme) B2->B3 B4 Separate Substrate/Product via HPLC B3->B4 B5 Quantify Product Peak Area B4->B5 B6 Calculate Reaction Rate (Activity) B5->B6

Caption: Comparison of 4-NPB and HPLC experimental workflows.

Conclusion: Choosing the Right Assay

The choice between the 4-NPB assay and an HPLC-based method depends heavily on the specific research needs.

The 4-NPB assay is an excellent choice for:

  • High-throughput screening of enzyme inhibitors or activators.

  • Routine quality control where a simple, rapid, and cost-effective method is required.

  • Initial characterization of enzyme activity.

HPLC-based assays are superior for:

  • Detailed kinetic studies (e.g., determining Km and Vmax) where high accuracy and precision are critical.

  • Analyzing complex reaction mixtures with multiple substrates or products.

  • Assaying enzyme activity when the substrate is not available in a chromogenic form.

  • Validating results from less specific methods like the 4-NPB assay.

References

Evaluating New Lipases: A Comparative Guide Using p-Nitrophenyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate characterization of novel lipases is a critical step in various biotechnological and pharmaceutical applications. This guide provides a comprehensive framework for evaluating new lipases using a panel of p-nitrophenyl (pNP) substrates, offering a straightforward and sensitive method for determining enzyme activity and substrate specificity. The principle of this colorimetric assay lies in the enzymatic hydrolysis of a p-nitrophenyl ester by a lipase (B570770), which liberates the chromophore p-nitrophenol. The rate of formation of the resulting yellow-colored p-nitrophenolate ion, monitored spectrophotometrically, is directly proportional to the lipase activity.[1][2]

The choice of the fatty acid esterified to the p-nitrophenyl group is a key determinant of the substrate's suitability for a particular lipase, as enzymatic activity is highly dependent on the acyl chain length.[1] By employing a panel of p-nitrophenyl substrates with varying acyl chain lengths, researchers can effectively profile the substrate specificity of a new lipase, providing valuable insights into its potential applications.

Comparative Performance of Lipases on p-Nitrophenyl Substrates

The substrate specificity of a lipase is a crucial characteristic that dictates its catalytic efficiency towards different esters. The following table summarizes the kinetic parameters of a wild-type lipase from Thermomyces lanuginosus and other lipases with a range of p-nitrophenyl esters, providing a basis for substrate selection and comparison. Different lipases exhibit varying preferences for substrates with different acyl chain lengths. For instance, some lipases show higher activity towards short-chain esters, while others are more active on medium or long-chain substrates.[1][3]

SubstrateAcyl Chain LengthVmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl acetate (B1210297) (pNP-A)C20.42-
p-Nitrophenyl butyrate (B1204436) (pNP-B)C40.950.83
p-Nitrophenyl octanoate (B1194180) (pNP-O)C81.1-
p-Nitrophenyl dodecanoate (B1226587) (pNP-DD)C120.78-
p-Nitrophenyl palmitate (pNP-P)C160.180.063

One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1][4] The data indicates that the wild-type lipase from Thermomyces lanuginosus exhibits the highest activity with p-nitrophenyl octanoate (C8), suggesting a preference for medium-chain fatty acid esters.[1][3][5] The activity decreases with both shorter and longer acyl chains.[1]

Experimental Workflow for Lipase Evaluation

The following diagram outlines the typical workflow for evaluating a new lipase using a p-nitrophenyl substrate panel. This process involves preparing the necessary reagents, performing the enzymatic assay, and analyzing the resulting data to determine the enzyme's activity and substrate specificity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer Solution (e.g., 50 mM Tris-HCl, pH 8.0) D Add Buffer to Microplate Wells A->D B Prepare p-Nitrophenyl Substrate Stock Solutions (in isopropanol (B130326) or acetonitrile) E Add Substrate Solution to Wells B->E C Prepare Lipase Solution (in appropriate buffer) F Initiate Reaction by Adding Lipase Solution C->F D->E E->F G Incubate at Controlled Temperature (e.g., 37°C) F->G H Measure Absorbance at 405-410 nm (kinetic or endpoint) G->H I Calculate Rate of p-Nitrophenol Release H->I J Determine Specific Activity (U/mg) I->J K Compare Activity Across Substrate Panel J->K

Experimental workflow for lipase evaluation.

Enzymatic Reaction of Lipase with p-Nitrophenyl Substrates

The fundamental chemical transformation in this assay is the lipase-catalyzed hydrolysis of the ester bond in the p-nitrophenyl substrate. This reaction yields a fatty acid and p-nitrophenol. Under alkaline pH conditions, the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a characteristic yellow color.

G cluster_reactants Reactants cluster_enzyme cluster_products Products cluster_detection Detection pNP_Substrate p-Nitrophenyl Ester (Colorless) Lipase Lipase pNP_Substrate->Lipase Water H₂O Water->Lipase Fatty_Acid Fatty Acid Lipase->Fatty_Acid pNP p-Nitrophenol (Colorless) Lipase->pNP pNP_ion p-Nitrophenolate Ion (Yellow) pNP->pNP_ion Alkaline pH

References

Safety Operating Guide

Proper Disposal of 4-Nitrophenyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-Nitrophenyl butyrate (B1204436) must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Nitrophenyl butyrate, aligning with standard laboratory safety practices.

I. Understanding the Hazards

This compound is classified as a hazardous substance.[1] It may cause an allergic skin reaction and is considered a skin sensitizer.[2][3][4] In case of fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3] Therefore, proper handling and disposal are critical to prevent adverse health effects and environmental contamination.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
CAS Number 2635-84-9

Source: Sigma-Aldrich Safety Data Sheet[4]

III. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).

  • Gloves: Use compatible chemical-resistant gloves.[2] Always inspect gloves prior to use and use a proper glove removal technique.[4]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Protective Clothing: A lab coat is required.[2] For larger spills, wear fire/flame resistant and impervious clothing.[5]

  • Respiratory Protection: Use in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is necessary.[2][5]

IV. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following is a general procedural workflow:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a designated, properly labeled, and sealed chemical waste container.[1][2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, clear the area of personnel and ensure adequate ventilation.[1][2]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material and place it into a labeled container for disposal.[1]

    • Do not allow the spillage to enter drains or water courses.[1][3]

  • Container Management:

    • Keep waste containers securely sealed when not in use.[1]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[1]

  • Final Disposal:

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

    • Alternatively, it may be buried at an authorized landfill.[1]

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.

V. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation or a rash occurs.[2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]

  • Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration.[4]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][4]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Identify Waste this compound B Wear Appropriate PPE A->B C Collect Waste in Labeled, Sealed Container B->C D Spill Occurs? C->D E Contain Spill with Inert Absorbent D->E Yes G Store Waste Container in Designated Area D->G No F Collect Contaminated Material into Waste Container E->F F->G H Contact EHS for Pickup and Disposal G->H I End: Disposal by Licensed Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Nitrophenyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like 4-Nitrophenyl Butyrate (B1204436) (4-NPB). This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Understanding the Hazards

4-Nitrophenyl butyrate is a hazardous substance that necessitates careful handling.[1] It is primarily known to be a skin sensitizer, capable of causing an allergic skin reaction upon contact.[2][3][4][5][6][7] The compound can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[3] Inhalation of its vapors has the potential to cause dizziness and drowsiness.[1] Furthermore, ingestion can be detrimental to health, potentially leading to a condition known as methemoglobinemia, which impairs oxygen delivery in the blood.[1] It is also a combustible liquid, requiring precautions against ignition sources.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical safety goggles or full-face shieldMust conform to EU EN 166 or US NIOSH standards.[6] Contact lenses should not be worn when handling this chemical.[1]
Hands Chemical-resistant glovesPVC or rubber gloves are suitable.[1][3] It is recommended to use gloves with a protection class of 3 or higher (breakthrough time >60 minutes).[1] Always inspect gloves before use.
Body Laboratory coat, long-sleevedA standard lab coat is required.[3] For tasks with a higher risk of splashing, consider additional protective clothing.
Feet Closed-toe shoes, safety footwearSafety gumboots or other appropriate safety footwear should be worn.[1]
Respiratory NIOSH-approved respiratorRequired when working outside of a fume hood, if ventilation is poor, or if exposure limits may be exceeded.[3][6] A respirator with a Type A filter is recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

  • PPE: Don all required personal protective equipment as detailed in the table above before handling the chemical.

Handling:

  • Avoid Contact: Take every precaution to avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale vapors.[1]

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools for transfer.

  • Hygiene: Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[1]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling is complete.[1]

Storage:

  • Containers: Keep the container tightly sealed when not in use.[1] Store in the original container.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated and clearly labeled chemical waste container.[1]

  • Disposal Method: The primary recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[5][7] Do not dispose of down the drain.[7]

Emergency Procedures

Spill:

  • Evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]

  • Collect the absorbed material into a labeled container for chemical waste disposal.[1]

  • Clean the spill area thoroughly with soap and water, and collect the cleaning water for disposal.[1]

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation or a rash develops.[3][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Experimental Protocol: Lipase Activity Assay

This compound is a widely used colorimetric substrate for measuring the activity of lipases and esterases.[8][9] The enzymatic hydrolysis of 4-NPB releases p-nitrophenol, which can be quantified spectrophotometrically.[9]

Materials:

  • This compound (4-NPB) stock solution

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.2)

  • Enzyme solution (lipase or esterase)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a working solution of 4-NPB in the appropriate buffer.

  • Pipette the buffer and the enzyme solution into the wells of a microplate or cuvettes.

  • Initiate the reaction by adding the 4-NPB working solution to each well or cuvette.

  • Immediately measure the absorbance at 400 nm over a set period.[9]

  • The rate of increase in absorbance is directly proportional to the enzyme activity.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE handle_chem Dispense Chemical Carefully prep_ppe->handle_chem prep_area Prepare Well-Ventilated Area prep_area->prep_ppe use_chem Perform Experiment handle_chem->use_chem emergency Emergency Procedure handle_chem->emergency Spill/Exposure decontaminate Decontaminate Work Area use_chem->decontaminate dispose_waste Dispose of Chemical Waste use_chem->dispose_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_safe End (Safe) wash_hands->end_safe dispose_waste->decontaminate start Start start->prep_area emergency->end_safe After Resolution

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.